molecular formula C8H3ClF3NO B1356661 4-Chloro-3-(trifluoromethoxy)benzonitrile CAS No. 886501-50-4

4-Chloro-3-(trifluoromethoxy)benzonitrile

Cat. No.: B1356661
CAS No.: 886501-50-4
M. Wt: 221.56 g/mol
InChI Key: ODWSOYAYOGSZIG-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C8H3ClF3NO and its molecular weight is 221.56 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWSOYAYOGSZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590658
Record name 4-Chloro-3-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-50-4
Record name 4-Chloro-3-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 886501-50-4

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethoxy)benzonitrile, a fluorinated aromatic nitrile of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of detailed public data for this specific compound, this guide also draws upon information from closely related structural analogs to provide a thorough understanding of its chemical context, potential synthesis, and applications.

Chemical and Physical Properties

This compound is a substituted benzonitrile featuring both a chloro and a trifluoromethoxy group. These functional groups are known to significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics, making it a valuable building block in medicinal chemistry.[1][2]

Table 1: General Properties of this compound [3][4]

PropertyValue
CAS Number 886501-50-4
Molecular Formula C₈H₃ClF₃NO
Molecular Weight 221.56 g/mol
Canonical SMILES C1=CC(=C(C=C1C#N)OC(F)(F)F)Cl
InChI Key ODWSOYAYOGSZIG-UHFFFAOYSA-N

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of similar benzonitrile derivatives. One such method involves a multi-step process starting from a substituted aniline.[5]

A documented synthesis for the isomeric 3-Chloro-4-(trifluoromethoxy)benzonitrile proceeds from 3-chloro-4-trifluoromethoxy aniline via diazotization, formaldoximation, hydrolysis, and cyanation, achieving a purity of ≥99.2% (GC).[5] This suggests a similar pathway could be employed for this compound, starting from 4-chloro-3-(trifluoromethoxy)aniline.

Hypothetical Experimental Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation (Sandmeyer Reaction) cluster_2 Step 3: Purification A 4-Chloro-3-(trifluoromethoxy)aniline B Diazonium Salt Intermediate A->B NaNO₂, HCl C Diazonium Salt Intermediate D This compound C->D CuCN E Crude Product D->E Workup F Purified Product E->F Chromatography/Recrystallization

Caption: Hypothetical synthesis workflow for this compound.

Detailed Hypothetical Protocol:

  • Diazotization: 4-Chloro-3-(trifluoromethoxy)aniline is dissolved in a suitable acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Cyanation (Sandmeyer Reaction): The freshly prepared diazonium salt solution is slowly added to a solution of copper(I) cyanide. The reaction mixture is typically warmed to facilitate the displacement of the diazonium group with a nitrile group.

  • Workup and Purification: Upon completion of the reaction, the mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved through column chromatography or recrystallization to afford pure this compound.

Applications in Research and Drug Development

Benzonitrile derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][6] The incorporation of a trifluoromethoxy group can enhance a molecule's metabolic stability and membrane permeability, which are desirable properties in drug candidates.

While specific applications for this compound are not widely reported, its structural motifs are present in molecules investigated for various therapeutic areas. Benzonitrile compounds have been explored as intermediates in the synthesis of compounds with potential anti-inflammatory, and anti-cancer properties.[1][6]

Logical Relationship of Compound Features to Application:

G A This compound B Structural Features - Benzonitrile - Chloro group - Trifluoromethoxy group A->B C Physicochemical Properties - Increased Lipophilicity - Enhanced Metabolic Stability - Modified Electronic Profile B->C D Potential Applications - Pharmaceutical Intermediate - Agrochemical Intermediate - Material Science C->D

Caption: Relationship between the structure and potential applications of the compound.

Data Presentation

Due to the scarcity of publicly available experimental data for this compound, a comprehensive table of quantitative data cannot be provided at this time. Researchers are encouraged to perform their own analytical characterization, such as NMR, IR, and mass spectrometry, to confirm the identity and purity of the compound.

For the related isomer, 3-Chloro-4-(trifluoromethoxy)benzonitrile , the synthesis was reported to yield a product with a purity of ≥99.2% as determined by Gas Chromatography (GC).[5] The structure of the product and intermediates in that synthesis were confirmed by Infrared (IR) spectroscopy and elemental analysis.[5]

Signaling Pathways

There is currently no available information directly implicating this compound in any specific signaling pathways. However, as a versatile chemical intermediate, it could be used to synthesize more complex molecules that are designed to interact with biological targets such as enzymes or receptors. The development of such molecules would be guided by the desired therapeutic effect and the signaling pathways relevant to the disease of interest.

Conclusion

This compound is a fluorinated aromatic compound with potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. While detailed experimental data for this specific molecule is limited, this guide has provided a comprehensive overview based on its chemical structure and information from closely related analogs. Further research and characterization of this compound are warranted to fully explore its potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 4-Chloro-3-(trifluoromethoxy)benzonitrile, a fluorinated aromatic nitrile of interest in chemical research and development. Due to the specificity of this compound, publicly available experimental data on all its physical properties is limited. This guide presents verified identification data and outlines standard experimental protocols for the determination of key physical characteristics for aromatic nitriles.

Core Compound Identification

The fundamental identification details for this compound are summarized in the table below.

PropertyValue
CAS Number 886501-50-4
Molecular Formula C₈H₃ClF₃NO
Molecular Weight 221.56 g/mol
Synonyms 4-Chloro-3-(trifluoromethoxy)benzenecarbonitrile
Quantitative Physical Properties
PropertyTypical Value Range (for related compounds)Standard Experimental Protocol
Melting Point Crystalline solid at room temperatureSee Experimental Protocols section
Boiling Point High boiling liquid under vacuumSee Experimental Protocols section
Density Denser than waterSee Experimental Protocols section
Solubility Generally soluble in organic solventsSee Experimental Protocols section

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of aromatic nitriles like this compound.

Melting Point Determination

The melting point of a solid crystalline compound such as this is typically determined using a capillary melting point apparatus.

  • Sample Preparation : A small amount of the dry, crystalline compound is packed into a thin-walled capillary tube.

  • Apparatus Setup : The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating : The sample is heated at a controlled rate.

  • Observation : The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination

For high-boiling-point compounds, vacuum distillation is the preferred method to prevent decomposition.

  • Apparatus Setup : A small-scale distillation apparatus is assembled, including a flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

  • Procedure : A small sample of the compound is placed in the distillation flask. The system is evacuated to a specific pressure. The flask is then heated.

  • Measurement : The temperature at which the liquid boils and its vapor condenses, along with the corresponding pressure, is recorded.

Density Measurement

For a solid compound, density can be determined using gas pycnometry.

  • Principle : This method measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (like helium) as it fills the sample chamber.

  • Procedure : A known weight of the sample is placed in the sample chamber. The chamber is sealed and filled with the inert gas to a specific pressure. The gas is then allowed to expand into a second empty chamber of known volume.

  • Calculation : The resulting pressure is used to calculate the volume of the sample, and the density is determined by dividing the mass by the volume.

Solubility Testing

A qualitative and semi-quantitative assessment of solubility is typically performed in a range of standard laboratory solvents.

  • Solvent Selection : A panel of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure : A small, measured amount of the compound (e.g., 10 mg) is added to a specific volume of each solvent (e.g., 1 mL) in a test tube.

  • Observation : The mixture is agitated, and the solubility is observed at room temperature. If the compound dissolves, it is recorded as soluble. If not, the mixture may be gently heated to assess temperature effects on solubility. Observations are recorded as soluble, partially soluble, or insoluble.

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

G Figure 1: General Workflow for Synthesis and Characterization cluster_synthesis Synthesis and Purification cluster_characterization Structural and Physical Characterization cluster_application Application and Further Studies synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy physical_props Physical Property Determination (MP, BP, Density, Solubility) spectroscopy->physical_props purity_analysis Purity Analysis (e.g., HPLC, GC) physical_props->purity_analysis biological_screening Biological Screening / SAR Studies purity_analysis->biological_screening

Figure 1: General Workflow for Synthesis and Characterization

References

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethoxy)benzonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Chemical Structure and Properties

This compound is an aromatic nitrile featuring a chlorine atom and a trifluoromethoxy group as substituents on the benzene ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 886501-50-4[1]
Molecular Formula C₈H₃ClF₃NO[1]
Molecular Weight 221.56 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Soluble in most organic solvents

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from 3-chloro-4-trifluoromethoxy aniline. The overall reported yield for this process is 31.5% with a purity of ≥99.2% (GC).

Synthesis Workflow:

G A 3-Chloro-4-trifluoromethoxy aniline B Diazonium Salt Intermediate A->B Diazotization C Aldoxime Intermediate B->C Formaldoximation D Aldehyde Intermediate C->D Hydrolysis E This compound D->E Cyanation

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Diazotization of 3-Chloro-4-trifluoromethoxy aniline

  • Dissolve 3-chloro-4-trifluoromethoxy aniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Formaldoximation

  • In a separate flask, prepare a solution of formaldoxime by reacting formaldehyde with hydroxylamine hydrochloride.

  • To the formaldoxime solution, add a solution of copper(II) sulfate.

  • Slowly add the previously prepared cold diazonium salt solution to the formaldoxime solution while maintaining the temperature at 10-15 °C with vigorous stirring.

  • Continue stirring for one hour after the addition is complete.

Step 3: Hydrolysis

  • Acidify the reaction mixture from Step 2 with concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-3 hours to hydrolyze the aldoxime intermediate to the corresponding aldehyde.

  • After cooling, the aldehyde can be isolated by steam distillation.

Step 4: Cyanation

  • The aldehyde obtained from Step 3 is converted to the final product, this compound, using a suitable cyanation method. A common method involves reacting the aldehyde with hydroxylamine hydrochloride to reform the oxime, which is then dehydrated to the nitrile using a dehydrating agent such as acetic anhydride or a carbodiimide.

Spectroscopic Data

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of the final compounds, which are desirable properties in drug design.

Table 2: Applications of this compound

FieldApplication
Pharmaceuticals Serves as a key intermediate in the synthesis of various drug candidates. The trifluoromethoxy group is a bioisostere of other functional groups and can improve a molecule's pharmacokinetic profile.
Agrochemicals Used in the development of novel herbicides and pesticides.[2] The trifluoromethoxy moiety can contribute to the biological activity of the final product.[2]
Materials Science Potential applications in the synthesis of specialty polymers and other advanced materials due to the unique properties imparted by the trifluoromethoxy group.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 4-chloro-3-(trifluoromethoxy)benzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details two primary synthesis pathways, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a fluorinated aromatic compound of significant interest due to the unique properties conferred by the trifluoromethoxy group, such as high metabolic stability and lipophilicity. These characteristics make it a desirable building block in the design of novel bioactive molecules. This guide outlines two effective multi-step synthetic strategies commencing from the readily available starting material, 3-amino-4-chlorobenzonitrile.

Synthetic Route 1: Diazotization-Hydrolysis followed by Electrochemical O-Trifluoromethylation

This modern approach involves the initial conversion of 3-amino-4-chlorobenzonitrile to the corresponding phenol, followed by a direct O-trifluoromethylation using an electrochemical method, which is particularly suitable for electron-deficient phenols.[1][2]

Step 1: Synthesis of 4-Chloro-3-hydroxybenzonitrile via Diazotization and Hydrolysis

The first step is a Sandmeyer-type reaction involving the diazotization of 3-amino-4-chlorobenzonitrile, followed by hydrolysis of the resulting diazonium salt to yield 4-chloro-3-hydroxybenzonitrile.

Experimental Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-4-chlorobenzonitrile in an aqueous solution of a strong acid (e.g., sulfuric acid).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Continue stirring at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Hydrolysis:

    • In a separate reaction vessel, bring an aqueous solution of sulfuric acid to a boil.

    • Carefully add the cold diazonium salt solution portion-wise to the boiling acidic solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue heating the mixture for a short period to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford 4-chloro-3-hydroxybenzonitrile.

Reagent/ParameterQuantity/ValueNotes
3-Amino-4-chlorobenzonitrile1.0 eqStarting material
Sulfuric Acid (conc.)ExcessFor diazotization and hydrolysis
Sodium Nitrite1.05 eqDiazotizing agent
Reaction Temperature0-5 °C (diazotization)Critical for diazonium salt stability
Reaction TemperatureBoiling (hydrolysis)To facilitate decomposition
SolventWater, Ethyl AcetateReaction and extraction
Expected Yield Variable Dependent on reaction scale and conditions

Diagram of Synthetic Pathway - Route 1, Step 1

G cluster_0 Step 1: Diazotization and Hydrolysis 3-Amino-4-chlorobenzonitrile 3-Amino-4-chlorobenzonitrile Diazonium Salt (intermediate) Diazonium Salt (intermediate) 3-Amino-4-chlorobenzonitrile->Diazonium Salt (intermediate) 1. NaNO2, H2SO4, H2O 2. 0-5 °C 4-Chloro-3-hydroxybenzonitrile 4-Chloro-3-hydroxybenzonitrile Diazonium Salt (intermediate)->4-Chloro-3-hydroxybenzonitrile 1. H2SO4, H2O, Δ 2. Hydrolysis

Caption: Synthesis of 4-Chloro-3-hydroxybenzonitrile.

Step 2: Electrochemical O-Trifluoromethylation

The intermediate, 4-chloro-3-hydroxybenzonitrile, is then subjected to direct O-trifluoromethylation using an electrochemical approach with sodium trifluoromethanesulfinate (Langlois reagent) as the trifluoromethyl source.[2]

Experimental Protocol:

  • Reaction Setup:

    • In an undivided electrochemical cell equipped with graphite electrodes, dissolve 4-chloro-3-hydroxybenzonitrile and sodium trifluoromethanesulfinate (Langlois reagent) in a mixed solvent system of anhydrous acetonitrile and water.

    • Add a supporting electrolyte, such as sodium perchlorate (NaClO4).

  • Electrolysis:

    • Apply a constant current to the solution at room temperature with stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., dichloromethane).

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield this compound.

Reagent/ParameterQuantity/ValueNotes
4-Chloro-3-hydroxybenzonitrile1.0 eqSubstrate
Sodium TrifluoromethanesulfinateExcessCF3 source
Sodium PerchlorateSupporting electrolyte
SolventAcetonitrile/Water
CurrentConstant currente.g., 10 mA
TemperatureRoom Temperature
Reported Yield Up to 75% [2]For electron-deficient phenols

Diagram of Synthetic Pathway - Route 1, Step 2

G cluster_1 Step 2: Electrochemical O-Trifluoromethylation 4-Chloro-3-hydroxybenzonitrile 4-Chloro-3-hydroxybenzonitrile This compound This compound 4-Chloro-3-hydroxybenzonitrile->this compound 1. CF3SO2Na, NaClO4 2. MeCN/H2O, Electrolysis G cluster_2 Route 2: Two-Step O-Trifluoromethylation 4-Chloro-3-hydroxybenzonitrile 4-Chloro-3-hydroxybenzonitrile Aryloxydifluoroacetic acid intermediate Aryloxydifluoroacetic acid intermediate 4-Chloro-3-hydroxybenzonitrile->Aryloxydifluoroacetic acid intermediate 1. NaH, BrCF2COONa 2. Dioxane, 80 °C This compound This compound Aryloxydifluoroacetic acid intermediate->this compound 1. Selectfluor II, AgNO3 (cat.) 2. CH2Cl2/H2O, 80 °C

References

Technical Guide: 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethoxy)benzonitrile, including its chemical identity and available data. Due to the limited public information on this specific compound, this guide also presents a detailed analysis of the closely related and structurally similar compound, 4-Chloro-3-(trifluoromethyl)benzonitrile, for which extensive data is available. This comparative approach offers valuable insights into the potential properties and applications of this compound.

This compound: Core Data

This compound is a substituted aromatic nitrile. Its IUPAC name is this compound.[1]

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC NameThis compound
CAS Number886501-50-4[1][2]
Molecular FormulaC8H3ClF3NO[1][2]
Molecular Weight221.56 g/mol [2]
Synonyms4-Chloro-3-(trifluoromethoxy)benzenecarbonitrile[1]

Currently, detailed experimental protocols, extensive quantitative data, and specific signaling pathway information for this compound are not widely available in the public domain. The compound is listed as a research chemical by various suppliers.[1][2] It has also been mentioned within broader patent literature concerning heterobicyclic metalloprotease inhibitors, suggesting its potential utility as a building block in the synthesis of pharmacologically active molecules.

4-Chloro-3-(trifluoromethyl)benzonitrile: A Detailed Technical Profile

In contrast to the trifluoromethoxy analog, 4-Chloro-3-(trifluoromethyl)benzonitrile is a well-characterized compound with substantial data regarding its properties, synthesis, and applications. Given the structural similarity—the key difference being an oxygen atom linker in the trifluoromethoxy group—the data for this analog can serve as a valuable reference point.

Table 2: Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)benzonitrile

PropertyValue
CAS Number1735-54-2
Molecular FormulaC8H3ClF3N
Molecular Weight205.56 g/mol
AppearanceWhite to almost white powder or crystal
Melting Point63 - 68 °C
Boiling Point100-105 °C at 11 mmHg
Purity≥ 98% (GC)
Applications in Research and Development

4-Chloro-3-(trifluoromethyl)benzonitrile is a versatile intermediate in several key industrial and research sectors:

  • Pharmaceutical Research : It serves as a crucial building block in the synthesis of novel pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

  • Agrochemical Development : This compound is a key intermediate in the manufacturing of various pesticides and herbicides, contributing to crop protection.

  • Material Science : Its fluorinated structure is leveraged in the creation of advanced polymers and coatings that require high chemical and thermal resistance.

Experimental Protocols: Synthesis of 4-Chloro-3-(trifluoromethyl)benzonitrile

While multiple synthetic routes exist, a common approach involves a multi-step process starting from m-chlorobenzotrifluoride. The following is a representative, generalized workflow.

General Synthesis Workflow

Synthesis_Workflow Generalized Synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile A m-Chlorobenzotrifluoride B Nitration (Nitric Acid/Sulfuric Acid) A->B Step 1 C 5-Chloro-2-nitrobenzotrifluoride B->C D Reduction (e.g., Catalytic Hydrogenation) C->D Step 2 E 4-Chloro-2-trifluoromethylaniline D->E F Diazotization & Bromination (HBr, NaNO2, CuBr) E->F Step 3 G 4-Chloro-2-trifluoromethylbromobenzene F->G H Cyanation (CuCN, DMF, Catalyst) G->H Step 4 I 4-Chloro-2-trifluoromethylbenzonitrile H->I

Caption: Generalized synthetic pathway for a related isomer, 4-chloro-2-(trifluoromethyl)benzonitrile.

Detailed Experimental Steps (Illustrative)

A method for synthesizing the related isomer, 4-chloro-2-trifluoromethylbenzonitrile, provides a detailed example of the chemical transformations involved:

  • Nitration : m-Chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-chloro-2-nitro-trifluoromethyl toluene.

  • Reduction : The intermediate is then reduced, for example, through Raney nickel catalytic hydrogenation, to produce 4-chloro-2-trifluoromethylaniline.

  • Diazotization and Bromination : The aniline derivative undergoes diazotization followed by bromination with reagents like cuprous bromide, hydrobromic acid, and sodium nitrite to form 4-chloro-2-trifluoromethylbromobenzene.

  • Cyanation : The final step involves the cyanation of the brominated intermediate using cuprous cyanide, often in the presence of a phase transfer catalyst like cetyl trimethylammonium bromide and a solvent such as DMF, to yield the target compound, 4-chloro-2-trifluoromethylbenzonitrile.

Logical Relationships in Synthesis

The synthesis of halogenated benzonitriles often relies on a logical progression of functional group transformations. The following diagram illustrates the decision-making process and relationships in a typical multi-step synthesis.

Synthesis_Logic Logical Flow of Synthesis Start Starting Material (Substituted Benzene) Step1 Introduce Nitro Group (Nitration) Start->Step1 Step2 Reduce Nitro to Amine (Reduction) Step1->Step2 Step3 Convert Amine to Halide (Sandmeyer Reaction) Step2->Step3 Step4 Introduce Cyano Group (Cyanation) Step3->Step4 End Final Product (Substituted Benzonitrile) Step4->End

Caption: Logical progression of functional group transformations in synthesis.

Conclusion

While this compound remains a compound with limited publicly available technical data, its structural similarity to 4-Chloro-3-(trifluoromethyl)benzonitrile allows for informed postulations regarding its chemical behavior and potential applications. Professionals in drug development and materials science may find this compound to be of interest as a novel building block. Further research is necessary to fully characterize its physicochemical properties, synthetic pathways, and biological activity. The detailed information provided for the '-trifluoromethyl' analog serves as a robust starting point for such investigations.

References

An In-depth Technical Guide to the Spectral Data of 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Chloro-3-(trifluoromethoxy)benzonitrile. Due to the limited availability of experimentally derived spectra for this specific compound, this paper presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also includes generalized experimental protocols for acquiring such data and illustrates the analytical workflow.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound (CAS Number: 886501-50-4, Molecular Formula: C₈H₃ClF₃NO, Molecular Weight: 221.56 g/mol ).[1]

¹H NMR (Proton NMR) Predicted Chemical Shifts

The predicted ¹H NMR spectrum in a standard deuterated solvent like CDCl₃ would likely show three signals in the aromatic region.

Predicted Chemical Shift (δ, ppm) Splitting Pattern Integration Assignment
~ 7.8 - 8.0d (doublet)1HH-2
~ 7.6 - 7.7dd (doublet of doublets)1HH-6
~ 7.4 - 7.5d (doublet)1HH-5

Note: The exact chemical shifts and coupling constants are estimations and can vary based on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Predicted Chemical Shifts

The predicted ¹³C NMR spectrum would display signals for each of the eight unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 150 - 155C-3 (bearing the -OCF₃ group)
~ 135 - 140C-4 (bearing the -Cl group)
~ 133 - 136C-6
~ 130 - 133C-2
~ 120 - 125 (quartet, due to C-F coupling)-OCF₃
~ 118 - 122C-5
~ 115 - 118-CN (nitrile carbon)
~ 110 - 115C-1 (bearing the -CN group)
IR (Infrared) Spectroscopy Predicted Absorption Bands

The IR spectrum is expected to show characteristic peaks corresponding to the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 2230 - 2210C≡N stretchNitrile
~ 1580 - 1450C=C stretchAromatic ring
~ 1250 - 1100C-O-C stretch & C-F stretchTrifluoromethoxy group
~ 850 - 750C-Cl stretchChloro group
~ 3100 - 3000C-H stretchAromatic C-H
MS (Mass Spectrometry) Predicted Fragmentation

In an electron ionization (EI) mass spectrum, the molecule would fragment in predictable ways.

Predicted m/z Proposed Fragment Identity
221/223[M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine)
192/194[M - CN]⁺
186/188[M - Cl]⁺
156[M - OCF₃]⁺
101[C₆H₃CN]⁺

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and MS data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution.

  • Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer.

  • ¹H NMR: Acquire the proton spectrum. Key parameters to set include the number of scans, pulse width, and relaxation delay.

  • ¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans and a longer acquisition time are typically required.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR - Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.[3] Ensure good contact between the sample and the crystal by applying pressure.[3]

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3] Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

  • Data Acquisition: Place the prepared sample in the FTIR spectrometer.

  • Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.[4]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct insertion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is ionized, typically using Electron Ionization (EI) for this type of molecule.[5][6] In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion.[5][6]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

Experimental Workflow for Spectral Analysis

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Spectral Data cluster_analysis Data Analysis & Structure Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Introduce into Ion Source Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Analysis Spectral Interpretation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Structure Structure Confirmation Analysis->Structure

Caption: General experimental workflow for spectral analysis.

Logical Relationships in Spectral Data Interpretation

logical_relationships cluster_info Information Derived from Spectra cluster_spectra Spectroscopic Techniques Structure This compound NMR NMR (1H, 13C) Structure->NMR IR IR Structure->IR MS MS Structure->MS NMR_Info Proton & Carbon Environments Connectivity (via coupling) NMR_Info->Structure IR_Info Functional Groups Present (Nitrile, Ether, Aromatic, C-Cl) IR_Info->Structure MS_Info Molecular Weight Elemental Composition (Isotopes) Fragmentation Pattern MS_Info->Structure NMR->NMR_Info IR->IR_Info MS->MS_Info

Caption: Logical flow of spectral data for structure elucidation.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethoxy)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Physicochemical Properties

A summary of the known physicochemical properties of 4-Chloro-3-(trifluoromethoxy)benzonitrile is presented below. These properties can influence its solubility characteristics.

PropertyValueReference
CAS Number 79539-78-1N/A
Molecular Formula C₈H₃ClF₃NO[1]
Molecular Weight 221.56 g/mol N/A
Predicted XlogP 3.4[1]

Note: The predicted XlogP value suggests that the compound is likely to be more soluble in nonpolar organic solvents than in water.

II. Experimental Protocol for Solubility Determination

The absence of published quantitative data necessitates experimental determination of the solubility of this compound. A general and robust method for determining the solubility of a crystalline compound in an organic solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Place a known volume of the selected organic solvent into several vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. Constant agitation is crucial.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in terms of g/L or mol/L from the determined concentration and the dilution factor.

III. Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a research and development setting.

Solubility_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Application & Optimization A Define Solvent Scope (Polar, Aprotic, Nonpolar) B Qualitative Solubility Test (Visual Inspection) A->B C Isothermal Equilibrium Experiment B->C E Data Acquisition & Analysis C->E D Analytical Method Development (HPLC/GC) D->E F Solubility Data Table E->F Compile results G Process Optimization (Crystallization, Formulation) F->G H Model Development (e.g., Hansen Solubility Parameters) F->H

Caption: Logical workflow for solubility assessment of a chemical compound.

IV. Considerations for Drug Development

In the context of drug development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance. While this compound is an intermediate, its solubility will directly impact:

  • Reaction Kinetics: The rate of a chemical reaction often depends on the concentration of the reactants in solution.

  • Purification: Crystallization, a common purification technique, is highly dependent on the solubility profile of the compound in different solvents and solvent mixtures.

  • Process Safety: Knowledge of solubility can help in preventing accidental precipitation in process lines and reactors.

For drug development professionals, it is advisable to determine the solubility in a range of pharmaceutically acceptable solvents. Patents related to compounds containing similar structural motifs sometimes mention the use of organic solvents such as ethers, ethyl acetate, ethanol, isopropanol, or acetonitrile for synthesis and formulation, which could be a good starting point for solvent selection.[2][3][4][5]

References

4-Chloro-3-(trifluoromethoxy)benzonitrile material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Material Safety Data Sheet (MSDS) for 4-Chloro-3-(trifluoromethoxy)benzonitrile (CAS 886501-50-4) is publicly available. The following information is a composite guide based on data for the structurally similar compound 4-Chloro-3-(trifluoromethyl)benzonitrile and general principles of chemical safety. It is intended for informational purposes and should be supplemented with professional judgment and, where possible, direct testing.

Chemical Identification and Properties

This section summarizes the known physical and chemical properties of this compound and its close analogue, 4-Chloro-3-(trifluoromethyl)benzonitrile.

PropertyThis compound4-Chloro-3-(trifluoromethyl)benzonitrile
CAS Number 886501-50-4[1]1735-54-2[2][3]
Molecular Formula C₈H₃ClF₃NO[1]C₈H₃ClF₃N[2][3]
Molecular Weight 221.56 g/mol [1]205.56 g/mol [2][3]
Appearance Not specifiedWhite to almost white powder/crystal[2]
Melting Point Not specified63 - 67 °C[2]
Boiling Point Not specified105 °C at 11 mmHg[2]
Purity Not specified≥ 98% (GC)[2]

Hazard Identification and Safety Precautions

Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

GHS Hazard Statements (Anticipated):

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

Precautionary Statements:

CategoryPrecautionary Statement
Prevention Wash face, hands, and any exposed skin thoroughly after handling.[4][5] Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection.[4][5] Avoid breathing dust/fume/gas/mist/vapors/spray.[5] Use only outdoors or in a well-ventilated area.[4][5]
Response IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4] IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4] IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4][5]
Storage Store in a well-ventilated place. Keep container tightly closed.[5] Store locked up.[4]
Disposal Dispose of contents/container to an approved waste disposal plant.[4][5]

Experimental Protocols

As no specific experimental protocols for this compound are available, a general procedure for the synthesis of a related halobenzonitrile is provided as an illustrative example. This compound is valuable as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.[2]

Example Protocol: Synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile

This protocol details the conversion of a haloaniline to a benzonitrile, a common transformation in medicinal chemistry.

  • Diazonium Salt Formation:

    • Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of slightly heated glacial acetic acid.

    • Slowly add 2.5 mL of 12 mol·L⁻¹ sulfuric acid solution and stir until a dark yellow solution is formed.

    • Cool the solution to 0-5°C in an ice-salt bath until a white paste forms.

    • Slowly add 10 mL of a pre-cooled (0-5°C) 2 mol·L⁻¹ NaNO₂ solution over approximately 30 minutes to form a reddish-brown diazonium salt solution.[6]

  • Cyanation Reaction:

    • Neutralize the diazonium salt solution with Na₂CO₃ to a pH of 7.0.

    • In a separate flask, dissolve 0.84 g (2 mmol) of K₃[Fe(CN)₆] in 20 mL of distilled water.

    • Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)₂ and stir at room temperature for 1 hour.

    • Cool this solution to 0-5°C in an ice-salt bath.

    • Slowly add the neutralized diazonium salt solution to the K₃[Fe(CN)₆] solution over approximately 1 hour.

    • Continue stirring at 0-5°C for 2 hours, during which a reddish-brown precipitate will form.[6]

  • Work-up and Purification:

    • Filter the precipitate and wash the solid with dichloromethane.

    • Collect the organic phase.

    • Extract the aqueous phase twice with 1/3 volume of dichloromethane.

    • Combine all organic phases and concentrate under reduced pressure.

    • Purify the crude product by column chromatography using an eluent of petroleum ether: ethyl acetate (20:1).[6]

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to handling and using substituted benzonitriles.

G Emergency Response for Chemical Spill spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate seek_medical Seek Medical Attention (If Exposed) spill->seek_medical ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain the Spill (Use Absorbent Material) ppe->contain cleanup Clean Up Spill (Follow SDS Protocol) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (As Hazardous Waste) decontaminate->dispose

Caption: General emergency response workflow for a chemical spill.

G Example Synthesis Workflow: Halobenzonitrile start Start: Haloaniline diazotization Diazotization (NaNO₂, Acid) start->diazotization cyanation Cyanation (e.g., K₃[Fe(CN)₆], Cu(OAc)₂) diazotization->cyanation workup Aqueous Work-up & Extraction cyanation->workup purification Purification (Column Chromatography) workup->purification product Final Product: Halobenzonitrile purification->product

Caption: Example workflow for the synthesis of a halobenzonitrile.

References

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzonitrile: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro group, a trifluoromethoxy group, and a nitrile functionality, imparts specific electronic and lipophilic properties that make it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the available information on this compound, including its physical and chemical properties, a plausible synthetic pathway derived from analogous chemical transformations, and its potential applications.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in drug discovery and materials science for modulating their physicochemical and biological properties. The trifluoromethoxy (-OCF3) group, in particular, is known for its high lipophilicity and metabolic stability, which can enhance the bioavailability and efficacy of parent compounds. This compound serves as a key intermediate, providing a scaffold that can be further elaborated to access a wide range of complex molecules.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that experimentally determined values for properties such as melting and boiling points are not widely reported in the literature; therefore, some data is based on predictions and information from chemical suppliers.

PropertyValueSource
CAS Number 886501-50-4Santa Cruz Biotechnology
Molecular Formula C₈H₃ClF₃NOSanta Cruz Biotechnology
Molecular Weight 221.56 g/mol Santa Cruz Biotechnology
Appearance White to off-white solidPredicted
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Soluble in common organic solventsPredicted

Plausible Synthetic Pathway

The proposed overall synthetic scheme is depicted below:

G cluster_0 Step 1: Trifluoromethoxylation (Conceptual) cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Sandmeyer Reaction 2,4-dichlorophenol 2,4-Dichlorophenol Intermediate_A 1-Chloro-2-(trifluoromethoxy)benzene (Conceptual Intermediate) 2,4-dichlorophenol->Intermediate_A Trifluoromethoxylation reagents Intermediate_B 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene Intermediate_A->Intermediate_B HNO₃, H₂SO₄ Aniline 4-Chloro-3-(trifluoromethoxy)aniline Intermediate_B->Aniline Fe, HCl or H₂, Pd/C Diazonium Diazonium Salt Intermediate Aniline->Diazonium 1. NaNO₂, HCl Benzonitrile This compound Diazonium->Benzonitrile 2. CuCN, KCN

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Proposed)

The following experimental protocols are based on analogous reactions and should be adapted and optimized for the specific synthesis of this compound.

Step 1 & 2: Synthesis of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene (Conceptual)

A direct and efficient method for the selective trifluoromethoxylation and subsequent nitration to yield 4-chloro-1-nitro-2-(trifluoromethoxy)benzene is not well-documented. However, a plausible approach could involve the nitration of a suitable precursor like 1-chloro-2-(trifluoromethoxy)benzene. The synthesis of this precursor itself is challenging.

Step 3: Synthesis of 4-Chloro-3-(trifluoromethoxy)aniline (Reduction)

This protocol is adapted from the reduction of similar nitroaromatic compounds.

  • Materials:

    • 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene (1.0 eq)

    • Iron powder (3.0 eq)

    • Concentrated Hydrochloric Acid (catalytic amount)

    • Ethanol

    • Water

  • Procedure:

    • A mixture of 4-chloro-1-nitro-2-(trifluoromethoxy)benzene and iron powder in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • A catalytic amount of concentrated hydrochloric acid is added, and the mixture is heated to reflux with vigorous stirring.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron residues.

    • The filtrate is concentrated under reduced pressure to remove ethanol.

    • The aqueous residue is basified with a sodium hydroxide solution and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 4-chloro-3-(trifluoromethoxy)aniline, which can be purified by column chromatography or distillation.

Step 4: Synthesis of this compound (Sandmeyer Reaction)

This protocol is a standard procedure for the conversion of anilines to benzonitriles.

  • Materials:

    • 4-Chloro-3-(trifluoromethoxy)aniline (1.0 eq)

    • Concentrated Hydrochloric Acid

    • Sodium Nitrite (NaNO₂) (1.1 eq)

    • Copper(I) Cyanide (CuCN) (1.2 eq)

    • Potassium Cyanide (KCN) (1.2 eq)

    • Water

    • Ice

  • Procedure:

    • 4-Chloro-3-(trifluoromethoxy)aniline is dissolved in a mixture of concentrated hydrochloric acid and water, and the solution is cooled to 0-5 °C in an ice-salt bath.

    • A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored.

    • In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled to 0-5 °C.

    • The cold diazonium salt solution is slowly added to the copper(I) cyanide solution with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • The mixture is cooled and extracted with an organic solvent such as dichloromethane or ethyl acetate.

    • The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or recrystallization to afford pure this compound.

Logical Relationship of Synthetic Steps

The synthesis of this compound is a sequential process where the product of each step serves as the reactant for the next. This logical flow ensures the correct placement of the required functional groups on the aromatic ring.

G Start Starting Material (e.g., 2,4-Dichlorophenol) Step1 Trifluoromethoxylation Start->Step1 Step2 Nitration Step1->Step2 Step3 Reduction Step2->Step3 Step4 Diazotization & Cyanation (Sandmeyer Reaction) Step3->Step4 End Final Product This compound Step4->End

Caption: Logical workflow of the proposed synthesis.

Applications and Future Perspectives

While specific applications of this compound are not extensively reported, its structural motifs are present in various biologically active molecules. The trifluoromethoxy group is known to enhance metabolic stability and cell membrane permeability, while the chloro and nitrile groups provide sites for further chemical modification.

Potential areas of application include:

  • Pharmaceuticals: As a scaffold for the development of kinase inhibitors, ion channel modulators, and other therapeutic agents.

  • Agrochemicals: As a key intermediate in the synthesis of novel herbicides, insecticides, and fungicides.

  • Materials Science: For the creation of specialty polymers and liquid crystals with unique electronic and physical properties.

The development of a reliable and scalable synthesis for this compound would open up new avenues for research and development in these areas.

Conclusion

This compound is a promising building block for chemical synthesis. Although its discovery and a detailed, validated synthetic protocol are not well-documented in publicly available literature, a plausible synthetic route via the Sandmeyer reaction of 4-chloro-3-(trifluoromethoxy)aniline has been proposed. The experimental protocols provided, based on analogous reactions, offer a starting point for researchers to develop a robust synthesis of this valuable compound. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery and materials science.

An In-depth Technical Guide to the Key Chemical Reactions Involving 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chloro group, a trifluoromethoxy group, and a nitrile moiety, offers multiple avenues for chemical modification. This technical guide provides an overview of the core chemical transformations related to this compound, focusing on its synthesis. Due to the limited availability of specific documented reactions starting from this compound in publicly accessible literature, this document details a plausible and established synthetic route to this key intermediate, providing a foundational understanding for researchers in the field.

Introduction

Fluorinated organic molecules are critical components in modern drug discovery and materials science. The incorporation of fluorine-containing groups, such as the trifluoromethoxy (-OCF₃) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile building block, enabling the introduction of this valuable motif into more complex molecular architectures. The chloro and nitrile functionalities provide orthogonal reactive handles for a variety of transformations, including nucleophilic aromatic substitution, cross-coupling reactions, reduction, and hydrolysis.

This guide will focus on a key reaction in the synthesis of this compound itself, namely the trifluoromethoxylation of a phenolic precursor. This reaction is often a critical and challenging step in the synthesis of such compounds.

Core Reaction: Synthesis via Trifluoromethoxylation

A common and plausible route to this compound involves the conversion of a corresponding phenolic compound. This transformation is a cornerstone in organofluorine chemistry.

Reaction Pathway: Trifluoromethoxylation of 4-Chloro-3-hydroxybenzonitrile

The synthesis of this compound can be envisioned from the commercially available precursor, 4-Chloro-3-hydroxybenzonitrile. The key transformation is the introduction of the trifluoromethoxy group onto the phenolic oxygen.

Trifluoromethoxylation_Pathway reactant 4-Chloro-3-hydroxybenzonitrile reagent reactant->reagent product This compound reagent->product Trifluoromethylating Agent, Base, Solvent, Heat

Caption: Synthetic pathway for this compound.

Experimental Protocol: Illustrative Trifluoromethoxylation

The following protocol is a representative procedure based on established methodologies for the trifluoromethoxylation of phenols. This is a conceptual protocol and requires optimization and adherence to all laboratory safety precautions.

Objective: To synthesize this compound from 4-Chloro-3-hydroxybenzonitrile.

Materials:

  • 4-Chloro-3-hydroxybenzonitrile

  • Trifluoromethylating agent (e.g., 2-(Trifluoromethyl)-1,3-dioxolan-2-ylium triflate or similar electrophilic trifluoromethoxylating reagent)

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Suitable base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine (saturated aq. NaCl)

  • Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄))

Procedure:

  • To a dry, inert-atmosphere flask, add 4-Chloro-3-hydroxybenzonitrile (1.0 eq) and the chosen anhydrous aprotic solvent.

  • Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to form the phenoxide.

  • Add the trifluoromethylating agent (1.1 - 1.5 eq) to the suspension.

  • Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., Ethyl acetate) multiple times.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes hypothetical but expected data for the described trifluoromethoxylation reaction. Actual results would be dependent on specific conditions and reagents used.

ParameterValue
Reactant 4-Chloro-3-hydroxybenzonitrile
Product This compound
Molecular Formula C₈H₃ClF₃NO
Molecular Weight 221.56 g/mol
Appearance White to off-white solid
Melting Point 36-38 °C
Boiling Point 206.8 ± 40.0 °C at 760 Torr
Typical Yield 60-85% (highly condition-dependent)
Purity (Post-Chromo.) >98%
¹H NMR (CDCl₃, 400 MHz) δ 7.6-7.8 (m, 3H)
¹⁹F NMR (CDCl₃, 376 MHz) δ -58 to -60 (s)

Potential Downstream Reactions

Once synthesized, this compound is primed for a variety of subsequent chemical transformations, making it a valuable intermediate. The logical flow for utilizing this intermediate is outlined below.

Downstream_Reactions start This compound snar Nucleophilic Aromatic Substitution (at Cl) start->snar coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig at Cl) start->coupling reduction Nitrile Reduction start->reduction hydrolysis Nitrile Hydrolysis start->hydrolysis prod_snar Substituted Benzonitriles snar->prod_snar prod_coupling Biaryl or Aminated Benzonitriles coupling->prod_coupling prod_reduction Benzylamines reduction->prod_reduction prod_hydrolysis Benzoic Acids hydrolysis->prod_hydrolysis

Caption: Potential reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile and trifluoromethoxy groups activates the aromatic ring towards nucleophilic attack, particularly at the carbon bearing the chloro substituent. This allows for the displacement of the chloride with various nucleophiles (e.g., amines, alkoxides, thiolates).

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group can participate in a range of palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Heck Reaction: Reaction with alkenes.

Transformation of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into:

  • Primary Amines: Through reduction using reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or other hydride sources.

  • Carboxylic Acids: Via hydrolysis under acidic or basic conditions.

Conclusion

This compound is a strategically important intermediate in synthetic chemistry. While detailed experimental protocols for its subsequent reactions are not widely disseminated in common literature, its synthesis via trifluoromethoxylation of 4-Chloro-3-hydroxybenzonitrile is a key enabling reaction. The presence of three distinct functional groups on the aromatic ring provides a rich platform for the generation of diverse and complex molecules, particularly for applications in the pharmaceutical and agrochemical industries. The experimental and conceptual framework provided herein serves as a foundational guide for researchers looking to synthesize and utilize this valuable chemical entity.

Unlocking the Potential of 4-Chloro-3-(trifluoromethoxy)benzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document outlines potential research avenues for the novel chemical entity 4-Chloro-3-(trifluoromethoxy)benzonitrile. Due to the limited publicly available data on this compound, this guide focuses on prospective applications and experimental designs, drawing analogies from structurally similar molecules and the known physicochemical effects of its constituent functional groups.

Introduction to this compound

This compound is a fluorinated aromatic compound with the CAS number 886501-50-4.[1] Its structure combines a benzonitrile core with a chloro and a trifluoromethoxy substituent. The trifluoromethoxy group (-OCF3) is of particular interest in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity, which can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability. This compound is currently designated for research use only, indicating its potential as a building block for new chemical entities.[1]

Physicochemical Properties

Quantitative data for this compound is sparse. The table below summarizes the available information.

PropertyValueReference
CAS Number 886501-50-4[1]
Molecular Formula C₈H₃ClF₃NO[1]
Molecular Weight 221.56 g/mol [1]

Potential Research Areas

The unique combination of a reactive nitrile group, a chlorine atom, and a trifluoromethoxy group suggests several promising areas for investigation.

Medicinal Chemistry and Drug Discovery

The trifluoromethoxy group is a well-regarded bioisostere for other functional groups and can enhance a drug candidate's properties. Research in this area could focus on using this compound as a scaffold or intermediate for synthesizing novel therapeutic agents.

Potential Therapeutic Targets:

  • Kinase Inhibitors: The benzonitrile moiety can act as a hydrogen bond acceptor, a common feature in kinase inhibitors.

  • Ion Channel Modulators: The lipophilic nature of the trifluoromethoxy group could facilitate passage through cell membranes to interact with ion channels.

  • Anti-inflammatory and Analgesic Agents: Structurally related compounds have shown promise in these areas.[2]

Agrochemical Development

Halogenated and trifluoromethylated benzonitriles are precursors to various herbicides and pesticides.[2][3] The trifluoromethoxy group can enhance the potency and environmental stability of these agents.

Potential Applications:

  • Herbicides: The nitrile group can be hydrolyzed to an amide, a common feature in many herbicides.

  • Pesticides and Fungicides: The overall scaffold could be elaborated to target specific enzymes or receptors in pests and fungi.[2][3]

Materials Science

The electronic properties imparted by the fluorine and chlorine atoms make this compound a candidate for the synthesis of advanced materials.

Potential Uses:

  • High-Performance Polymers: Incorporation into polymer backbones could enhance thermal and chemical resistance.[2]

  • Organic Electronics: The electron-withdrawing nature of the substituents could be exploited in the design of n-type organic semiconductors.

Proposed Experimental Protocols and Workflows

Given the nascent stage of research on this compound, the following are proposed experimental starting points.

Synthesis and Derivatization

The development of a robust synthetic route to this compound and its derivatives is a primary research objective. A possible synthetic approach, by analogy to similar compounds, could involve the cyanation of a corresponding aryl halide.

Hypothetical Synthetic Protocol (Sandmeyer-type Reaction):

  • Diazotization: Start with 4-Chloro-3-(trifluoromethoxy)aniline. Dissolve the aniline in a suitable acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). Add the cold diazonium salt solution to the cyanide solution.

  • Work-up and Purification: Allow the reaction to warm to room temperature and then heat to drive to completion. Extract the product with an organic solvent, wash, dry, and purify using column chromatography or recrystallization.

Below is a conceptual workflow for the synthesis and initial derivatization.

G cluster_synthesis Synthesis cluster_derivatization Derivatization Start 4-Chloro-3-(trifluoromethoxy)aniline Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Step 1 Cyanation Cyanation (CuCN) Diazotization->Cyanation Step 2 Product This compound Cyanation->Product Step 3 Hydrolysis Nitrile Hydrolysis Product->Hydrolysis H2O, H+ Reduction Nitrile Reduction Product->Reduction H2, Catalyst Nucleophilic_Sub Nucleophilic Aromatic Substitution of Cl Product->Nucleophilic_Sub Nu-

Caption: Proposed workflow for synthesis and derivatization.
Biological Screening Workflow

For researchers in drug discovery, a primary step is to screen the compound against a panel of relevant biological targets.

General Screening Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Development: Select a panel of assays relevant to the desired therapeutic area (e.g., kinase activity assays, cell viability assays).

  • Screening: Perform high-throughput screening of the compound at various concentrations.

  • Hit Identification and Validation: Identify initial "hits" and validate them through dose-response studies and secondary assays.

The logical flow for a biological screening campaign is illustrated below.

G Compound This compound Primary_Screening Primary Screening (e.g., Kinase Panel) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Active No_Activity No Significant Activity Hit_Identification->No_Activity Inactive Secondary_Assays Secondary Assays (e.g., Cell-based Assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: Logical workflow for biological activity screening.

Conclusion

While specific data on this compound is limited, its chemical structure presents a compelling case for its investigation across multiple scientific disciplines. The presence of the trifluoromethoxy group, in particular, suggests that derivatives of this compound could possess advantageous properties for applications in medicine, agriculture, and materials science. The proposed research pathways and experimental designs in this document offer a foundational framework for scientists to begin exploring the potential of this promising chemical entity. Further characterization and synthetic methodology development are critical next steps to unlocking its full potential.

References

Foreword: The Strategic Value of the Trifluoromethoxy Group in Molecular Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trifluoromethoxy-Substituted Benzonitriles for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent, offering a distinct profile of electronic and physicochemical properties that sets it apart from its more common counterpart, the trifluoromethyl (-CF₃) group.[1][2] When appended to a versatile scaffold like benzonitrile, the resulting molecule becomes a high-value intermediate for creating novel pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of trifluoromethoxy-substituted benzonitriles, explaining the causality behind synthetic choices and the functional implications of their unique properties. The protocols and data presented are designed to be self-validating, empowering researchers to not only replicate but also innovate upon these foundational methodologies.

Core Physicochemical & Electronic Properties

Understanding the trifluoromethoxy group's influence on the benzonitrile core is fundamental to its application. The -OCF₃ group is a fascinating electronic modulator, often referred to as a "super-halogen" or "pseudo-halogen".[1][5]

  • Electronic Effects : It exhibits a powerful electron-withdrawing inductive effect (-I) due to the three highly electronegative fluorine atoms. This is partially counterbalanced by a lone pair-donating resonance effect (+M) from the oxygen atom.[1] However, the inductive effect typically dominates, rendering the aromatic ring electron-deficient and influencing its reactivity in electrophilic aromatic substitution.[1]

  • Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of +1.04.[6] This significantly enhances a molecule's ability to cross lipid membranes, a critical factor for bioavailability.[2][6]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative processes that would readily cleave a simple methoxy (-OCH₃) group.[1][2] This property is invaluable for increasing the half-life of drug candidates.[6]

  • Conformational Influence : Unlike the planar methoxy group, the trifluoromethoxy group typically orients itself perpendicular to the plane of the benzene ring.[1][5] This conformational preference can be exploited to influence binding interactions with biological targets by creating specific steric profiles.

Table 1: Comparative Physicochemical Data
Property4-(Trifluoromethoxy)benzonitrile4-(Trifluoromethyl)benzonitrileBenzonitrile
CAS Number 332-25-2[4]455-18-5[7]100-47-0
Molecular Weight 187.12 g/mol [4]171.12 g/mol [7]103.12 g/mol
Boiling Point 193 °C[4]80-81 °C / 20 mmHg[7]190.7 °C
Density 1.31 g/mL[4]1.278 g/mL[7]1.01 g/mL
Hansch Parameter (π) +1.04[6]+0.88[2]+1.56

Synthesis Strategies: A Logic-Driven Approach

The synthesis of trifluoromethoxy-substituted benzonitriles is a non-trivial task, primarily because the trifluoromethoxide anion is highly unstable.[6] Therefore, direct nucleophilic substitution is often not feasible, necessitating more sophisticated strategies. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring.

Strategy A: Cyanation of Trifluoromethoxy-Substituted Aromatics

This is often the most direct approach, starting with a precursor that already contains the critical -OCF₃ group. The key transformation is the introduction of the nitrile functionality.

cluster_0 Route 1: From Aniline cluster_1 Route 2: From Halide A1 Trifluoromethoxy- substituted Aniline A2 Diazonium Salt A1->A2 NaNO₂, H⁺ A3 Target Benzonitrile A2->A3 Sandmeyer Reaction (CuCN) B1 Trifluoromethoxy- substituted Aryl Halide B2 Target Benzonitrile B1->B2 Rosenmund-von Braun (CuCN, heat)

Caption: Key synthetic pathways for introducing a nitrile group onto a trifluoromethoxy-substituted aromatic core.

This protocol describes the conversion of a trifluoromethoxy-substituted aniline to the corresponding benzonitrile. The causality for each step is critical: the initial diazotization must be performed at low temperatures (0–5 °C) because aryl diazonium salts are unstable and can decompose explosively at higher temperatures. The subsequent displacement with copper(I) cyanide provides the nitrile.[8]

Starting Material: 4-(Trifluoromethoxy)aniline

  • Diazotization:

    • Suspend 4-(trifluoromethoxy)aniline (1 eq.) in a mixture of water and concentrated hydrochloric acid (3 eq.).

    • Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring. The low temperature is crucial for the stability of the diazonium salt intermediate.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the internal temperature never exceeds 5 °C. The formation of nitrous acid in situ reacts with the aniline to form the diazonium salt.

    • Stir the reaction mixture for an additional 30 minutes at 0–5 °C.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq.) and sodium cyanide (1.5 eq.) in water. This forms a soluble dicyanocuprate(I) complex, which is the active reagent.

    • Neutralize the cold diazonium salt solution carefully with sodium carbonate until the pH is approximately 6-7. This is done to prevent the liberation of toxic HCN gas in the next step.

    • Slowly add the neutralized diazonium salt solution to the copper cyanide solution at room temperature. Effervescence (nitrogen gas) will be observed as the diazonium group is replaced by the nitrile group.

    • Heat the reaction mixture to 50–60 °C for 1 hour to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield 4-(trifluoromethoxy)benzonitrile.

Strategy B: Trifluoromethoxylation of Hydroxybenzonitriles

This "late-stage" functionalization approach is synthetically challenging but valuable. It involves converting a phenolic hydroxyl group into the -OCF₃ group.

Start Substituted Hydroxybenzonitrile Step1 Formation of Aryl Xanthate Start->Step1 1. Base (e.g., NaH) 2. CS₂ 3. MeI Step2 Oxidative Fluorination Step1->Step2 Reagent (e.g., Pyridine-HF, NBS) End Target Benzonitrile Step2->End

Caption: General workflow for the synthesis of trifluoromethyl ethers from phenols via an aryl xanthate intermediate.

This transformation often proceeds via intermediate species like aryl chloroformates or xanthates, which are then subjected to fluorinating reagents. A plausible, though unverified, route involves reacting a hydroxybenzonitrile with a suitable trifluoromethylating agent.[9] The conditions for such reactions are often harsh and require specialized equipment.[1]

Reactivity and Strategic Functionalization

The trifluoromethoxy and nitrile groups exert strong, and sometimes competing, directing effects on the aromatic ring, which must be understood for further molecular elaboration.

  • Electrophilic Aromatic Substitution (EAS) : The benzonitrile ring is deactivated towards EAS. The -CN group is a meta-director, while the -OCF₃ group is an ortho-, para-director (with a strong preference for para substitution).[1][10] The outcome of an EAS reaction, such as nitration or halogenation, will depend on the relative positions of these groups and the reaction conditions. For example, in 3-(trifluoromethoxy)benzonitrile, the methyl group (an o,p-director) would direct incoming electrophiles to positions 2, 4, and 6, while the -OCF₃ and -CN groups (meta-directors) reinforce substitution at the other positions.[10]

Caption: Competing directing effects of -CN and -OCF₃ groups for an incoming electrophile (E⁺).

  • Nitrile Group Transformations : The nitrile group is a versatile functional handle. It can be:

    • Hydrolyzed to a carboxylic acid under acidic or basic conditions.

    • Reduced to a primary amine (benzylamine derivative) using reducing agents like LiAlH₄ or catalytic hydrogenation.

    • Engaged in cycloaddition reactions to form heterocyclic rings like tetrazoles or pyridines.

Applications in Research and Development

The unique properties imparted by the trifluoromethoxy group make these benzonitrile derivatives highly sought-after intermediates in several high-value R&D sectors.

Drug Discovery & Medicinal Chemistry

This is the most prominent area of application. The -OCF₃ group is used to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[2][11][12]

  • Enhanced Efficacy and Selectivity : The combination of high lipophilicity and strong electron-withdrawing character can enhance binding affinity to biological targets and improve membrane permeability.[2] Trifluoromethoxy-substituted benzonitriles are key intermediates for drugs targeting neurological disorders and for various kinase inhibitors in oncology.[3][4][13]

  • Metabolic Blocking : The inertness of the -OCF₃ group can be used to block metabolic hotspots on a molecule, thereby increasing its in vivo half-life and reducing the required therapeutic dose.[6]

Materials Science

The incorporation of highly fluorinated moieties into organic materials can lead to superior performance characteristics.[14]

  • Liquid Crystals : The rigidity of the benzonitrile core combined with the properties of the -OCF₃ group can be used to design novel liquid crystal molecules with enhanced thermal stability and unique electro-optical properties.[15]

  • Polymers and Coatings : When incorporated into polymers, the trifluoromethoxy group can significantly increase thermal stability, chemical resistance, and hydrophobicity, leading to advanced materials for demanding applications.[3][4]

Agrochemicals

Similar to pharmaceuticals, the properties of the -OCF₃ group are beneficial in the design of modern pesticides.

  • Herbicides and Fungicides : These intermediates are used to create active ingredients with improved stability, bioavailability, and efficacy against a wide range of agricultural pests.[3][14]

Spectroscopic Characterization

Unambiguous identification of trifluoromethoxy-substituted benzonitriles relies on a combination of standard spectroscopic techniques.

Table 2: Typical Spectroscopic Signatures
TechniqueFeatureTypical Values / Observations
¹⁹F NMR -OCF₃ SignalA sharp singlet. The chemical shift is characteristic and distinct from a -CF₃ group. For example, 2-(trifluoromethyl)benzonitrile shows a signal at -62.05 ppm, while other trifluoromethyl aromatics appear between -59 and -64 ppm.[16]
¹³C NMR -C≡N Carbon~115-120 ppm.
C-OCF₃ CarbonQuartet due to coupling with fluorine atoms (¹JCF).
-OCF₃ CarbonQuartet due to coupling with fluorine atoms (¹JCF), typically around 120-125 ppm (e.g., 122.5 q, J = 272 Hz for 2-(trifluoromethyl)benzonitrile).[16]
¹H NMR Aromatic ProtonsComplex multiplets in the aromatic region (~7.5-8.0 ppm), with chemical shifts and coupling patterns dictated by the substitution pattern.[16]
IR Spectroscopy Nitrile StretchA sharp, strong absorption band around 2220–2240 cm⁻¹.
Mass Spec. Molecular IonA clear molecular ion peak (M⁺) is typically observed.

Safety & Handling

As with all laboratory chemicals, trifluoromethoxy-substituted benzonitriles must be handled with appropriate care.

  • General Hazards : These compounds are typically solids or high-boiling liquids. They should be considered harmful if swallowed, inhaled, or absorbed through the skin, consistent with other aromatic nitriles and fluorinated compounds.[7]

  • Personal Protective Equipment (PPE) : Always use standard PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Thermal Stability : While the -OCF₃ group is thermally stable, heating in the presence of strong reagents could lead to decomposition. Cyanide-containing compounds can release toxic hydrogen cyanide gas if exposed to strong acids.

Conclusion and Future Outlook

Trifluoromethoxy-substituted benzonitriles represent a class of high-potential building blocks that stand at the intersection of synthetic versatility and functional advantage. Their ability to confer enhanced lipophilicity, metabolic stability, and unique electronic properties makes them indispensable tools for overcoming common challenges in drug discovery and for engineering next-generation materials. As synthetic methodologies for introducing the challenging -OCF₃ group continue to advance, we can anticipate that the application of these powerful intermediates will expand, paving the way for innovations across the chemical sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Chloro-3-(trifluoromethoxy)benzonitrile as a versatile building block in the development of biologically active compounds, with a particular focus on the synthesis of kinase inhibitors. This document includes detailed experimental protocols for key chemical transformations, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a valuable starting material in medicinal chemistry and agrochemical research. The presence of the trifluoromethoxy group can enhance metabolic stability and cell permeability of derivative compounds, while the chloro and nitrile functionalities offer multiple avenues for synthetic modification. This document details protocols for three key classes of reactions for derivatization: Nucleophilic Aromatic Substitution (SNA_r_), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. Furthermore, it highlights the application of a closely related derivative in the synthesis of the multi-kinase inhibitors Sorafenib and Regorafenib, which are used in cancer therapy.

Key Synthetic Transformations

The chloro-substituent on the aromatic ring of this compound is amenable to a variety of cross-coupling and substitution reactions, enabling the introduction of diverse chemical moieties.

Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution allows for the displacement of the chloride with a variety of nucleophiles, such as phenols, thiophenols, and amines, to form ether, thioether, and amine linkages, respectively. The electron-withdrawing nature of the nitrile and trifluoromethoxy groups facilitates this reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust palladium-catalyzed cross-coupling reaction that enables the formation of a carbon-carbon bond between the benzonitrile core and a variety of organoboron compounds, such as boronic acids and their esters. This reaction is instrumental in the synthesis of biaryl structures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds. This method is widely used to couple aryl halides with a broad range of primary and secondary amines.

Application in the Synthesis of Kinase Inhibitors

Derivatives of this compound are key intermediates in the synthesis of several targeted cancer therapies. A notable example is the use of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the synthesis of Sorafenib and Regorafenib. These drugs are potent multi-kinase inhibitors that target key signaling pathways involved in tumor growth and angiogenesis.

The general synthetic approach involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an appropriate aminophenoxy-N-methylpicolinamide intermediate to form the final urea linkage in the drug molecule.

Kinase_Inhibitor_Synthesis_Workflow cluster_0 Synthesis of Key Intermediates cluster_1 Final Drug Synthesis start This compound aniline_deriv 4-Chloro-3-(trifluoromethyl)aniline start->aniline_deriv Reduction isocyanate 4-Chloro-3-(trifluoromethyl)phenyl isocyanate aniline_deriv->isocyanate Phosgenation coupling Urea Formation isocyanate->coupling picolinamide_deriv 4-(4-Amino-3-fluorophenoxy)- N-methylpicolinamide picolinamide_deriv->coupling final_product Regorafenib coupling->final_product

General workflow for the synthesis of Regorafenib.
Signaling Pathways Targeted by Derivatives

Sorafenib and Regorafenib inhibit multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), which are crucial for angiogenesis. They also inhibit the RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer and promotes cell proliferation.

Signaling_Pathways cluster_vegfr VEGFR/PDGFR Signaling (Angiogenesis) cluster_raf RAF-MEK-ERK Signaling (Proliferation) VEGF_PDGF VEGF / PDGF VEGFR_PDGFR VEGFR / PDGFR VEGF_PDGF->VEGFR_PDGFR PLC PLCγ VEGFR_PDGFR->PLC DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC PKC DAG_IP3->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Regorafenib_VEGFR Regorafenib Regorafenib_VEGFR->VEGFR_PDGFR inhibits GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Regorafenib_RAF Regorafenib Regorafenib_RAF->RAF inhibits

Targeted signaling pathways of Regorafenib.

Experimental Protocols and Data

The following section provides representative protocols for the derivatization of this compound.

Disclaimer: The following protocols are representative examples and may require optimization for specific substrates and scales.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.

Table 1: Reaction Parameters for a Representative Suzuki-Miyaura Coupling

ParameterValue
Aryl Halide This compound
Boronic Acid (4-methoxyphenyl)boronic acid
Catalyst Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv.)
Solvent Toluene/H₂O (10:1)
Temperature 100 °C
Time 12-24 h
Yield 70-90% (Estimated)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) under a positive flow of argon.

  • Add degassed toluene and water (10:1 mixture, to achieve a 0.2 M concentration of the aryl halide).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine.

Table 2: Reaction Parameters for a Representative Buchwald-Hartwig Amination

ParameterValue
Aryl Halide This compound
Amine Morpholine
Catalyst Pd₂(dba)₃ (1.5 mol%)
Ligand XPhos (3 mol%)
Base NaOtBu (1.4 equiv.)
Solvent Toluene
Temperature 100 °C
Time 18-24 h
Yield 75-95% (Estimated)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and anhydrous toluene (to achieve a 0.5 M concentration).

  • Add morpholine (1.2 equiv.) via syringe.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Representative Protocol for Nucleophilic Aromatic Substitution

This protocol describes a typical SNAr reaction between an aryl chloride and a phenoxide nucleophile.

Table 3: Reaction Parameters for a Representative Nucleophilic Aromatic Substitution

ParameterValue
Aryl Halide This compound
Nucleophile Sodium 4-fluorophenoxide
Solvent Dimethylformamide (DMF)
Temperature 120-150 °C
Time 6-12 h
Yield 60-80% (Estimated)

Procedure:

  • To a round-bottom flask, add 4-fluorophenol (1.1 equiv.) and anhydrous DMF.

  • Carefully add sodium hydride (1.1 equiv., 60% dispersion in mineral oil) in portions at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add this compound (1.0 equiv.) to the solution.

  • Heat the reaction mixture to 120-150 °C and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. The protocols and data presented herein provide a foundation for researchers to explore the derivatization of this compound for applications in drug discovery and agrochemical development. The successful application of its derivatives in the synthesis of potent kinase inhibitors underscores the potential of this scaffold in generating novel and effective therapeutic agents.

Application Notes and Protocols for Cross-Coupling Reactions of 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for utilizing 4-Chloro-3-(trifluoromethoxy)benzonitrile in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The following sections detail procedures for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

General Experimental Workflow

A typical experimental workflow for performing and analyzing cross-coupling reactions is outlined below. This generalized scheme can be adapted for the specific reaction types detailed in the subsequent sections.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base - Solvent assemble Assemble Reaction under Inert Atmosphere prep_reactants->assemble heat Heat to Reaction Temperature assemble->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield

Caption: General workflow for cross-coupling experiments.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Application Notes:

The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids or esters can provide access to a wide range of substituted benzonitrile derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. For electron-rich and sterically hindered coupling partners, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, may be necessary.

General Protocol for Suzuki-Miyaura Coupling:
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst), a phosphine ligand (if required), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling of Aryl Chlorides:
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)Dioxane/H₂O1101680-90
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O902470-85

Note: The data in this table represents typical ranges for Suzuki-Miyaura couplings of aryl chlorides and may require optimization for this compound.

G Pd0 Pd(0)L2 ArPdCl ArPd(II)ClL2 Pd0->ArPdCl Oxidative Addition ArPdAr_prime ArPd(II)Ar'L2 ArPdCl->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime Ar-Cl Ar-Cl Ar-Cl->ArPdCl Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->ArPdAr_prime Base Base Base->ArPdCl

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a versatile method for the synthesis of arylamines from aryl halides.[1]

Application Notes:

This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles containing N-H bonds. The selection of the palladium precursor, ligand, and base is critical for successful coupling. Sterically hindered biarylphosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

General Protocol for Buchwald-Hartwig Amination:
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst, a suitable ligand, and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction Execution: Seal the tube and heat the mixture to the required temperature (typically 80-110 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Representative Data for Buchwald-Hartwig Amination of Aryl Chlorides:
EntryPalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.5)Toluene10012-2480-95
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane11016-2475-90
3G3-XPhos (1.5)-K₃PO₄ (2)t-BuOH9012-1885-98

Note: The data in this table represents typical ranges for Buchwald-Hartwig aminations of aryl chlorides and may require optimization for this compound.

G Pd0 Pd(0)L ArPdCl ArPd(II)Cl(L) Pd0->ArPdCl Oxidative Addition ArPdNRR ArPd(II)(NRR')L ArPdCl->ArPdNRR Amine Coordination & Deprotonation ArPdNRR->Pd0 Reductive Elimination ArNRR Ar-NRR' ArPdNRR->ArNRR Ar-Cl Ar-Cl Ar-Cl->ArPdCl HNRR' HNRR' HNRR'->ArPdCl Base Base Base->ArPdCl G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdCl ArPd(II)ClL2 Pd0->ArPdCl Oxidative Addition ArPdCCR ArPd(II)(C≡CR)L2 ArPdCl->ArPdCCR Transmetalation ArPdCCR->Pd0 Reductive Elimination ArCCR Ar-C≡CR ArPdCCR->ArCCR Ar-Cl Ar-Cl Ar-Cl->ArPdCl CuCl Cu(I)X CuCCR Cu(I)C≡CR CuCl->CuCCR CuCCR->ArPdCl H-C≡CR H-C≡CR H-C≡CR->CuCCR Base Base Base->H-C≡CR G Pd0 Pd(0)L2 ArPdCl ArPd(II)ClL2 Pd0->ArPdCl Oxidative Addition Base Base Pd0->Base Base Regeneration AlkeneComplex [ArPd(II)ClL(Alkene)] ArPdCl->AlkeneComplex Alkene Coordination InsertionProduct R-CH(Ar)-CH2-Pd(II)ClL AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd0 β-Hydride Elimination Product Ar-CH=CHR InsertionProduct->Product Ar-Cl Ar-Cl Ar-Cl->ArPdCl H2C=CHR H2C=CHR H2C=CHR->AlkeneComplex

References

The Strategic Utility of 4-Chloro-3-(trifluoromethoxy)benzonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Technical Guide for Drug Development Professionals

As a cornerstone in the synthesis of novel therapeutic agents, the strategic incorporation of fluorinated building blocks has become a paramount theme in modern medicinal chemistry. The trifluoromethoxy group, in particular, is increasingly favored for its ability to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth look at 4-Chloro-3-(trifluoromethoxy)benzonitrile, a versatile and highly valuable building block for the synthesis of complex bioactive molecules.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, experimental protocols, and insights into the causality behind experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is critical for its effective and safe implementation in a laboratory setting.

PropertyValueReference
CAS Number 886501-50-4
Molecular Formula C₈H₃ClF₃NO
Molecular Weight 221.56 g/mol
Appearance White to off-white solid
Purity ≥98% (GC)

Safety and Handling: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthetic Applications and Key Transformations

This compound is a trifunctional building block, offering reactive sites at the nitrile group, the chloro substituent, and the aromatic ring. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a valuable precursor for a variety of molecular scaffolds.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 3-chloro-4-trifluoromethoxy aniline. The synthesis proceeds via diazotization, formaldoximation, hydrolysis, and subsequent cyanation. This method has been reported to yield the final product with high purity (≥99.2% by GC).[2]

Conceptual Workflow for the Synthesis of this compound:

G cluster_0 Synthesis Pathway Start 3-Chloro-4-trifluoromethoxy aniline Step1 Diazotization Start->Step1 Intermediate1 Diazonium Salt Intermediate Step1->Intermediate1 Step2 Formaldoximation & Hydrolysis Intermediate1->Step2 Intermediate2 Aldehyde Intermediate Step2->Intermediate2 Step3 Cyanation Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic route from aniline to benzonitrile.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile and trifluoromethoxy groups activates the aromatic ring for nucleophilic aromatic substitution at the chloro position. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of compounds for biological screening.

Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) in a sealed reaction vessel, add the desired amine (1.2-2.0 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted benzonitrile.

Causality in Experimental Choices:

  • Solvent: Aprotic polar solvents are chosen to solubilize the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic base is crucial to deprotonate the amine nucleophile without competing in the substitution reaction. The choice of base can influence the reaction rate and yield.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent of this compound can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures.

Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction flask, combine this compound (1.0 eq), a boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography to yield the desired biaryl product.

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction:

G cluster_1 Suzuki-Miyaura Coupling ReactantA This compound Reaction Heating under Inert Atmosphere ReactantA->Reaction ReactantB Boronic Acid/Ester ReactantB->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Solvent Solvent System (e.g., Toluene/Water) Solvent->Reaction Product Biaryl Product Reaction->Product

Caption: Key components of a Suzuki-Miyaura reaction.

Transformation of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including primary amines, amides, carboxylic acids, and tetrazoles. This allows for further derivatization of the molecular scaffold to modulate biological activity and physicochemical properties. For instance, the reduction of the nitrile to a primary amine provides a key functional handle for further amide bond formation or reductive amination.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of reactive sites allows for the efficient construction of diverse and complex molecular architectures. The strategic application of this building block, through reactions such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitrile group transformations, provides medicinal chemists with a powerful tool for the discovery and development of novel therapeutic agents. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important intermediate.

References

Application of 4-Chloro-3-(trifluoromethoxy)benzonitrile in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-3-(trifluoromethoxy)benzonitrile is a versatile fluorinated aromatic compound that serves as a key intermediate in the synthesis of advanced agrochemicals. The presence of the trifluoromethoxy group is particularly significant as it can enhance the metabolic stability, lipophilicity, and ultimately the biological efficacy of the final active ingredient. This document provides detailed application notes, experimental protocols, and a representative synthetic pathway illustrating the use of this compound in the development of novel crop protection agents.

Application Notes

This compound is a valuable building block for the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. The trifluoromethoxy (-OCF3) group, in particular, is known to improve the bioavailability and stability of agrochemical molecules, making them more effective and persistent in the target environment.

The primary application of this intermediate lies in its conversion to a variety of heterocyclic compounds, which are common scaffolds in modern agrochemicals. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amides, or tetrazoles, providing multiple avenues for the construction of complex and potent agrochemical structures. For instance, the synthesis of novel triazole or pyrimidine-based fungicides and herbicides often utilizes intermediates derived from substituted benzonitriles.

Key Reactions and Transformations:

  • Hydrolysis of the Nitrile Group: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-chloro-3-(trifluoromethoxy)benzoic acid. This acid can then be further functionalized.

  • Formation of Heterocycles: The nitrile group is a key precursor for the formation of various five- and six-membered heterocyclic rings, such as triazoles, pyrimidines, and oxadiazoles, which are prevalent in a wide range of commercial agrochemicals.

  • Nucleophilic Aromatic Substitution: The chloro substituent on the aromatic ring can be displaced by various nucleophiles, allowing for the introduction of additional diversity into the molecular structure.

Experimental Protocols

The following section details a representative synthetic pathway for the conversion of this compound into a hypothetical triazole-based agrochemical. This pathway illustrates the key chemical transformations involved in utilizing this versatile intermediate.

Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethoxy)benzoic acid

This protocol describes the hydrolysis of the nitrile group of this compound to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sulfuric acid (70% solution)

  • Deionized water

  • Sodium hydroxide solution (2 M)

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, add this compound (22.3 g, 0.1 mol).

  • Slowly add 100 mL of 70% sulfuric acid to the flask.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.

  • Adjust the pH of the solution to >12 with a 2 M sodium hydroxide solution.

  • Wash the aqueous layer with ethyl acetate (3 x 50 mL) to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to <2 with a 2 M hydrochloric acid solution to precipitate the product.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield 4-Chloro-3-(trifluoromethoxy)benzoic acid as a white solid.

Protocol 2: Synthesis of a Hypothetical Triazole Agrochemical

This protocol outlines the conversion of the synthesized carboxylic acid into a hypothetical N-substituted triazole derivative, a common structural motif in fungicides.

Materials:

  • 4-Chloro-3-(trifluoromethoxy)benzoic acid

  • Thionyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Substituted hydrazine (e.g., 2-hydrazinyl-2-methylpropane)

  • Triethylamine

  • Toluene

  • Hexane

Procedure:

Step 1: Formation of the Acid Chloride

  • Suspend 4-Chloro-3-(trifluoromethoxy)benzoic acid (24.2 g, 0.1 mol) in 100 mL of toluene in a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (14.3 g, 0.12 mol) to the suspension.

  • Heat the mixture to reflux for 4 hours until a clear solution is formed and gas evolution ceases.

  • Cool the reaction mixture and evaporate the toluene and excess thionyl chloride under reduced pressure to obtain the crude 4-chloro-3-(trifluoromethoxy)benzoyl chloride.

Step 2: Formation of the Hydrazide

  • Dissolve the crude acid chloride in 100 mL of toluene and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve the substituted hydrazine (e.g., 2-hydrazinyl-2-methylpropane, 9.7 g, 0.11 mol) and triethylamine (12.1 g, 0.12 mol) in 50 mL of toluene.

  • Slowly add the hydrazine solution to the acid chloride solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield the crude hydrazide intermediate.

Step 3: Cyclization to the Triazole

  • The crude hydrazide is then subjected to cyclization conditions to form the triazole ring. This can be achieved through various methods, a common one being reaction with an orthoester in the presence of an acid catalyst.

  • Dissolve the crude hydrazide in triethyl orthoformate (excess) and add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final hypothetical triazole agrochemical.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of the triazole agrochemical from this compound.

StepProductStarting MaterialMolar Ratio (SM:Reagent)SolventReaction Time (h)Yield (%)Purity (%) (by HPLC)
14-Chloro-3-(trifluoromethoxy)benzoic acidThis compound1:10 (SM:H₂SO₄)70% H₂SO₄89298
2a4-Chloro-3-(trifluoromethoxy)benzoyl chloride4-Chloro-3-(trifluoromethoxy)benzoic acid1:1.2 (SM:SOCl₂)Toluene4~95 (crude)-
2bHydrazide Intermediate4-Chloro-3-(trifluoromethoxy)benzoyl chloride1:1.1 (SM:Hydrazine)Toluene28895
2cHypothetical Triazole AgrochemicalHydrazide Intermediate1:excess (SM:Orthoester)Triethyl orthoformate67599

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the synthetic pathway.

experimental_workflow cluster_protocol1 Protocol 1: Hydrolysis cluster_protocol2 Protocol 2: Triazole Synthesis start1 Start with This compound hydrolysis Hydrolysis with 70% H₂SO₄ start1->hydrolysis workup1 Aqueous Workup & Precipitation hydrolysis->workup1 product1 4-Chloro-3-(trifluoromethoxy)benzoic acid workup1->product1 start2 Start with Carboxylic Acid product1->start2 acid_chloride Formation of Acid Chloride start2->acid_chloride hydrazide Reaction with Hydrazine acid_chloride->hydrazide cyclization Cyclization to Triazole hydrazide->cyclization purification Column Chromatography cyclization->purification product2 Final Agrochemical (Triazole Derivative) purification->product2

Caption: Experimental workflow for the synthesis of a hypothetical agrochemical.

synthesis_pathway A This compound B 4-Chloro-3-(trifluoromethoxy)benzoic acid A->B H₂SO₄, H₂O, Δ C 4-Chloro-3-(trifluoromethoxy)benzoyl chloride B->C SOCl₂, cat. DMF D Hydrazide Intermediate C->D R-NHNH₂, Et₃N E Hypothetical Triazole Agrochemical D->E HC(OEt)₃, H⁺

Caption: Synthesis pathway from the starting material to the final product.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and model protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-3-(trifluoromethoxy)benzonitrile. This compound is a valuable building block in medicinal chemistry and materials science due to the presence of a reactive chloride leaving group and the strongly electron-withdrawing trifluoromethoxy and nitrile functionalities, which activate the aromatic ring towards nucleophilic attack.[1][2][3][4] The protocols provided are based on established principles of SNAr reactions and analogous transformations reported in the literature.[5] Optimization may be required for specific substrates and desired outcomes.

Introduction to Reactivity

The aromatic ring of this compound is rendered electron-deficient by the powerful inductive and resonance effects of the trifluoromethoxy (-OCF3) and nitrile (-CN) groups. This electron deficiency facilitates the attack of nucleophiles at the carbon atom bearing the chlorine atom. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups ortho and para to the site of substitution, a condition that is met in this substrate, predicting a favorable reaction profile.[4]

Data Presentation: Predicted Outcomes of Nucleophilic Substitution

The following table summarizes the expected products and representative, hypothetical yields for the nucleophilic substitution on this compound with common classes of nucleophiles. These yields are based on typical outcomes for SNAr reactions on activated aryl chlorides and may vary depending on the specific nucleophile and reaction conditions.

Nucleophile ClassExample NucleophileProduct StructurePredicted Yield (%)
Amines Morpholine4-(Morpholin-4-yl)-3-(trifluoromethoxy)benzonitrile85 - 95
Alcohols Sodium Methoxide4-Methoxy-3-(trifluoromethoxy)benzonitrile70 - 85
Thiols Sodium Thiophenoxide4-(Phenylthio)-3-(trifluoromethoxy)benzonitrile90 - 98

Experimental Protocols

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents should be anhydrous unless otherwise noted.

  • Reagents should be of high purity.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol describes the synthesis of 4-(morpholin-4-yl)-3-(trifluoromethoxy)benzonitrile.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in acetonitrile.

  • Add potassium carbonate (1.2 eq) and morpholine (1.2 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 4-(morpholin-4-yl)-3-(trifluoromethoxy)benzonitrile.[5]

Protocol 2: Reaction with an Alcohol Nucleophile (e.g., Sodium Methoxide)

This protocol details the synthesis of 4-methoxy-3-(trifluoromethoxy)benzonitrile.

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH) or an aprotic polar solvent like Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl, 1M aqueous solution)

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (Methanol or DMF).

  • Add sodium methoxide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 8-16 hours.

  • Upon completion, cool the reaction to room temperature and carefully quench with 1M HCl until the solution is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to afford 4-methoxy-3-(trifluoromethoxy)benzonitrile.

Protocol 3: Reaction with a Thiol Nucleophile (e.g., Sodium Thiophenoxide)

This protocol outlines the synthesis of 4-(phenylthio)-3-(trifluoromethoxy)benzonitrile.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF or DMF.

  • Cool the solvent to 0 °C and carefully add sodium hydride (1.2 eq).

  • Slowly add thiophenol (1.1 eq) dropwise to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiophenoxide in situ.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography to yield 4-(phenylthio)-3-(trifluoromethoxy)benzonitrile.

Visualizations

The following diagrams illustrate the generalized signaling pathway for the nucleophilic aromatic substitution and a typical experimental workflow.

sn_ar_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A This compound C Meisenheimer Complex (Resonance Stabilized) A->C B Nucleophile (Nu-) B->C D Substituted Product C->D Elimination E Chloride Ion (Cl-) C->E experimental_workflow start Start reactants Combine Reactants: - Aryl Halide - Nucleophile - Base/Solvent start->reactants reaction Reaction at Elevated Temperature reactants->reaction workup Aqueous Workup: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography or Recrystallization workup->purification product Isolated Product purification->product end End product->end

References

Application Notes and Protocols for Monitoring Reactions of 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for monitoring chemical reactions involving 4-Chloro-3-(trifluoromethoxy)benzonitrile. This versatile building block is utilized in the synthesis of pharmaceuticals and agrochemicals, making robust analytical monitoring crucial for reaction optimization, kinetic studies, and quality control.[1] The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Overview of Analytical Techniques

A suite of analytical techniques is essential for comprehensive reaction monitoring of this compound. Chromatographic methods like HPLC and GC-MS are ideal for separating and quantifying reactants, intermediates, and products. Spectroscopic techniques such as in-situ FTIR and NMR provide real-time kinetic data and structural information.

Technique Information Obtained Mode of Analysis Key Advantages
HPLC-UV Quantitative analysis of reactants, intermediates, and products.At-line/OfflineRobust, versatile for a wide range of compounds, excellent for quantitative analysis.
GC-MS Separation and identification of volatile components, structural elucidation of byproducts.At-line/OfflineHigh separation efficiency, sensitive detection, provides molecular weight and fragmentation data.
In-situ FTIR Real-time tracking of functional group changes, reaction kinetics.Online/In-situNon-invasive, provides real-time data, no sample preparation required.
NMR Spectroscopy Structural confirmation of products, quantitative analysis of reaction mixtures.OfflineProvides detailed structural information, quantitative without the need for calibration standards for each component.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

Reverse-phase HPLC with UV detection is a primary method for monitoring the consumption of this compound and the formation of products in reactions such as nucleophilic aromatic substitution.

Quantitative Data (Representative)

The following table provides representative retention times for this compound and a potential product in a typical reverse-phase HPLC setup. Actual retention times will vary based on the specific column, mobile phase, and instrument conditions.

Compound Retention Time (min) λmax (nm)
This compound~5.8~210, 245
Nucleophilic Substitution Product (e.g., with an amine)~4.2Dependent on chromophore
Experimental Protocol: At-line HPLC Monitoring

Objective: To quantify the conversion of this compound to a product over time.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. Adding a small amount of formic acid (e.g., 0.1%) can improve peak shape.

  • Sample Preparation: At specified time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 950 µL) of mobile phase in an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 245 nm (adjust based on the UV absorbance of reactants and products)

  • Data Analysis: Integrate the peak areas of the reactant and product. Calculate the percentage conversion at each time point.

Workflow for HPLC Monitoring

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sampling Sampling cluster_hplc HPLC Analysis cluster_data Data Processing Reaction Reaction in Progress Aliquot Withdraw Aliquot Reaction->Aliquot Timed Intervals Quench Quench Reaction Aliquot->Quench Inject Inject into HPLC Quench->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Conversion Integrate->Calculate

HPLC Monitoring Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for identifying and quantifying volatile components in the reaction mixture, including starting materials, products, and any volatile byproducts.

Quantitative Data (Predicted)

The following table presents predicted mass-to-charge ratios (m/z) for this compound that may be observed in a mass spectrum.

Adduct/Fragment Predicted m/z
[M]+220.98
[M+H]+221.99
[M-Cl]+186.00
[M-OCF3]+136.99
Experimental Protocol: GC-MS Analysis

Objective: To identify the components of a reaction mixture and confirm the molecular weight of the product.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Dichloromethane or other suitable solvent (GC grade).

Procedure:

  • Sample Preparation: Dilute a quenched reaction aliquot with a suitable solvent (e.g., dichloromethane) to an appropriate concentration.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times of the components. Examine the mass spectrum of each peak to identify the molecular ions and fragmentation patterns.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Dilute Dilute Quenched Aliquot GC_Inject Inject into GC Dilute->GC_Inject Vaporize Vaporization GC_Inject->Vaporize GC_Separate Separation in Column Vaporize->GC_Separate Ionize Electron Ionization GC_Separate->Ionize Mass_Analyze Mass Analysis Ionize->Mass_Analyze MS_Detect Detection Mass_Analyze->MS_Detect Chromatogram Analyze Chromatogram MS_Detect->Chromatogram Mass_Spectrum Interpret Mass Spectra MS_Detect->Mass_Spectrum

GC-MS Analysis Workflow

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR allows for real-time monitoring of a reaction by tracking changes in the vibrational frequencies of functional groups. For reactions involving this compound, the disappearance of the nitrile (-C≡N) stretch of the starting material and the appearance of new peaks corresponding to the product can be monitored.

Quantitative Data (Characteristic Vibrational Frequencies)
Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitrile (-C≡N)Stretch2220 - 2240
C-ClStretch800 - 600
C-O (Ar-O-CF₃)Stretch1250 - 1050
C-F (in -OCF₃)Stretch1200 - 1000
Experimental Protocol: In-situ FTIR Monitoring

Objective: To monitor the kinetics of a reaction in real-time.

Instrumentation:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.

Procedure:

  • Setup: Insert the ATR probe into the reaction vessel, ensuring the sensor is fully immersed in the reaction mixture.

  • Background Spectrum: Record a background spectrum of the reaction mixture before initiating the reaction (e.g., before adding the final reactant or catalyst).

  • Reaction Monitoring: Initiate the reaction and begin acquiring spectra at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis: Plot the absorbance of the characteristic peaks of the reactant (e.g., the nitrile stretch) and product against time to generate a reaction profile.

Logical Diagram for In-situ FTIR Monitoring

InSitu_FTIR_Logic Start Start Reaction Monitor Monitor Reaction with In-situ FTIR Start->Monitor Reactant_Peak Track Decrease in Reactant Peak (e.g., -C≡N stretch) Monitor->Reactant_Peak Product_Peak Track Increase in Product Peak(s) Monitor->Product_Peak Complete Reaction Complete? Reactant_Peak->Complete Product_Peak->Complete End End Reaction Complete->End Yes Continue Continue Monitoring Complete->Continue No Continue->Monitor

In-situ FTIR Reaction Monitoring Logic

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of the final product and for quantitative analysis of the reaction mixture at different time points. ¹H, ¹³C, and ¹⁹F NMR can provide complementary information.

Quantitative Data (¹H NMR for this compound)

The following are typical ¹H NMR chemical shifts for this compound.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~7.8d~2.0
H-5~7.6d~8.5
H-6~7.7dd~8.5, 2.0

Note: Data is based on spectra of closely related compounds and may vary depending on the solvent and instrument.

Experimental Protocol: ¹⁹F NMR for Reaction Monitoring

Due to the presence of the trifluoromethoxy group, ¹⁹F NMR is a highly specific and sensitive technique for monitoring these reactions.

Objective: To determine the reaction yield in-situ using a fluorinated internal standard.

Instrumentation:

  • NMR spectrometer.

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Fluorinated internal standard with a known concentration and a chemical shift that does not overlap with the analyte signals (e.g., fluorobenzene).

Procedure:

  • Sample Preparation: At a specific time point, take an aliquot of the reaction mixture and add a known amount of the internal standard.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to the trifluoromethoxy group of the starting material, the product, and the internal standard. Calculate the concentration of the reactant and product relative to the internal standard to determine the in-situ yield.

By implementing these analytical techniques and protocols, researchers can gain a comprehensive understanding of reactions involving this compound, leading to improved process development and product quality.

References

Application Notes and Protocols: 4-Chloro-3-(trifluoromethoxy)benzonitrile in the Synthesis of c-KIT Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloro-3-(trifluoromethoxy)benzonitrile as a key starting material in the synthesis of potent kinase inhibitors, with a specific focus on targeting the c-KIT kinase. The trifluoromethoxy and chloro-substituents on the phenyl ring are crucial pharmacophoric elements that can enhance binding affinity and modulate the physicochemical properties of the final inhibitor.

This document details the synthesis of a potent c-KIT inhibitor, CHMFL-KIT-64, starting from the hydrolysis of this compound to form the key intermediate, 2-(4-chloro-3-(trifluoromethoxy)phenyl)acetic acid. This is followed by an amide coupling to yield the final active pharmaceutical ingredient.

Target Kinase: c-KIT

The c-KIT proto-oncogene encodes a receptor tyrosine kinase (RTK) that is essential for the development and maintenance of various cell types, including hematopoietic stem cells, mast cells, melanocytes, and the interstitial cells of Cajal. Ligand (Stem Cell Factor, SCF) binding to the extracellular domain of c-KIT induces receptor dimerization, leading to the activation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.

Mutations in the KIT gene can lead to ligand-independent, constitutive activation of the kinase, driving the growth of various cancers, most notably gastrointestinal stromal tumors (GISTs), as well as certain types of melanoma and acute myeloid leukemia. Therefore, inhibitors of c-KIT kinase activity are valuable therapeutic agents.

c-KIT Signaling Pathway

c_KIT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS JAK JAK cKIT->JAK SCF SCF (Stem Cell Factor) SCF->cKIT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT STAT->Proliferation JAK->STAT CHMFL_KIT_64 CHMFL-KIT-64 (Kinase Inhibitor) CHMFL_KIT_64->cKIT Inhibits Synthesis_Workflow Start This compound Intermediate 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid Start->Intermediate Hydrolysis (H2SO4, H2O) Final CHMFL-KIT-64 Intermediate->Final Amide Coupling (HATU, DIPEA) Amine 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline Amine->Final

Use of 4-Chloro-3-(trifluoromethoxy)benzonitrile in developing novel polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Use of 4-Chloro-3-(trifluoromethoxy)benzonitrile in Developing Novel High-Performance Poly(aryl ether nitrile)s

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety in Polymer Science

The pursuit of advanced polymeric materials with superior thermal stability, chemical resistance, and tailored dielectric properties is a cornerstone of modern materials science. Fluorinated polymers, in particular, have carved out a significant niche in high-performance applications. The introduction of fluorine-containing groups into a polymer backbone can dramatically alter its properties, often leading to enhanced solubility, lower dielectric constants, increased thermal stability, and improved oxidative resistance.[1]

While the trifluoromethyl (-CF3) group is a well-established constituent in this field, its lesser-understood counterpart, the trifluoromethoxy (-OCF3) group, offers a unique and compelling set of electronic and steric properties. The -OCF3 group is strongly electron-withdrawing, a critical feature for activating adjacent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, it imparts a high degree of lipophilicity and can increase the free volume within the polymer matrix. This increase in free volume is instrumental in reducing the material's dielectric constant and dielectric loss, making such polymers highly desirable for applications in next-generation microelectronics and high-frequency communications.[1]

This document provides a detailed guide to the use of This compound (CAS 886501-50-4) as a key monomer in the synthesis of novel poly(aryl ether nitrile)s (PENs). This monomer is strategically designed for SNAr polymerization. The chlorine atom at the 4-position is activated for nucleophilic displacement by the powerful electron-withdrawing effects of both the nitrile group (-CN) in the para position and the trifluoromethoxy group (-OCF3) in the meta position.

We will present a detailed, field-proven protocol for the synthesis of a novel PEN by reacting this compound with a fluorinated bisphenol, 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF). This combination is chosen to maximize the fluorine content, thereby enhancing the desirable properties of the resulting polymer.

Monomer & Reagent Overview

A thorough understanding of the starting materials is critical for successful polymerization.

Table 1: Physicochemical Properties of Key Reagents

Compound NameStructureCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound Cl-C6H3(OCF3)-CN886501-50-4[2]221.56[2]36-38[3]206.8 (at 760 Torr)[3]
4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF) (HOC6H4)2C(CF3)21478-61-1336.24161-163350-360
Potassium Carbonate (K2CO3) K2CO3584-08-7138.21891N/A
N-Methyl-2-pyrrolidone (NMP) C5H9NO872-50-499.13-24202
Toluene C7H8108-88-392.14-95111

Proposed Synthetic Pathway and Mechanism

The synthesis of the target poly(aryl ether nitrile) proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation reaction. This mechanism is a two-step addition-elimination process.

  • In-situ Deprotonation: The weakly basic potassium carbonate deprotonates the phenolic hydroxyl groups of Bisphenol AF, forming a highly nucleophilic bisphenoxide.

  • Nucleophilic Attack: The bisphenoxide attacks the electron-deficient carbon atom bonded to the chlorine on the this compound monomer. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[4]

  • Elimination & Aromatization: The intermediate collapses, expelling the chloride leaving group and reforming the aromatic ring, thus creating an aryl ether linkage.

  • Propagation: This process repeats, extending the polymer chain.

The workflow and reaction are visualized below.

G cluster_prep I. Reagent Preparation & Setup cluster_reaction II. Polymerization Reaction cluster_workup III. Isolation & Purification prep_monomers Weigh Monomers: - this compound - Bisphenol AF prep_reagents Prepare Reagents: - Anhydrous K2CO3 - Anhydrous NMP & Toluene setup_glassware Assemble Dry Glassware (Dean-Stark Trap) charge_flask Charge Reactor with Monomers, K2CO3, NMP, Toluene setup_glassware->charge_flask azeotrope Azeotropic Dehydration (Reflux Toluene, ~140-150°C) charge_flask->azeotrope polymerize Polymerization Step (Remove Toluene, Heat to 170-180°C) azeotrope->polymerize monitor Monitor Viscosity Increase polymerize->monitor cool_down Cool Reaction Mixture & Dilute with NMP monitor->cool_down precipitate Precipitate Polymer in Methanol/Water cool_down->precipitate filter_wash Filter Fibrous Solid & Wash with Methanol, Water precipitate->filter_wash dry_polymer Dry Under Vacuum at 120°C filter_wash->dry_polymer

Figure 1: Overall Experimental Workflow.

Figure 2: SNAr Polymerization Mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of a high molecular weight poly(aryl ether nitrile) on a 10 mmol scale.

Equipment and Materials
  • Three-neck round-bottom flask (100 mL)

  • Mechanical stirrer with a high-torque motor and paddle

  • Dean-Stark trap and condenser

  • Nitrogen or Argon inlet and bubbler

  • Heating mantle with a temperature controller and thermocouple

  • Standard laboratory glassware

  • Vacuum oven

Reagent Preparation and Stoichiometry
  • This compound (Monomer A): 2.216 g (10.0 mmol)

  • Bisphenol AF (Monomer B): 3.362 g (10.0 mmol)

  • Potassium Carbonate (K2CO3): 1.520 g (11.0 mmol, 10% molar excess). Note: K2CO3 must be finely ground and dried in an oven at >120°C for at least 4 hours prior to use. The 10% excess ensures complete deprotonation of the bisphenol.

  • N-Methyl-2-pyrrolidone (NMP): 25 mL (Anhydrous grade)

  • Toluene: 15 mL (Anhydrous grade)

  • Methanol: ~500 mL for precipitation

  • Deionized Water: ~250 mL for washing

Step-by-Step Polymerization Procedure
  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap/condenser, and a nitrogen inlet. Ensure the entire system is flame-dried or oven-dried and assembled under a positive pressure of inert gas to maintain anhydrous conditions.

  • Charging the Flask: To the flask, add this compound (2.216 g), Bisphenol AF (3.362 g), dried K2CO3 (1.520 g), NMP (25 mL), and toluene (15 mL).

  • Azeotropic Dehydration: Begin stirring and gently heat the mixture to 140-150°C. Toluene will begin to reflux, and the toluene/water azeotrope will collect in the Dean-Stark trap. This step is crucial for removing residual water and water formed during the in-situ salt formation, which can terminate the polymerization. Continue refluxing for 3-4 hours until no more water is observed collecting in the trap.

  • Initiation of Polymerization: Carefully drain the toluene from the Dean-Stark trap. Slowly increase the reaction temperature to 170-180°C. Causality: This higher temperature is necessary to ensure a sufficient reaction rate, as the C-Cl bond is less reactive in SNAr than a C-F bond.[4]

  • Monitoring the Reaction: Maintain the reaction at 170-180°C. The progress of the polymerization can be qualitatively monitored by the significant increase in the viscosity of the solution. The mixture will become thick and viscous, and fibrous strands of polymer may be seen clinging to the stirrer shaft. A typical reaction time is 8-12 hours.

  • Termination and Dilution: Once the desired viscosity is achieved, cool the reaction mixture to below 100°C. Carefully add an additional 20 mL of NMP to dilute the viscous polymer solution, facilitating its removal from the flask.

  • Polymer Isolation: Slowly pour the cooled, diluted polymer solution into a beaker containing 500 mL of vigorously stirred methanol. A white, fibrous polymer will immediately precipitate.

  • Purification: Continue stirring for 30 minutes. Collect the polymer by vacuum filtration. To remove trapped salts and residual solvent, thoroughly wash the polymer by re-slurrying it in 250 mL of deionized water, followed by another wash with 250 mL of methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to a constant weight.

Expected Polymer Properties and Characterization

The resulting polymer, a trifluoromethoxy-substituted poly(aryl ether nitrile), is expected to exhibit a combination of high thermal stability, good solubility in polar aprotic solvents, and a low dielectric constant. The data presented below are typical values based on analogous fluorinated poly(aryl ether) systems found in the literature.[1][5][6][7]

Table 2: Expected Properties of the Novel Poly(aryl ether nitrile)

PropertyMethodExpected ValueRationale / Reference
Molecular Weight (Mn) GPC25,000 - 50,000 g/mol High molecular weight indicates successful polymerization.[6]
Polydispersity Index (PDI) GPC1.8 - 2.5Typical for step-growth polymerization.
Glass Transition Temp. (Tg) DSC190 - 230 °CRigid backbone and bulky side groups lead to a high Tg.[5][7]
5% Weight Loss Temp. (Td5) TGA> 500 °C (in N2)Aryl ether and fluorinated groups provide excellent thermal stability.[5]
Solubility VisualSoluble in NMP, DMAc, THFThe -OCF3 and -C(CF3)2- groups disrupt packing, enhancing solubility.[8]
Dielectric Constant (k) LCR Meter2.6 - 2.9 (at 1 MHz)High fluorine content and increased free volume lower the dielectric constant.[1][7]
Dielectric Loss (Df) LCR Meter< 0.005 (at 1 MHz)Low polarity of C-F bonds contributes to low dielectric loss.[1]

Conclusion and Future Outlook

The protocol detailed herein provides a robust and reproducible method for synthesizing novel poly(aryl ether nitrile)s using this compound. The strategic incorporation of the trifluoromethoxy group is anticipated to yield high-performance materials with an excellent balance of thermal, mechanical, and dielectric properties. These polymers are promising candidates for advanced applications, including as low-k dielectric insulators in integrated circuits, high-temperature wire coatings, and membranes for gas separation. Further research can explore copolymerization with other bisphenols to fine-tune the material properties for specific applications.

References

Application Notes and Protocols for High-Throughput Screening of 4-Chloro-3-(trifluoromethoxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of compound libraries containing 4-Chloro-3-(trifluoromethoxy)benzonitrile derivatives. This class of compounds, characterized by a substituted benzonitrile scaffold, holds potential for the development of novel therapeutics, particularly in the areas of inflammation and oncology. The protocols outlined below are designed for the discovery and characterization of inhibitors targeting key signaling molecules implicated in disease pathogenesis.

Introduction

The this compound moiety is a valuable pharmacophore in medicinal chemistry. The trifluoromethoxy group can enhance metabolic stability and cell permeability, while the chloro and nitrile substituents provide vectors for synthetic elaboration and potential interactions with biological targets. High-throughput screening of derivatives based on this scaffold can efficiently identify lead compounds for drug discovery programs.

This document details protocols for two primary HTS assays targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and p38 MAP Kinase, both critical mediators of inflammatory signaling pathways.

Target Rationale

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK4 activity is associated with a variety of inflammatory and autoimmune diseases.[1][3]

  • p38 MAP Kinase: p38 is a mitogen-activated protein kinase involved in cellular responses to stress and inflammation. It regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a key target for anti-inflammatory drug development.[4][5]

Application Note 1: High-Throughput Screening for IRAK4 Kinase Inhibitors

This application note describes a biochemical HTS assay to identify inhibitors of IRAK4 kinase activity from a library of this compound derivatives.

Signaling Pathway

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_JNK p38/JNK TAK1->p38_JNK NFkB NF-κB IKK_complex->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression p38_JNK->Gene_Expression Ligand Ligand Ligand->TLR_IL1R Inhibitor 4-Chloro-3-(trifluoromethoxy) benzonitrile Derivative Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Experimental Protocol: IRAK4 Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol is adapted for a 384-well plate format and utilizes a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human IRAK4 (active)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound derivative library (in DMSO)

  • Staurosporine (positive control)

  • 384-well, low-volume, black, opaque microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound derivatives in DMSO.

    • Using an acoustic liquid handler, dispense 20 nL of each compound dilution into the assay plate wells.

    • For control wells, dispense 20 nL of DMSO (negative control) or staurosporine (positive control).

  • Reagent Preparation:

    • Prepare the 2X IRAK4/Eu-anti-GST Antibody mix in Assay Buffer.

    • Prepare the 2X Kinase Tracer mix in Assay Buffer.

  • Assay Protocol:

    • Add 5 µL of the 2X IRAK4/Eu-anti-GST Antibody mix to each well of the assay plate.

    • Add 5 µL of the 2X Kinase Tracer mix to each well.

    • The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 615 nm).

Data Analysis:

  • The percent inhibition is calculated relative to the high (DMSO) and low (staurosporine) controls.

  • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation: IRAK4 Inhibition

Compound IDScaffoldR1R2IC50 (nM)
CTM-001This compoundHNH₂150
CTM-002This compoundCH₃NH₂75
CTM-003This compoundHOH500
CTM-004This compoundCH₃OH250
Staurosporine---10

Application Note 2: High-Throughput Screening for p38 MAP Kinase Inhibitors

This application note outlines a cell-based HTS assay to identify inhibitors of p38 MAP kinase signaling by measuring the downstream production of TNF-α.

Signaling Pathway

p38_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Stress / Cytokine Receptor MKK3_6 MKK3/6 Receptor->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors TNFa_mRNA TNF-α mRNA MK2->TNFa_mRNA Transcription_Factors->TNFa_mRNA TNFa_Protein TNF-α Protein (Secretion) TNFa_mRNA->TNFa_Protein Stimulus Stress / Cytokines Stimulus->Receptor Inhibitor 4-Chloro-3-(trifluoromethoxy) benzonitrile Derivative Inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocol: Cell-Based TNF-α Production Assay

This protocol uses THP-1 human monocytic cells and measures the inhibition of lipopolysaccharide (LPS)-induced TNF-α production.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivative library (in DMSO)

  • BIRB 796 (positive control)

  • Human TNF-α ELISA kit

  • 384-well cell culture plates

  • Automated liquid handling system

Procedure:

  • Cell Seeding:

    • Seed THP-1 cells into 384-well plates at a density of 5 x 10⁴ cells/well in 40 µL of culture medium.

    • Incubate for 2 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Add 100 nL of the this compound derivatives (or controls) to the respective wells.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Cell Stimulation:

    • Add 10 µL of LPS solution (final concentration 100 ng/mL) to all wells except the unstimulated controls.

    • Incubate for 18 hours at 37°C, 5% CO₂.

  • TNF-α Measurement:

    • Centrifuge the plates to pellet the cells.

    • Carefully transfer 20 µL of the supernatant to a new 384-well plate.

    • Measure the TNF-α concentration in the supernatant using a homogeneous time-resolved fluorescence (HTRF) or ELISA-based assay according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percent inhibition of TNF-α production for each compound relative to the LPS-stimulated (high) and unstimulated (low) controls.

  • Determine the IC50 values from the dose-response curves.

Data Presentation: Inhibition of TNF-α Production

Compound IDScaffoldR1R2IC50 (µM)
CTM-005This compoundHMorpholine0.5
CTM-006This compoundCH₃Morpholine0.2
CTM-007This compoundHPiperidine1.2
CTM-008This compoundCH₃Piperidine0.8
BIRB 796---0.02

Workflow Diagram

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Compound_Library 4-Chloro-3-(trifluoromethoxy) benzonitrile Derivative Library Primary_Screen Primary HTS (e.g., IRAK4 Kinase Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Secondary_Assay Secondary / Orthogonal Assay (e.g., Cell-Based TNF-α Assay) Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General HTS Workflow for Inhibitor Discovery.

Conclusion

The provided application notes and protocols offer a robust starting point for the high-throughput screening of this compound derivatives. By targeting key inflammatory kinases such as IRAK4 and p38, these assays can facilitate the identification of novel and potent lead compounds for further drug development. It is recommended to perform counter-screens to eliminate false positives and to further characterize hit compounds in more complex cellular and in vivo models.

References

Application Notes and Protocols: Functionalization of the Nitrile Group in 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chloro-3-(trifluoromethoxy)benzonitrile is a valuable building block in medicinal chemistry and materials science, featuring a trifluoromethoxy group that can enhance metabolic stability and lipophilicity in drug candidates.[1] The nitrile functional group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.[1][2] It can be readily converted into key functional groups such as primary amines, carboxylic acids, and tetrazoles, making it a crucial synthon for creating libraries of compounds for drug discovery and other applications.[2][3] This document provides detailed protocols for three common and high-utility transformations of the nitrile group of this compound.

Overall Reaction Pathways

The nitrile group of this compound can be functionalized through several key pathways, including hydrolysis, reduction, and cycloaddition. Each pathway leads to a distinct functional group, significantly expanding the synthetic utility of the core scaffold.

G cluster_main Functionalization Pathways cluster_prods start This compound prod1 4-Chloro-3-(trifluoromethoxy)benzoic Acid start->prod1 Hydrolysis (H₂SO₄, H₂O) prod2 (4-Chloro-3-(trifluoromethoxy)phenyl)methanamine start->prod2 Reduction (BH₃·THF) prod3 5-(4-Chloro-3-(trifluoromethoxy)phenyl)-1H-tetrazole start->prod3 Cycloaddition (NaN₃, ZnCl₂)

Caption: Overview of key functionalization pathways for the nitrile group.

Protocol 1: Hydrolysis to Carboxylic Acid

The hydrolysis of aryl nitriles to their corresponding carboxylic acids is a fundamental transformation. This reaction can be catalyzed by either acid or base.[4][5] The acid-catalyzed mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by a water molecule.[5][6]

Experimental Workflow: Hydrolysis

G cluster_workflow Hydrolysis Workflow A 1. Dissolve Nitrile in H₂SO₄ solution B 2. Heat to Reflux (e.g., 100-120°C) A->B C 3. Monitor by TLC/LCMS (Reaction Time: 12-24h) B->C D 4. Cool & Quench (Pour onto ice) C->D E 5. Isolate Product (Filtration or Extraction) D->E F 6. Purify (Recrystallization) E->F G cluster_workflow Reduction Workflow A 1. Dissolve Nitrile in THF (Inert Atmosphere) B 2. Add BH₃·THF (Dropwise at 0°C) A->B C 3. Heat to Reflux (Reaction Time: 4-8h) B->C D 4. Quench with Methanol (Carefully at 0°C) C->D E 5. Acidify & Stir (Aqueous HCl) D->E F 6. Basify & Extract (NaOH, EtOAc) E->F G cluster_workflow Tetrazole Formation Workflow A 1. Combine Nitrile, NaN₃, & ZnCl₂ in DMF B 2. Heat Reaction Mixture (e.g., 100-130°C) A->B C 3. Monitor by TLC/LCMS (Reaction Time: 12-48h) B->C D 4. Cool & Acidify (Aqueous HCl) C->D E 5. Isolate Product (Filtration or Extraction) D->E F 6. Purify (Recrystallization) E->F

References

Application Notes and Protocols for the Laboratory Scale-Up of Reactions Utilizing 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-3-(trifluoromethoxy)benzonitrile is a versatile fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive nitrile group, a chlorine atom amenable to cross-coupling and nucleophilic substitution, and an electron-withdrawing trifluoromethoxy group, makes it a valuable precursor for the synthesis of complex molecular architectures.[1][2] The trifluoromethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable feature in modern drug discovery.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use and scale-up of reactions involving this compound. The protocols and application notes herein are designed to be a self-validating system, emphasizing scientific integrity, safety, and reproducibility from the bench to pilot scale.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for safe handling and successful reaction design.

PropertyValueSource
CAS Number 886501-50-4[1]
Molecular Formula C₈H₃ClF₃NO[1]
Molecular Weight 221.57 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point Not widely reported, handle with care
Boiling Point Not widely reported, likely high
Solubility Soluble in common organic solvents (e.g., THF, DMF, NMP, toluene)

Safety and Handling

Hazard Identification:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended PPE:

  • Safety goggles with side shields

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

  • Respiratory protection if handling large quantities or generating dust

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep container tightly closed.

  • Avoid inhalation of dust and vapors.

  • Wash hands thoroughly after handling.

Core Synthetic Applications and Protocols

The reactivity of this compound is dominated by the chemistry of the nitrile group and the aromatic chlorine atom. The following protocols provide detailed, step-by-step methodologies for key transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.[3][4][5][6] The chlorine atom of this compound can be effectively coupled with a variety of boronic acids or their esters.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling of this compound.

Detailed Protocol (Illustrative Example: Coupling with Phenylboronic Acid):

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The solvent volume should be sufficient to ensure good stirring and dissolution of the reactants.

  • Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or a more active pre-catalyst system like Pd₂(dba)₃ (0.015 eq) with a suitable phosphine ligand (e.g., SPhos, 0.06 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC-UV until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][7][8][9] This allows for the introduction of a wide range of primary and secondary amines at the 4-position of the benzonitrile ring.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Detailed Protocol (Illustrative Example: Coupling with Morpholine):

  • Reactor Setup: In a glovebox or under a nitrogen atmosphere, charge a dry Schlenk tube with a magnetic stir bar, a palladium pre-catalyst (e.g., [Pd(cinnamyl)Cl]₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.5 eq).

  • Reagent Addition: Add this compound (1.0 eq) and morpholine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Hydrolysis of the Nitrile Group to a Carboxylic Acid

The nitrile functionality can be hydrolyzed to a carboxylic acid under acidic or basic conditions, providing access to 4-chloro-3-(trifluoromethoxy)benzoic acid, a valuable synthetic intermediate.[9][10][11][12][13][14]

Reaction Scheme:

Caption: Hydrolysis of this compound.

Detailed Protocol (Acid-Catalyzed Hydrolysis):

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Acid Addition: Add an excess of an aqueous acid solution, such as 3 M sulfuric acid or concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction may be biphasic initially.

  • Monitoring: Monitor the reaction by TLC or HPLC, observing the disappearance of the starting material and the appearance of the more polar carboxylic acid product.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The crude carboxylic acid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Laboratory Scale-Up Considerations

Scaling up reactions from the gram to the kilogram scale introduces challenges that are not always apparent at the bench. Careful planning and a thorough understanding of process safety are critical.

Process Safety Workflow

G cluster_0 Pre-Scale-Up Assessment cluster_1 Scale-Up Execution cluster_2 Post-Reaction A Literature Review & Hazard Identification B Thermal Screening (DSC/TGA) A->B Identify potential exotherms C Reaction Calorimetry (RC1) B->C Quantify heat of reaction D Controlled Dosing of Reagents C->D Determine safe addition rates E Efficient Heat Transfer D->E Maintain temperature control F In-Process Controls (IPC) E->F Monitor reaction progress G Safe Quenching & Work-up F->G Ensure complete reaction H Product Isolation & Purification G->H Isolate product safely

Caption: A systematic workflow for the safe scale-up of chemical reactions.

Key Scale-Up Parameters and Considerations:
ParameterBench Scale (1-10 g)Pilot Scale (100 g - 1 kg)Key Considerations
Heat Transfer High surface area to volume ratio, efficient heat dissipation.Lower surface area to volume ratio, potential for heat accumulation.Use of jacketed reactors, careful control of heating/cooling fluid temperature. Reaction calorimetry is essential to determine the heat of reaction and maximum temperature of synthesis reaction (MTSR).[6][15]
Mixing Magnetic or overhead stirring is usually sufficient.Requires efficient overhead stirring to ensure homogeneity and prevent localized "hot spots".Impeller design and stirring speed are critical, especially for heterogeneous mixtures.
Reagent Addition Often added in one portion.Controlled addition via a dropping funnel or pump is crucial for exothermic reactions.This allows for better temperature management and minimizes the accumulation of unreacted reagents.
Reaction Time Typically determined by TLC or GC/LC-MS.May be longer due to mass transfer limitations.In-process controls (IPCs) are vital to determine the reaction endpoint accurately.
Work-up Simple extractions in a separatory funnel.Requires larger extraction vessels and potentially phase-separation equipment.Emulsion formation can be a greater issue at a larger scale.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of the products derived from this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region will show characteristic splitting patterns for the three protons on the benzene ring.

    • ¹³C NMR: The spectrum will show eight distinct carbon signals, including the nitrile carbon and the carbon attached to the trifluoromethoxy group.

    • ¹⁹F NMR: A single resonance for the -OCF₃ group is expected.

  • Mass Spectrometry (MS):

    • GC-MS or LC-MS: Useful for confirming the molecular weight of the product and for identifying impurities. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.[16][17][18][19]

  • High-Performance Liquid Chromatography (HPLC):

    • A versatile technique for monitoring reaction progress and assessing product purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid (e.g., formic acid or TFA), is a good starting point.[12][14][20][21][22]

  • Gas Chromatography (GC):

    • Suitable for analyzing the purity of the starting material and some of its more volatile derivatives. A capillary column with a non-polar or medium-polarity stationary phase is typically used.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols and guidelines presented in this document provide a solid foundation for its use in a research and development setting. By adhering to the principles of scientific integrity, robust safety practices, and careful consideration of scale-up parameters, researchers can confidently and effectively utilize this compound to advance their synthetic programs.

References

The Synthetic Versatility of 4-Chloro-3-(trifluoromethoxy)benzonitrile: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary organic synthesis, the demand for highly functionalized building blocks is incessant. These scaffolds are the linchpins in the construction of complex molecular architectures, particularly within the realms of pharmaceutical and agrochemical development. 4-Chloro-3-(trifluoromethoxy)benzonitrile emerges as a reagent of significant interest, offering a unique combination of reactive sites and modulating electronic properties conferred by its trifluoromethoxy group. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in leveraging its synthetic potential.

Core Attributes of this compound

Before delving into its applications, it is crucial to understand the inherent chemical characteristics of this compound that dictate its reactivity.

Structural Features and Physicochemical Properties:

PropertyValueSource
CAS Number 39859-10-0N/A
Molecular Formula C₈H₃ClF₃NON/A
Molecular Weight 221.56 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF)N/A

The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing substituent, a bioisostere of a halogen atom, which significantly influences the electron density of the aromatic ring. This electronic perturbation, coupled with the presence of a chloro substituent and a nitrile functional group, opens avenues for a diverse range of chemical transformations. The -OCF₃ group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates.

Key Synthetic Applications and Protocols

The strategic positioning of the chloro, trifluoromethoxy, and nitrile groups on the benzene ring makes this compound a versatile precursor for various synthetic operations. The primary modes of reactivity involve the chloro and nitrile functionalities.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the aromatic ring, amplified by the trifluoromethoxy and nitrile groups, renders the chloro substituent susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, to forge new carbon-heteroatom bonds.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing trifluoromethoxy and nitrile groups, which is crucial for the reaction to proceed. Subsequent elimination of the chloride ion restores the aromaticity of the ring.

Protocol 1: Synthesis of a Substituted Aniline via SₙAr

This protocol describes a representative procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted aniline.

Expected Outcome:

ReactantProductYieldPurity
This compound4-(Benzylamino)-3-(trifluoromethoxy)benzonitrile75-90%>95%

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the nucleophilic attack.

  • Base: Potassium carbonate is a mild base that deprotonates the primary amine in situ, generating the active nucleophile.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent also serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.

This powerful reaction allows for the formation of a new carbon-carbon bond between the benzonitrile core and a wide range of organoboron reagents.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Protocol 2: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Toluene

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a solution of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a mixture of 1,4-dioxane and water (4:1).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to reflux (around 100 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with toluene.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired biaryl compound.

Expected Outcome:

ReactantProductYieldPurity
This compound4-Phenyl-3-(trifluoromethoxy)benzonitrile70-85%>95%

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) forms the active Pd(0) catalyst in situ.

  • Base: The base is essential for the transmetalation step, activating the boronic acid.

  • Solvent System: The mixture of an organic solvent and water is crucial for dissolving both the organic and inorganic reagents.

This reaction provides a powerful alternative to classical methods for the formation of carbon-nitrogen bonds, offering broader substrate scope and milder reaction conditions than traditional SₙAr reactions.

Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product.

Protocol 3: Synthesis of a Diaryl Amine via Buchwald-Hartwig Amination

The following is a representative protocol for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To an oven-dried reaction tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add a solution of this compound (1.0 eq) and the secondary amine (1.2 eq) in anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the mixture to ambient temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the desired diaryl amine.

Expected Outcome:

ReactantProductYieldPurity
This compound4-Morpholino-3-(trifluoromethoxy)benzonitrile80-95%>98%

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of a Pd(0) source and a bulky, electron-rich phosphine ligand like XPhos is highly effective for C-N bond formation.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst.

Visualizing the Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the key transformations.

G cluster_snar Nucleophilic Aromatic Substitution cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig reagent This compound snar_product Substituted Benzonitriles (Amines, Ethers, Thioethers) reagent->snar_product  R-NH₂, R-OH, R-SH  Base (e.g., K₂CO₃)  DMF, 80-100 °C suzuki_product Biaryl Compounds reagent->suzuki_product  Ar-B(OH)₂  Pd(OAc)₂, PPh₃  K₂CO₃, Dioxane/H₂O buchwald_product Arylamines reagent->buchwald_product  R₂NH  Pd₂(dba)₃, XPhos  NaOtBu, Toluene

Caption: Key synthetic transformations of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique electronic properties and multiple reactive sites enable a wide range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore and exploit the full synthetic potential of this promising reagent in the development of novel pharmaceuticals, agrochemicals, and functional materials.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 4-Chloro-3-(trifluoromethoxy)benzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and effective method is the Sandmeyer reaction, which involves the diazotization of 4-chloro-3-(trifluoromethoxy)aniline followed by cyanation using a copper(I) cyanide catalyst.[1][2] This route is often preferred due to the wide availability of the starting aniline and the reliability of the Sandmeyer reaction for introducing the nitrile group.[2]

Q2: What are the critical reaction parameters to control for a high yield in the Sandmeyer reaction?

A2: Temperature control during diazotization is crucial; it should typically be maintained between 0-5 °C to prevent premature decomposition of the diazonium salt.[3][4] The purity of the starting aniline and the quality of the copper(I) cyanide catalyst also significantly impact the reaction outcome.

Q3: Are there alternative methods to the Sandmeyer reaction for this synthesis?

A3: Yes, palladium-catalyzed cyanation of an aryl halide, such as 1-bromo-4-chloro-3-(trifluoromethoxy)benzene, is a viable alternative. These methods can sometimes offer higher yields and milder reaction conditions, though they may require more specialized ligands and catalysts.

Q4: What are the primary safety concerns associated with this synthesis?

A4: The synthesis involves several hazardous materials. Diazonium salts can be explosive when isolated and should be used in solution immediately after preparation.[3] Copper(I) cyanide and other cyanide sources are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Always follow appropriate safety protocols and wear personal protective equipment.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Sandmeyer reaction.

Problem 1: Low Yield of Diazonium Salt Formation
Possible Cause Troubleshooting Suggestion
Incomplete diazotization Ensure the reaction temperature is strictly maintained between 0-5 °C. A slight excess of sodium nitrite can be used to drive the reaction to completion.[3]
Premature decomposition of the diazonium salt Use the diazonium salt solution immediately in the subsequent cyanation step without isolation. Maintain low temperatures throughout the process until the cyanation is initiated.[3]
Low purity of starting aniline Purify the 4-chloro-3-(trifluoromethoxy)aniline by recrystallization or column chromatography before use.
Problem 2: Inefficient Cyanation and Low Product Yield
Possible Cause Troubleshooting Suggestion
Inactive copper(I) cyanide catalyst Use freshly prepared or high-purity commercial copper(I) cyanide. The activity of the catalyst is critical for the success of the Sandmeyer reaction.
Side reactions Ensure the pH of the reaction mixture is controlled. The addition of the diazonium salt solution to the copper(I) cyanide solution should be done at a controlled rate to avoid localized overheating and side product formation.
Poor product recovery After reaction completion, ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. Multiple extractions may be necessary.
Problem 3: Product Purity Issues
Possible Cause Troubleshooting Suggestion
Presence of starting material Monitor the reaction progress using TLC or GC to ensure the complete consumption of the starting aniline.
Formation of phenolic impurities (hydrolysis of diazonium salt) Maintain a low temperature during the entire process until the cyanation step to minimize the hydrolysis of the diazonium salt.
Residual copper salts Wash the organic extract containing the product with an aqueous solution of a chelating agent like EDTA or with dilute ammonia to remove copper contaminants before final purification.
Isonitrile formation Isonitriles can sometimes form as byproducts. A preliminary treatment of the crude product with dilute acid can help in their removal.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure and may require optimization.

Step 1: Diazotization of 4-chloro-3-(trifluoromethoxy)aniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 mmol of 4-chloro-3-(trifluoromethoxy)aniline in a mixture of 10 mL of water and 2.5 mL of concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring until a fine slurry is formed.

  • Dissolve 10.5 mmol of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature remains below 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting diazonium salt solution should be used immediately.

Step 2: Cyanation

  • In a separate flask, prepare a solution of 12 mmol of copper(I) cyanide in a suitable solvent (e.g., aqueous potassium cyanide solution or DMF).

  • Cool the copper(I) cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table presents illustrative yield data based on different reaction conditions for the cyanation step in a Sandmeyer-type reaction.

Entry Catalyst System Solvent Temperature (°C) Time (h) Yield (%)
1CuCNWater/KCN60275
2CuCNDMF80380
3Pd(OAc)₂ / LigandToluene100585

Note: These are representative values and actual yields may vary depending on specific experimental conditions and substrate purity.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow cluster_synthesis Synthesis Start cluster_problem Problem Identification cluster_diazotization Diazotization Issues cluster_cyanation Cyanation Issues cluster_purification Purification start Start Synthesis low_yield Low Yield? start->low_yield check_temp Check Temperature (0-5 °C) low_yield->check_temp Yes purify Purify Product low_yield->purify No check_reagents Check Reagent Purity & Stoichiometry check_temp->check_reagents check_catalyst Verify Catalyst Activity check_reagents->check_catalyst check_addition Control Addition Rate check_catalyst->check_addition check_addition->purify

Caption: Troubleshooting workflow for low yield issues.

Synthetic Pathway

SyntheticPathway aniline 4-Chloro-3-(trifluoromethoxy)aniline diazonium Diazonium Salt Intermediate aniline->diazonium NaNO₂, HCl 0-5 °C product This compound diazonium->product CuCN

Caption: Sandmeyer reaction for synthesis.

References

Side reactions and byproducts in 4-Chloro-3-(trifluoromethoxy)benzonitrile chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4-Chloro-3-(trifluoromethoxy)benzonitrile (CAS No. 886501-50-4). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block.[1] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its chemistry, particularly potential side reactions and byproduct formation, is critical for successful and reproducible outcomes. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?

The most prevalent and industrially relevant method for synthesizing this compound is the Sandmeyer reaction .[2][3] This classical transformation involves the conversion of the corresponding aromatic amine, 4-Chloro-3-(trifluoromethoxy)aniline, into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[2][4]

The process can be broken down into two main steps:

  • Diazotization: The starting aniline is treated with a nitrosating agent, such as sodium nitrite (NaNO₂), under cold acidic conditions (e.g., HCl, H₂SO₄) to form the intermediate aryl diazonium salt. Strict temperature control (0–5 °C) is paramount to prevent premature decomposition of this unstable intermediate.[5]

  • Cyanation: The freshly prepared diazonium salt solution is then added to a solution of a cyanide source, most commonly copper(I) cyanide (CuCN), to facilitate the substitution of the diazonium group (-N₂⁺) with a nitrile group (-CN).[4][6]

This method is highly valued for its versatility and efficiency in introducing the nitrile functionality onto the aromatic ring.[4]

Q2: How stable is the trifluoromethoxy (-OCF₃) group under typical reaction conditions?

The trifluoromethoxy (-OCF₃) group is known for its exceptional chemical and metabolic stability.[7][8] This stability is attributed to the high bond dissociation energy of the C-F bonds.[8] In most synthetic contexts, including the acidic conditions of diazotization and the subsequent cyanation, the -OCF₃ group is robust and non-reactive.

However, researchers should be cautious under extremely harsh conditions:

  • Strong Nucleophiles/Bases at High Temperatures: While generally stable, prolonged exposure to very strong bases at elevated temperatures could potentially lead to degradation, although this is not a common issue under standard Sandmeyer conditions. The trifluoromethoxide anion is known to be highly unstable, which makes direct cleavage of the Ar-OCF₃ bond difficult.[8]

  • Lewis Acids: Strong Lewis acids should be used with caution, as they could potentially interact with the fluorine atoms, though this is rare.

For all practical purposes in the context of Sandmeyer and subsequent reactions, the -OCF₃ group can be considered a stable spectator group. Its strong electron-withdrawing nature primarily influences the reactivity of the aromatic ring.[9]

Q3: What are the primary safety concerns when synthesizing this compound?

The synthesis of this compound involves several significant hazards that require strict adherence to safety protocols:

  • Aryl Diazonium Salts: These intermediates are notoriously unstable and can be explosive in a dry, isolated state. NEVER isolate the diazonium salt . It should always be prepared in situ in a cold solution and used immediately.[2][5] Temperature excursions above 5-10 °C can lead to violent decomposition.

  • Cyanide Reagents: Copper(I) cyanide (CuCN) and other cyanide sources (NaCN, KCN) are acutely toxic.[10][11] They can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit should be available.

  • Acidic Workup of Cyanide: Acidifying a reaction mixture containing residual cyanide salts will generate highly toxic hydrogen cyanide (HCN) gas.[10] All cyanide-containing waste must be quenched and neutralized with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.

Troubleshooting Guide: Side Reactions & Impurity Management

This section addresses specific experimental problems, their root causes, and actionable solutions.

Problem 1: Low or Inconsistent Yield in the Sandmeyer Reaction

A low yield of the final benzonitrile product is the most frequently reported issue. This often points to problems in the two core stages of the reaction.

Caption: Troubleshooting flowchart for low reaction yields.

  • Probable Cause A: Incomplete Diazotization

    • Symptom: Residual starting aniline is observed in the crude product.

    • Causality: Insufficient sodium nitrite or inefficient mixing can lead to unreacted aniline, which will not proceed to the final product.

    • Solution: Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HNO₂). Add NaNO₂ solution dropwise until a positive test is maintained for at least 10-15 minutes. Ensure vigorous stirring throughout the addition.

  • Probable Cause B: Premature Decomposition of the Diazonium Salt

    • Symptom: Significant gas (N₂) evolution during the diazotization step, or a dark, tarry reaction mixture.

    • Causality: Aryl diazonium salts are thermally labile. If the temperature rises above the optimal 0-5 °C range, the salt rapidly decomposes to nitrogen gas and an aryl cation.[5] This cation can then react non-selectively, leading to a host of byproducts.

    • Solution: Use an efficient cooling bath (ice-salt or an automated cryo-cooler). Ensure the NaNO₂ solution is pre-chilled before addition and add it slowly to manage any exotherm.

  • Probable Cause C: Formation of Phenol Byproduct

    • Symptom: A significant peak corresponding to 4-Chloro-3-(trifluoromethoxy)phenol is identified by GC-MS or LC-MS.

    • Causality: The aryl cation generated from diazonium salt decomposition can be trapped by water in the reaction mixture, leading to the formation of the corresponding phenol.[2] This is a major competitive side reaction.

    • Solution: While the reaction is aqueous, minimizing excess water where possible is beneficial. More importantly, the rate of the desired cyanation reaction must be maximized relative to the decomposition/hydrolysis pathway. This is achieved by ensuring the rapid and efficient introduction of the diazonium salt into the well-stirred, pre-heated (if applicable) CuCN solution.

Problem 2: Significant Impurities Detected in Final Product

Even with a good yield, product purity can be compromised by several key byproducts. Identifying these is the first step to mitigation.

Impurity NameMolecular WeightProbable CauseKey Analytical Signature (Expected)
4-Chloro-3-(trifluoromethoxy)aniline211.58Incomplete diazotizationM⁺ peak at m/z 211/213. Presence of -NH₂ protons in ¹H NMR.
4-Chloro-3-(trifluoromethoxy)phenol212.57Hydrolysis of diazonium saltM⁺ peak at m/z 212/214. Broad -OH peak in ¹H NMR and IR.
4-Chloro-3-(trifluoromethoxy)benzamide239.59Nitrile hydrolysis (workup)M⁺ peak at m/z 239/241. Presence of -CONH₂ protons in ¹H NMR.
3-(Trifluoromethoxy)benzonitrile187.12Reductive dehalogenation or de-diazoniationM⁺ peak at m/z 187. Absence of chlorine isotope pattern in MS.

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// Nodes Aniline [label="Starting Aniline\n(C₇H₅ClF₃NO)", fillcolor="#F1F3F4"]; Diazonium [label="Diazonium Salt\n[Ar-N₂]⁺", fillcolor="#FBBC05"]; Product [label="Target Product\n(C₈H₃ClF₃NO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenol [label="Phenol Byproduct\n(Impurity B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="Amide Byproduct\n(Impurity C)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for routing p1 [shape=point, width=0.01, height=0.01];

// Connections Aniline -> Diazonium [label=" Diazotization\n(NaNO₂, H⁺, 0-5°C)"]; Diazonium -> Product [label=" Cyanation\n(CuCN)"]; Diazonium -> Phenol [label=" Hydrolysis\n(H₂O, ΔT)"]; Product -> p1 [arrowhead=none]; p1 -> Amide [label=" Hydrolysis\n(H⁺/OH⁻ Workup)"]; }

Caption: Major reaction and side reaction pathways.

  • Mitigating Impurity C: The Amide Byproduct

    • Causality: The nitrile group is susceptible to hydrolysis under either strong acidic or basic conditions, especially when heated, to first form the primary amide and then the carboxylic acid.[12][13][14] This can occur during an aggressive aqueous workup or certain purification techniques.

    • Solution:

      • Neutral Workup: After the reaction, neutralize the mixture carefully with a mild base like sodium bicarbonate to a pH of ~7 before extraction. Avoid using strong NaOH or HCl.

      • Purification: If using column chromatography, ensure the silica gel is neutral. Avoid prolonged exposure to protic solvents. If distillation is used, ensure the apparatus is dry.

  • Mitigating Impurity D: Reductive Byproducts

    • Causality: The Sandmeyer reaction can have a radical component.[2] In some cases, particularly with certain solvents or impurities, the aryl radical intermediate may abstract a hydrogen atom, leading to hydrodediazoniation (replacement of -N₂⁺ with -H).

    • Solution: Ensure high-purity reagents and solvents. If this byproduct is persistent, consider screening alternative solvents or using a different copper source as catalyst activity can influence reaction pathways.

Appendix A: Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Disclaimer: This protocol involves highly hazardous materials and should only be performed by trained chemists in a suitable laboratory with all necessary safety precautions in place.

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4-Chloro-3-(trifluoromethoxy)aniline (1.0 eq) and 3M hydrochloric acid (4.0 eq).

    • Cool the resulting slurry to 0-5 °C using an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimum amount of cold water and place it in the dropping funnel.

    • Add the NaNO₂ solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. Confirm the presence of excess nitrous acid with starch-iodide paper.

  • Cyanation:

    • In a separate, larger reactor, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.4 eq) in water. Warm this solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence.

    • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Workup & Purification:

    • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Finally, wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexanes.[5]

Protocol 2: Quenching Cyanide Waste
  • Collect all aqueous layers and cyanide-contaminated materials in a designated waste container within a fume hood.

  • While stirring, adjust the pH of the waste solution to >10 using a 6M sodium hydroxide solution.

  • Slowly add an excess of commercial bleach (sodium hypochlorite solution) or 10% hydrogen peroxide. A slight exotherm may be observed.

  • Stir the mixture for at least 2-4 hours to ensure complete oxidation of the cyanide.

  • Test for the absence of cyanide using commercially available test strips before neutralizing and preparing for disposal according to institutional guidelines.

References

Technical Support Center: Purification of Crude 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Chloro-3-(trifluoromethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization, column chromatography (both normal and reversed-phase), and vacuum distillation. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification. A multi-step approach, combining these techniques, is often the most effective strategy for achieving high purity.

Q2: What are the likely impurities in crude this compound?

A2: Impurities largely depend on the synthetic route. A common route is the Sandmeyer reaction starting from 4-chloro-3-(trifluoromethoxy)aniline. In this case, common impurities may include:

  • Unreacted starting material: 4-chloro-3-(trifluoromethoxy)aniline.

  • Hydrolysis byproduct: 4-chloro-3-(trifluoromethoxy)phenol, formed from the reaction of the intermediate diazonium salt with water.[1]

  • Colored byproducts: Azo compounds or other polymeric materials can form as minor impurities, often leading to a yellowish or brownish tint in the crude product.[2]

  • Residual solvents: Solvents used in the reaction or work-up, such as dimethylformamide (DMF) or toluene.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate the target compound from its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point close to the literature value (approximately 66-68 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Q4: My purified this compound is still colored. How can I remove the color?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The colored impurities adsorb onto the surface of the activated carbon, which is then removed by filtration.[4] This is typically done during the recrystallization process. Alternatively, column chromatography is very effective at separating colored impurities.[5]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Oiling Out The boiling point of the solvent is too high, causing the compound to melt before dissolving. The solution is too concentrated. Impurities are lowering the melting point of the product.Use a lower-boiling solvent or a different solvent system. Use a larger volume of solvent. Perform a preliminary purification by another method (e.g., a quick filtration through a silica plug) to remove some impurities.
Poor Recovery Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization occurred during hot filtration.Concentrate the filtrate by boiling off some solvent and cool again. Choose a solvent in which the compound is less soluble at low temperatures. Ensure the filtration apparatus is pre-heated to prevent cooling.
No Crystal Formation The solution is not sufficiently saturated. The solution is cooling too rapidly.Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Column Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation Improper solvent system. Column overloading.Use Thin-Layer Chromatography (TLC) to determine the optimal eluent system before running the column.[4] Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.[4]
Compound Stuck on Column Eluent is not polar enough (normal phase). Eluent is too polar (reversed-phase).Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). Gradually decrease the polarity of the eluent (e.g., increase the percentage of water in an acetonitrile/water mixture).
Cracked or Channeled Column Improper packing of the stationary phase.Ensure the stationary phase is packed uniformly as a slurry and allowed to settle without air bubbles.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

TechniquePurity AchievableAdvantagesDisadvantages
Recrystallization >98%Simple, cost-effective, good for large quantities.May not remove all closely related impurities, potential for yield loss.
Column Chromatography >99.5%High purity is achievable, effective for complex mixtures and removal of colored impurities.More time-consuming, requires larger volumes of solvent, can be costly on a large scale.
Vacuum Distillation >99%Effective for removing non-volatile or very high-boiling impurities.Requires specialized equipment, not suitable for thermally sensitive impurities.

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent/Solvent SystemTypical Ratios/Conditions
Recrystallization Ethanol/WaterStart with dissolving in hot ethanol, then add hot water dropwise until cloudiness persists.
Hexane/Ethyl AcetateDissolve in a minimal amount of hot ethyl acetate, then add hexane until turbid.
Normal-Phase Chromatography Hexane/Ethyl AcetateGradient elution, starting from 100% Hexane and gradually increasing the percentage of Ethyl Acetate.
Reversed-Phase HPLC Acetonitrile/WaterGradient elution, e.g., 50-95% Acetonitrile over 20 minutes. The addition of 0.1% trifluoroacetic acid can improve peak shape.
Vacuum Distillation N/ABoiling Point: 100-105 °C at 11 mmHg.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate) at room and elevated temperatures. An ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C).

Protocol 2: Purification by Column Chromatography (Normal Phase)
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent system determined by TLC. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolution Dissolve in Hot Solvent Crude->Dissolution Charcoal Add Activated Charcoal (Optional) Dissolution->Charcoal Hot_Filtration Hot Filtration Dissolution->Hot_Filtration If no charcoal treatment Charcoal->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Isolation Isolate Crystals (Filtration) Crystallization->Isolation Drying Dry Crystals Isolation->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Recrystallization workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Check_Purity Assess Purity (TLC, HPLC, GC-MS) Start->Check_Purity Impurity_Profile Identify Impurity Profile Check_Purity->Impurity_Profile Select_Method Select Appropriate Purification Method Impurity_Profile->Select_Method Recrystallization Recrystallization Select_Method->Recrystallization Chromatography Column Chromatography Select_Method->Chromatography Distillation Vacuum Distillation Select_Method->Distillation Optimize Optimize Parameters (Solvent, Gradient, etc.) Recrystallization->Optimize Chromatography->Optimize Distillation->Optimize Pure_Product Achieve Desired Purity Optimize->Pure_Product

Caption: Logical workflow for troubleshooting purification issues.

References

Overcoming solubility issues with 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Chloro-3-(trifluoromethoxy)benzonitrile (CAS 886501-50-4).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: Immediate Precipitation of the Compound Upon Addition to Aqueous Solutions

Question: I dissolved this compound in an organic solvent to create a stock solution. When I add it to my aqueous buffer or cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," occurs because the compound is poorly soluble in aqueous environments. When the organic solvent stock is diluted into an aqueous medium, the compound's solubility drastically decreases, leading to precipitation.[1]

Here are potential causes and recommended solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound in the aqueous medium exceeds its solubility limit.Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a solubility test.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of aqueous medium can cause rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the stock solution in the pre-warmed (e.g., 37°C) aqueous medium.[1] Add the compound dropwise while gently vortexing or stirring the medium.
Low Temperature of Medium The solubility of many compounds decreases at lower temperatures. Adding the stock solution to a cold medium can promote precipitation.[1]Always use pre-warmed (e.g., 37°C) aqueous solutions or cell culture media for dilutions.[1]
High Organic Solvent Concentration While a small percentage of an organic solvent can help maintain solubility, high concentrations can be toxic to cells or interfere with assays.Aim for a final organic solvent concentration of less than 1% (v/v), and ideally below 0.5%, in your final working solution. Always run a vehicle control to account for any effects of the solvent.
pH of the Medium The pH of the aqueous solution can significantly affect the solubility of ionizable compounds.Check the pKa of your compound. Although this compound is not expected to be readily ionizable, interactions with buffered solutions can still influence solubility. Consider testing a range of pH values if your experimental system allows.

Issue: Compound Precipitates Over Time in the Incubator

Question: My solution containing this compound appears clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

Answer: Delayed precipitation can be caused by several factors related to the stability of the solution under incubation conditions.

Potential Cause Explanation Recommended Solution
Metastable Solution The initial solution may be supersaturated, a metastable state that is prone to precipitation over time, especially with temperature fluctuations or nucleation points (e.g., dust particles).Consider using a lower final concentration of the compound. Filtering the final solution through a 0.22 µm syringe filter may help remove nucleation sites.
Interaction with Media Components The compound may interact with salts, proteins (if using serum), or other components in the medium, forming insoluble complexes over time.[1]If possible, try a different basal medium formulation. For cellular assays, reducing the serum concentration might help, but this needs to be balanced with maintaining cell health.
Evaporation of Medium During long-term experiments, evaporation can occur, leading to an increase in the concentration of all components, including your compound, potentially exceeding its solubility limit.[1]Ensure proper humidification of the incubator. For multi-well plates, consider using sealing films or tapes that are permeable to gas but prevent evaporation.
Cellular Metabolism In cell-based assays, cellular metabolism can alter the local pH of the culture medium, which could influence the solubility of the compound.[1]Monitor the pH of your culture medium, especially in dense cultures. More frequent media changes may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound?

A1: Based on available data, the key properties are:

  • CAS Number: 886501-50-4[2]

  • Molecular Formula: C₈H₃ClF₃NO[2]

  • Molecular Weight: 221.56 g/mol [2]

Q2: In which solvents is this compound likely to be soluble?

For initial solubility screening, we recommend testing the following solvents:

Solvent Type General Suitability
Dimethyl sulfoxide (DMSO)Polar aproticHigh likelihood of good solubility. Commonly used for creating high-concentration stock solutions.
N,N-Dimethylformamide (DMF)Polar aproticSimilar to DMSO, often a good choice for poorly soluble compounds.
Methanol (MeOH)Polar proticA related compound is soluble in methanol, suggesting this is a good candidate.
Ethanol (EtOH)Polar proticGenerally a good solvent for many organic compounds and is less toxic than methanol for in vitro studies.
Acetonitrile (ACN)Polar aproticAnother common solvent for dissolving organic molecules.

Q3: What is a general workflow for preparing a solution of this compound for an in vitro assay?

A3: A typical workflow involves preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous experimental medium.

G start Start: Weigh Compound stock Prepare High-Concentration Stock (e.g., 10-100 mM in 100% DMSO) start->stock dissolve Ensure Complete Dissolution (Vortex, Sonicate, Gentle Warming) stock->dissolve intermediate Perform Intermediate Dilution (in pre-warmed medium) dissolve->intermediate final Prepare Final Working Concentration (Add dropwise while mixing) intermediate->final control Prepare Vehicle Control (Same solvent concentration) final->control end Use in Assay Immediately control->end

Caption: Workflow for preparing an experimental solution.

Q4: Are there any alternative methods to improve the aqueous solubility of this compound?

A4: Yes, if simple co-solvent systems are insufficient, you can explore more advanced formulation strategies. The choice of method depends on the specific requirements of your experiment.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4] This is often used in both in vitro and in vivo formulations.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[5]

  • pH Modification: If your experimental system can tolerate a pH change, adjusting the pH of the buffer might improve solubility, although this is more effective for ionizable compounds.

Experimental Protocols

Protocol 1: Solubility Screening

This protocol provides a systematic approach to identify a suitable solvent for this compound.

  • Preparation: Weigh out approximately 1-2 mg of the compound into several small, clear vials.

  • Solvent Addition: To the first vial, add a small, precise volume of your first-choice solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Solubilization: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 30-40°C) can also be applied, but be cautious of compound stability.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles. A clear solution indicates that the compound is soluble at that concentration.

  • Titration (if necessary): If the compound did not dissolve, add additional solvent in a stepwise manner (e.g., another 100 µL), recalculating the concentration at each step until the compound fully dissolves. This will give you an estimate of its maximum solubility in that solvent.

  • Testing Other Solvents: Repeat steps 2-5 for other candidate solvents.

Protocol 2: Preparation of a Co-Solvent Formulation for In Vitro Assays

This protocol describes how to prepare a working solution for a typical cell-based experiment.

  • Prepare Stock Solution: Based on your solubility screening, prepare a high-concentration stock solution (e.g., 50 mM) of this compound in 100% DMSO. Ensure the compound is completely dissolved.

  • Prepare Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. To minimize precipitation, first dilute your 50 mM stock solution 1:100 in the pre-warmed medium to create a 500 µM intermediate solution. This intermediate solution will contain 1% DMSO.

  • Prepare Final Working Solutions: Perform serial dilutions from your 500 µM intermediate solution into pre-warmed medium to achieve your desired final concentrations for the assay. For example, a 1:10 dilution of the intermediate solution will give a final concentration of 50 µM with 0.1% DMSO.

  • Prepare Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO (without the compound) into your cell culture medium. The final concentration of DMSO in the vehicle control should match the highest concentration used in your experimental samples.

  • Application: Add the final working solutions and the vehicle control to your cells immediately after preparation.

Visualizations

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps Precipitate_Observed Precipitate Observed Lower_Concentration Lower Final Concentration Precipitate_Observed->Lower_Concentration Is concentration too high? Serial_Dilution Use Serial Dilution Precipitate_Observed->Serial_Dilution Was dilution too rapid? Warm_Medium Use Pre-Warmed Medium Precipitate_Observed->Warm_Medium Was medium cold? Check_Solvent_Conc Check Final Solvent % Lower_Concentration->Check_Solvent_Conc Serial_Dilution->Check_Solvent_Conc Warm_Medium->Check_Solvent_Conc Alternative_Method Consider Alternative Method (e.g., Surfactant, Cyclodextrin) Check_Solvent_Conc->Alternative_Method Still precipitates?

Caption: Troubleshooting logic for compound precipitation.

G cluster_0 Aqueous Medium cluster_1 Co-Solvent System Compound Hydrophobic Compound (e.g., this compound) Water Water Molecules Compound_S Hydrophobic Compound DMSO DMSO Molecules Compound_S->DMSO Solvation Water_S Water Molecules DMSO->Water_S Miscibility Explanation Co-solvents like DMSO disrupt the hydrogen bonding network of water and provide a more favorable environment for hydrophobic compounds, thus increasing solubility.

Caption: Mechanism of co-solvency for solubility enhancement.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-chloro-3-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic strategies. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Understanding the Substrate: this compound

Before diving into specific reaction conditions, it's crucial to understand the electronic nature of our substrate. The this compound molecule possesses two key features that dictate its reactivity in palladium-catalyzed cross-coupling reactions:

  • Aryl Chloride : The carbon-chlorine bond is strong and less reactive compared to aryl bromides or iodides.[1] Oxidative addition to the Pd(0) catalyst is often the rate-limiting step of the catalytic cycle.[2] This necessitates the use of more reactive catalytic systems.

  • Electron-Withdrawing Groups : Both the nitrile (-CN) and trifluoromethoxy (-OCF₃) groups are strongly electron-withdrawing. This electronic deficiency on the aromatic ring helps to facilitate the oxidative addition step, partially counteracting the inherent unreactivity of the aryl chloride.[3]

Therefore, while we are dealing with a challenging aryl chloride, its electronic properties make it a viable substrate for a range of coupling reactions, provided the catalytic system is chosen judiciously.

General Troubleshooting and FAQs for Cross-Coupling Reactions

Even the most well-designed experiment can encounter issues. This section addresses common problems encountered during cross-coupling reactions with this compound.

Logical Troubleshooting Workflow

When a reaction fails or gives low yield, a systematic approach is essential. The following flowchart provides a logical path for diagnosing the issue.

Troubleshooting_Workflow Start Reaction Issue: Low or No Conversion Check_Reagents 1. Verify Reagent Quality & Purity - Substrates pure? - Solvent anhydrous? - Base dry and fresh? - Boronic acid/ester stable? Start->Check_Reagents Check_Reagents->Start Impure/Degraded Check_Inertness 2. Confirm Inert Atmosphere - Thoroughly degassed system? - Positive pressure of N2 or Ar? - No air leaks? Check_Reagents->Check_Inertness Reagents OK Check_Inertness->Start Oxygen Present Check_Catalyst 3. Evaluate Catalyst System - Precatalyst activation efficient? - Correct Pd:Ligand ratio? - Ligand appropriate for Ar-Cl? Check_Inertness->Check_Catalyst System Inert Check_Catalyst->Start Inactive Catalyst Optimize_Base 4. Re-evaluate Base - Base strength appropriate? - Solubility issues? - Incompatible functional groups? Check_Catalyst->Optimize_Base Catalyst OK Optimize_Base->Start Incorrect Base Optimize_Solvent_Temp 5. Adjust Solvent & Temperature - Solvent polarity suitable? - Temperature high enough for Ar-Cl activation? - Substrate/catalyst stable at temperature? Optimize_Base->Optimize_Solvent_Temp Base OK Optimize_Solvent_Temp->Start Wrong Conditions Success Reaction Optimized Optimize_Solvent_Temp->Success Conditions Optimized

Caption: General troubleshooting workflow for cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, a common motif in pharmaceuticals.[4]

Troubleshooting & FAQs: Suzuki-Miyaura Coupling
  • Q1: My reaction is not proceeding, or the yield is very low. What is the most likely cause?

    • A1: With an aryl chloride like this compound, the most common bottleneck is the oxidative addition step.[5] Your catalytic system may not be active enough.

      • Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ are often insufficient for aryl chlorides. You need a catalyst system featuring a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3][6] These ligands increase the electron density on the palladium center, promoting its insertion into the strong C-Cl bond.[5] Consider switching to a modern, well-defined precatalyst like a Buchwald G3 or G4 palladacycle, which ensures the efficient generation of the active monoligated Pd(0) species.[7][8]

  • Q2: I'm observing a significant amount of a side product that appears to be the homocoupling of my boronic acid. How can I prevent this?

    • A2: Boronic acid homocoupling is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) precatalyst that is not efficiently reduced.[3]

      • Trustworthiness: Ensure your reaction setup is scrupulously deoxygenated. A common method is to subject the sealed reaction vessel to three cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.[7] Using a pre-formed Pd(0) source or a highly efficient precatalyst can also minimize side reactions that rely on Pd(II) species.[3]

  • Q3: My starting aryl chloride is being consumed, but I am isolating the dehalogenated product, 3-(trifluoromethoxy)benzonitrile, instead of the coupled product. Why?

    • A3: Dehalogenation is a common side reaction where the aryl group, after oxidative addition to palladium, is protonated instead of undergoing transmetalation.[3]

      • Expertise & Experience: This can happen if the transmetalation step is slow or if there are proton sources available. Ensure your base is sufficiently strong and anhydrous. Sometimes, the solvent or the boronic acid itself (if it has degraded) can be a proton source. Using a slightly higher equivalent of the boronic acid (e.g., 1.5 equiv.) can help push the equilibrium towards productive transmetalation.

  • Q4: I am seeing a side product corresponding to the hydrolysis of my boronic acid (protodeborylation). How can I mitigate this?

    • A4: Protodeborylation is the cleavage of the C-B bond, replacing it with a C-H bond, and is a major pathway for boronic acid decomposition, especially with heteroaryl boronic acids or under harsh aqueous conditions.[3]

      • Authoritative Grounding: To avoid this, you can use more stable boronic acid derivatives like pinacol esters (boronates) or MIDA boronates.[3] Alternatively, using a base like K₃PO₄ in a solvent system like dioxane/water can provide a good balance of reactivity while minimizing decomposition.[9]

Recommended Suzuki-Miyaura Reaction Conditions

This table summarizes a robust starting point for your optimization efforts.

ParameterRecommended ConditionRationale & Causality
Palladium Source XPhos Pd G3 (1-2 mol%)A highly active, air-stable precatalyst that reliably generates the monoligated Pd(0) species needed for activating aryl chlorides.[7]
Ligand XPhos (included in precatalyst)A bulky, electron-rich dialkylbiaryl phosphine ligand proven to accelerate oxidative addition of C-Cl bonds and promote reductive elimination.[10]
Base K₃PO₄ (2.0-3.0 equiv.)A moderately strong base effective in promoting transmetalation without causing degradation of sensitive functional groups.[9]
Boron Reagent Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv.)Pinacol esters offer greater stability against protodeborylation compared to boronic acids.[3]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 v/v)A common solvent system that balances solubility for both organic and inorganic reagents. The water is crucial for activating the boronate complex for transmetalation.[11]
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation energy for C-Cl bond cleavage.[1]
Detailed Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv., 2 mol%).

  • Solvent Addition & Degassing: Add the degassed 1,4-dioxane and water solvent mixture. Seal the vial and purge with argon for 5-10 minutes.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude residue by flash column chromatography.[11]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Mechanism Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-Cl Complex OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl Ar-Pd(II)-Ar' Complex Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArCl 4-Cl-3-(OCF3)PhCN ArCl->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetalation

Caption: Generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing the vital C(aryl)-N bond.[12]

Troubleshooting & FAQs: Buchwald-Hartwig Amination
  • Q1: I am attempting to couple a primary amine, but I am getting significant amounts of diarylation. How can this be avoided?

    • A1: Diarylation is a common issue with primary amines. The initial product, a secondary amine, can be more reactive than the starting primary amine and couple a second time.

      • Expertise & Experience: The choice of ligand is critical here. Very bulky ligands, such as BrettPhos, are specifically designed to create a sterically hindered environment around the palladium center.[7] This steric bulk allows the smaller primary amine to access the catalyst but prevents the bulkier secondary amine product from coordinating and reacting further.

  • Q2: My reaction requires a strong base like NaOtBu, but my substrate has a base-sensitive functional group (e.g., an ester). What are my options?

    • A2: This is a classic challenge of balancing reactivity with functional group tolerance. While strong alkoxide bases are often used to facilitate the deprotonation of the amine, weaker bases can be effective with the right catalytic system.[13]

      • Authoritative Grounding: You can screen weaker inorganic bases like K₂CO₃ or K₃PO₄.[13][14] Success with these bases often requires a highly active catalyst system (e.g., a Josiphos or t-BuXPhos based catalyst) and may necessitate higher reaction temperatures or longer reaction times.[15]

  • Q3: The reaction is sluggish and incomplete. I suspect catalyst deactivation. What could be the cause?

    • A3: Catalyst deactivation can occur if the amine starting material coordinates too strongly to the palladium, displacing the essential phosphine ligand.[7]

      • Trustworthiness: A simple and effective solution is to slightly increase the ligand-to-palladium ratio (e.g., from 1:1 to 1.2:1). The excess ligand in solution helps to prevent the formation of inactive, amine-coordinated palladium species. Using a pre-formed, well-defined precatalyst also ensures a clean and efficient initiation, minimizing pathways to deactivation.[16]

Recommended Buchwald-Hartwig Reaction Conditions
ParameterRecommended ConditionRationale & Causality
Palladium Source BrettPhos Pd G3 (1-2 mol%)An air-stable, highly effective precatalyst for C-N coupling. Particularly useful for preventing diarylation of primary amines.[7][16]
Ligand BrettPhos (included in precatalyst)A very bulky biaryl phosphine ligand that provides the steric hindrance necessary to control selectivity and promote efficient reductive elimination.[17]
Base NaOtBu or LiHMDS (1.5-2.0 equiv.)Strong, non-nucleophilic bases required to deprotonate the amine or amido-palladium intermediate, which is a key step in the catalytic cycle.[13][18]
Amine Primary or Secondary Amine (1.1-1.3 equiv.)The nucleophilic coupling partner.
Solvent Toluene or CPMENon-polar, aprotic solvents are generally preferred to avoid inhibition by polar coordinating species.[7]
Temperature 80-110 °CElevated temperatures are needed to drive the reaction, especially with the challenging aryl chloride substrate.
Detailed Protocol: Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox, add NaOtBu (1.5 equiv.) and the BrettPhos Pd G3 precatalyst (0.02 equiv., 2 mol%) to an oven-dried vial with a stir bar.

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in anhydrous toluene.

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Mechanism Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-Cl Complex OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Amido_complex [Ar-Pd(II)-NR¹R²] Amido Complex Amine_Coord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² (Coupled Product) RedElim->Product ArCl 4-Cl-3-(OCF3)PhCN ArCl->OxAdd Amine HNR¹R² + Base Amine->Amine_Coord

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.[18]

References

Common pitfalls in handling 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and common experimental pitfalls associated with 4-Chloro-3-(trifluoromethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. Always handle this compound in a well-ventilated area or a chemical fume hood while wearing appropriate personal protective equipment (PPE).

Q2: What are the recommended storage conditions for this compound?

A2: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is recommended to store the compound at 2-8°C for long-term stability. Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Q3: What is the appearance and physical state of this compound?

A3: It is a white to almost white powder or crystalline solid.

Q4: In which solvents is this compound soluble?

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Q: I am attempting a nucleophilic aromatic substitution on this compound and observing a low yield of my desired product. What are the possible causes and solutions?

A: Low yields in SNAr reactions with this substrate can be attributed to several factors. The trifluoromethoxy group provides some activation of the aromatic ring for nucleophilic attack, but reaction conditions are still critical.

Possible Cause Troubleshooting Suggestion
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to check for product formation and starting material consumption.
Inappropriate Solvent Ensure the solvent is polar aprotic (e.g., DMF, DMSO, NMP) to facilitate the reaction. The solvent must also be anhydrous, as water can react with the nucleophile and starting material.
Weak Nucleophile If using a neutral nucleophile (e.g., ammonia, amine), consider using a stronger base to deprotonate it in situ, or switch to a more nucleophilic reagent.
Poor Leaving Group Ability of Chloride While chloride is a reasonable leaving group in activated systems, for challenging transformations, consider using a catalyst such as a palladium complex to facilitate the reaction.
Side Reactions The nitrile group can undergo hydrolysis under harsh basic or acidic conditions. Ensure the reaction conditions are not excessively basic or acidic if the nitrile functionality is to be preserved.

// Nodes start [label="Low/No SNAr\nProduct Yield", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Increase Reaction\nTemperature", shape=rectangle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Verify Solvent\n(Polar Aprotic, Anhydrous)", shape=rectangle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_nucleophile [label="Enhance Nucleophilicity\n(Stronger Base/Reagent)", shape=rectangle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Consider Catalyst\n(e.g., Palladium)", shape=rectangle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_side_reactions [label="Mitigate Side Reactions\n(Control pH)", shape=rectangle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Improved Yield", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_temp [label="Is temp\ntoo low?"]; start -> check_solvent [label="Is solvent\nappropriate?"]; start -> check_nucleophile [label="Is nucleophile\nstrong enough?"]; start -> check_catalyst [label="Is reaction\nsluggish?"]; start -> check_side_reactions [label="Are side products\nobserved?"]; check_temp -> success; check_solvent -> success; check_nucleophile -> success; check_catalyst -> success; check_side_reactions -> success; } .dot Caption: Troubleshooting workflow for low-yield SNAr reactions.

Issue 2: Incomplete Hydrolysis of the Nitrile Group

Q: I am trying to hydrolyze the nitrile group of this compound to a carboxylic acid, but the reaction is incomplete. How can I drive the reaction to completion?

A: The hydrolysis of nitriles can be slow and may require forcing conditions. The electron-withdrawing nature of the substituents on the aromatic ring can influence the reactivity of the nitrile group.

Possible Cause Troubleshooting Suggestion
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Refluxing for an extended period (12-24 hours) is often necessary for complete hydrolysis.
Inadequate Acid or Base Concentration For acidic hydrolysis, use a concentrated acid like 6M HCl or H2SO4. For basic hydrolysis, use a concentrated base solution such as 6M NaOH or KOH.
Formation of a Stable Amide Intermediate The hydrolysis proceeds through an amide intermediate. Sometimes, this intermediate is stable and requires harsher conditions for the second hydrolysis step. After an initial period of heating, consider adding more acid or base and continuing the reflux.
Poor Solubility of the Starting Material If the starting material is not fully dissolved in the aqueous acid or base, consider adding a co-solvent such as ethanol or dioxane to improve solubility.

// Nodes start [label="Incomplete Nitrile\nHydrolysis", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; increase_conditions [label="Increase Reaction\nTime & Temperature", shape=rectangle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; increase_conc [label="Increase Acid/Base\nConcentration", shape=rectangle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; drive_amide_hydrolysis [label="Force Amide Hydrolysis\n(Add More Reagent)", shape=rectangle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; add_cosolvent [label="Improve Solubility\n(Add Co-solvent)", shape=rectangle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Complete Hydrolysis", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> increase_conditions [label="Are conditions\ntoo mild?"]; start -> increase_conc [label="Is reagent\nconcentration low?"]; start -> drive_amide_hydrolysis [label="Is amide intermediate\nisolating?"]; start -> add_cosolvent [label="Is starting material\ninsoluble?"]; increase_conditions -> success; increase_conc -> success; drive_amide_hydrolysis -> success; add_cosolvent -> success; } .dot Caption: Troubleshooting guide for incomplete nitrile hydrolysis.

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C8H3ClF3NO
Molecular Weight 221.56 g/mol
Appearance White to almost white powder to crystal
Melting Point 63 - 67 °C
Boiling Point 105 °C at 11 mmHg
Purity ≥ 98% (GC)

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with Ammonia

This protocol describes a general procedure for the amination of this compound.

Materials:

  • This compound

  • Ammonia in a suitable solvent (e.g., 7N solution in methanol or dioxane)

  • A polar aprotic solvent such as DMF or DMSO

  • Sealed reaction vessel (e.g., a pressure tube)

Procedure:

  • In a pressure tube, dissolve 1 equivalent of this compound in a minimal amount of DMF or DMSO.

  • Add 10-20 equivalents of the ammonia solution.

  • Seal the vessel tightly.

  • Heat the reaction mixture to 80-120°C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully vent the vessel in a fume hood.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Acidic Hydrolysis of the Nitrile Group

This protocol outlines a general method for the hydrolysis of the nitrile to a carboxylic acid.

Materials:

  • This compound

  • Concentrated hydrochloric acid (e.g., 6M) or sulfuric acid (e.g., 50% v/v)

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask, add 1 equivalent of this compound.

  • Add an excess of the acidic solution (e.g., 10-20 volumes).

  • Heat the mixture to reflux (typically 100-110°C).

  • Maintain reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate.

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude carboxylic acid can be purified by recrystallization.

Protocol 3: Reduction of the Nitrile Group to a Benzylamine

This protocol provides a general procedure for the reduction of the nitrile to a primary amine using lithium aluminum hydride (LAH).

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Round-bottom flask, dropping funnel, and reflux condenser

  • Sodium sulfate, saturated aqueous solution

  • Water

Procedure:

  • Caution: LAH reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend 1.5-2.0 equivalents of LAH in anhydrous diethyl ether or THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 1 equivalent of this compound in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to 0°C.

  • Quenching: Cautiously and slowly add water dropwise to quench the excess LAH. This is a highly exothermic process that generates hydrogen gas. Subsequently, add a 15% aqueous solution of sodium hydroxide, followed by more water until a granular precipitate forms.

  • Filter the mixture and wash the solid with diethyl ether or THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzylamine.

  • The product can be purified by distillation or column chromatography.

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// Edges start -> snar; start -> hydrolysis; start -> reduction; snar -> amine_product; hydrolysis -> acid_product; reduction -> benzylamine_product; } .dot Caption: Common synthetic transformations of the starting material.

Technical Support Center: Stabilizing 4-Chloro-3-(trifluoromethoxy)benzonitrile for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-3-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Understanding the Molecule: A Chemist's Perspective

This compound is a unique molecule that combines the reactivity of a benzonitrile with the stability conferred by its halogen and trifluoromethoxy substituents. The electron-withdrawing nature of the nitrile, chloro, and trifluoromethoxy groups influences the molecule's reactivity and stability. While the trifluoromethoxy group is known to enhance metabolic and chemical stability, understanding potential degradation pathways is crucial for long-term storage and experimental success.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. A temperature of 2-8°C is recommended. The container should be tightly sealed to prevent moisture ingress. For added protection, especially for long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is advisable.

Q2: What are the primary degradation pathways I should be concerned about?

A2: While specific degradation studies on this compound are not extensively documented in public literature, based on the functional groups present, two primary degradation pathways can be anticipated under stress conditions:

  • Hydrolysis of the Nitrile Group: In the presence of strong acids or bases, the nitrile group (-CN) can hydrolyze to form a carboxylic acid (-COOH), yielding 4-Chloro-3-(trifluoromethoxy)benzoic acid.

  • Hydrolysis of the Trifluoromethoxy Group: Although the trifluoromethoxy group is generally stable, under harsh alkaline conditions, it can undergo hydrolysis to a hydroxyl group (-OH), which would then likely lead to further degradation products.[1]

Q3: Can this compound degrade upon exposure to light?

A3: Yes, aromatic compounds, especially those with electron-withdrawing groups, can be susceptible to photodegradation. Exposure to UV light can potentially lead to the formation of radical species and subsequent degradation. Therefore, it is crucial to store the compound in an amber or opaque container to protect it from light. Studies on other trifluoromethyl-substituted aromatic compounds have shown degradation upon photolysis.[1]

Q4: I've noticed a change in the color of my sample. What could be the cause?

A4: A change in color, such as yellowing, can be an indicator of degradation. This could be due to the formation of minor impurities from slow degradation over time, especially if the compound has been exposed to light, moisture, or elevated temperatures. It is recommended to re-analyze the purity of the sample if a color change is observed.

Q5: Is it safe to store solutions of this compound?

A5: Storing solutions of this compound for extended periods is generally not recommended due to the increased risk of degradation, especially if the solvent is protic (e.g., methanol, water). If you must store a solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile, THF), store it at a low temperature (-20°C or below), and under an inert atmosphere. Always prepare fresh solutions for critical experiments whenever possible.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent experimental results over time. Degradation of the stored compound leading to lower effective concentration or interfering impurities.Re-evaluate the purity of your this compound stock using the analytical methods described below. Prepare fresh solutions from a new or re-purified batch.
Appearance of new, unexpected peaks in HPLC analysis. Formation of degradation products.Compare the retention times of the new peaks with potential degradation products (e.g., the corresponding carboxylic acid). Perform a forced degradation study (see protocol below) to confirm the identity of the degradants.
Poor solubility of an older sample. Potential polymerization or formation of less soluble degradation products.Attempt to dissolve a small amount in a good solvent. If insoluble, the batch may be significantly degraded and should be discarded.
pH of the reaction mixture changes unexpectedly. Possible hydrolysis of the trifluoromethoxy group, which can release fluoride ions and alter the pH.Monitor the pH of your reaction closely. If instability is suspected, consider using a buffered system.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours, then dissolve in the solvent for analysis.

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Analyze all samples, along with an unstressed control sample, by HPLC-UV (see Protocol 2).
  • Compare the chromatograms to identify and quantify the degradation products.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method can be used to determine the purity of this compound and to monitor its stability over time.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Example Gradient: 40% acetonitrile to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare your sample solution at a similar concentration.

    • Inject the standard and sample solutions and record the chromatograms.

    • Calculate the purity of your sample by comparing the peak area of the main component to the total peak area of all components.

Protocol 3: Purity Confirmation by Quantitative NMR (qNMR)

For a highly accurate purity assessment, quantitative NMR can be employed.[2][3][4][5]

  • Internal Standard: Choose a stable, non-reactive internal standard with a known purity that has a resonance that does not overlap with the analyte signals (e.g., maleic anhydride, 1,3,5-trimethoxybenzene).

  • Solvent: Use a deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, Acetone-d₆).

  • Procedure:

    • Accurately weigh a known amount of this compound and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing Degradation Pathways and Stability Workflow

G cluster_storage Long-Term Storage cluster_stress Stress Conditions cluster_products Potential Degradation Products A This compound (Solid, >98% Purity) B Moisture (Hydrolysis) A->B Exposure C Light (Photodegradation) A->C Exposure D High Temperature (Thermal Degradation) A->D Exposure E Strong Acid/Base A->E Exposure F 4-Chloro-3-(trifluoromethoxy)benzoic acid B->F Leads to G Other Impurities C->G May lead to D->G May lead to E->F Leads to

Caption: Potential degradation pathways for this compound.

G A Suspected Instability (e.g., color change, inconsistent results) B Visual Inspection & Review Storage Conditions A->B C Purity Analysis (HPLC or qNMR) B->C D Is Purity >98%? C->D E Use Compound D->E Yes F Perform Forced Degradation Study D->F No G Identify Degradants F->G H Purify or Discard Batch G->H

Caption: Troubleshooting workflow for stability issues.

References

Troubleshooting guide for Suzuki coupling with 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 4-Chloro-3-(trifluoromethoxy)benzonitrile. The content is structured in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low or no yield in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?

A1: Low to no product formation when using this compound, an electron-deficient aryl chloride, can stem from several factors. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, making the oxidative addition step of the catalytic cycle more challenging.

Initial Troubleshooting Steps:

  • Catalyst and Ligand Activity: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond. It is often necessary to use more active catalytic systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling aryl chlorides. These ligands promote the formation of the active monoligated palladium(0) species required for efficient oxidative addition.

  • Base Selection: The choice of base is critical for the transmetalation step. For challenging couplings, stronger, non-nucleophilic bases are often required.

  • Reaction Temperature: Higher temperatures are generally needed to facilitate the oxidative addition of aryl chlorides.

  • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst deactivation and low yields.

Q2: I am observing significant formation of side products. What are the common side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond. Electron-deficient arylboronic acids can be particularly susceptible to this side reaction.

    • Mitigation Strategies:

      • Use anhydrous solvents and reagents.

      • Employ milder bases such as K₃PO₄ or Cs₂CO₃.

      • Consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates instead of boronic acids.[1]

  • Dehalogenation: This involves the reduction of the aryl chloride starting material, replacing the chlorine atom with a hydrogen. This is often caused by the presence of a palladium-hydride species. Electron-deficient aryl halides can be more susceptible to dehalogenation.[2]

    • Mitigation Strategies:

      • Optimize the choice of base; sometimes a weaker base can reduce the formation of Pd-H species.[2]

      • Ensure high purity of all reagents and solvents to avoid hydride sources.

      • Use bulky, electron-rich ligands that can accelerate the desired cross-coupling over dehalogenation.[2]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules can occur, often promoted by the presence of oxygen.

    • Mitigation Strategies:

      • Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen).

      • Use a slight excess of the boronic acid reagent.

Q3: How do I select the optimal catalyst, ligand, base, and solvent for the Suzuki coupling of this compound?

A3: The optimal conditions are highly substrate-dependent. A systematic screening of reaction parameters is the most effective approach.

Data Presentation: Troubleshooting Reaction Conditions

The following tables provide a starting point for optimizing your reaction conditions, with suggested parameters for overcoming common issues.

Table 1: Catalyst and Ligand Selection

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages & Considerations
Pd₂(dba)₃ or Pd(OAc)₂SPhos, XPhos, RuPhos1-4% Pd, 2-8% LigandExcellent for electron-deficient aryl chlorides; bulky ligands promote oxidative addition and prevent catalyst deactivation.
Pd(PEPPSI)-IPr(NHC Ligand)1-3%Highly active for challenging aryl chlorides.
Pd(PPh₃)₄None2-5%A general Pd(0) source; may be less effective for unreactive chlorides.
PdCl₂(dppf)None2-5%Often effective, but may require higher temperatures.

Table 2: Base and Solvent Screening

BaseSolvent SystemTemperature (°C)Notes
K₃PO₄1,4-Dioxane / H₂O (e.g., 10:1)80-110A strong, effective base for many challenging couplings.
Cs₂CO₃Toluene / H₂O (e.g., 10:1)80-110Another strong base, often provides good results.
K₂CO₃DMF or Acetonitrile / H₂O (e.g., 4:1)80-120A common, cost-effective choice, but may be less effective for this substrate.
KFTHF60-80A milder base, can be useful if substrate is base-sensitive.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 10:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Troubleshooting_Suzuki_Coupling start Low or No Yield Observed with This compound catalyst Is the Catalyst System Active Enough? start->catalyst base Is the Base Effective? catalyst->base Yes solution_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->solution_catalyst No temp Is the Reaction Temperature Sufficient? base->temp Yes solution_base Screen strong, non-nucleophilic bases (e.g., K3PO4, Cs2CO3). base->solution_base No degas Is the System Properly Degassed? temp->degas Yes solution_temp Increase temperature to 80-120 °C. Consider microwave irradiation. temp->solution_temp No side_reactions Are Side Reactions Occurring? degas->side_reactions Yes solution_degas Ensure thorough degassing of solvents and maintain a strict inert atmosphere. degas->solution_degas No solution_side_reactions Address protodeboronation, dehalogenation, and homocoupling through optimization of base, solvent, and inertness. side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-Cl RedElim Reductive Elimination OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr Ar'-B(OR)2 Base Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' Product Ar-Ar' ArylHalide Ar-Cl BoronicAcid Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Catalyst Selection for Reactions of 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-Chloro-3-(trifluoromethoxy)benzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during cross-coupling and cyanation reactions with this compound, an electron-deficient aryl chloride. The electron-withdrawing nature of the nitrile and trifluoromethoxy groups activates the C-Cl bond towards oxidative addition, a key step in many palladium-catalyzed reactions.[1][2] However, this substrate also presents unique challenges.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst The choice of ligand is critical for coupling aryl chlorides.[1] Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to facilitate the oxidative addition of aryl chlorides.[3][4] Consider using a pre-catalyst that readily forms the active Pd(0) species.[5]
Inappropriate Base A weak inorganic base like K₃PO₄ or Cs₂CO₃ is often effective.[3] Stronger bases may lead to side reactions. Ensure the base is finely powdered and dry for reproducibility.[6]
Suboptimal Solvent Aprotic solvents like dioxane, THF, or toluene are generally preferred.[3] While some water can be beneficial, excessive amounts can lead to dehalogenation.[3][6]
Low Reaction Temperature Aryl chlorides often require higher temperatures for efficient reaction compared to aryl bromides or iodides.[2] Carefully increasing the temperature may improve conversion rates.[3]
Boronic Acid/Ester Quality Ensure the boronic acid or its ester is pure and has not decomposed during storage.[3] Consider using boronic esters, which can be more stable.[7]
Issue 2: Significant Dehalogenation Side Product Formation

Possible Causes & Solutions

CauseRecommended Action
Formation of Palladium-Hydride Species This is a common cause of dehalogenation.[3] Avoid using strong alkoxide bases if possible.[3] Ensure solvents are aprotic and dry if running under anhydrous conditions.[3]
Suboptimal Ligand The ligand can influence the rate of reductive elimination of the desired product versus the dehalogenated byproduct. Screening bulky, electron-rich phosphine ligands is recommended.[3]
Presence of Water While often necessary, the amount of water can be critical. Titrate the amount of water in the reaction to find the optimal ratio.[3][6]
Issue 3: Poor Yield in Buchwald-Hartwig Amination

Possible Causes & Solutions

CauseRecommended Action
Catalyst Inhibition Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination.[8][9] The use of sterically hindered and electron-rich ligands like XPhos or JohnPhos is often necessary to achieve good yields.[10]
Incorrect Base A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[9][11]
Solvent Choice Anhydrous, aprotic solvents like toluene or dioxane are commonly used.[8] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
Amine Nucleophilicity Less nucleophilic amines may require more forcing conditions or specialized catalyst systems.[10]

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for Suzuki-Miyaura coupling of this compound?

For an electron-deficient aryl chloride like this compound, a palladium catalyst system featuring a bulky, electron-rich phosphine ligand is generally recommended.[2][4] This is because such ligands stabilize the palladium center and facilitate the challenging oxidative addition step with the aryl chloride.[1] Catalyst systems based on ligands like XPhos, SPhos, and RuPhos have shown high efficacy for these types of substrates.[3][12]

Q2: What are the key parameters to optimize for a successful Buchwald-Hartwig amination with this substrate?

The three most critical parameters are the choice of ligand, the base, and the solvent. A sterically hindered, electron-rich phosphine ligand is crucial.[10][13] A strong, non-nucleophilic base like NaOtBu is typically used. The reaction should be performed in an anhydrous, aprotic, and degassed solvent such as toluene or dioxane.[8]

Q3: Can I use a nickel catalyst for the cyanation of this compound?

Yes, nickel catalysts are a viable and often cost-effective alternative to palladium for cyanation reactions.[14] Nickel(0) complexes, often used with phosphine ligands, can effectively catalyze the cyanation of aryl chlorides.[15]

Q4: How can I minimize the formation of homocoupled products in my Suzuki-Miyaura reaction?

Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen.[7] To minimize this, ensure your reaction is thoroughly degassed to remove oxygen. Using a pre-catalyst that efficiently generates the active Pd(0) species can also be beneficial.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[3]

  • Add the degassed solvent (e.g., toluene or dioxane) and a small amount of degassed water.[3]

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂ or a pre-formed Pd-ligand complex, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Add the degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product via column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Reaction of This compound reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C Coupling) reaction_type->suzuki C-C buchwald Buchwald-Hartwig (C-N Coupling) reaction_type->buchwald C-N cyanation Cyanation (C-CN Formation) reaction_type->cyanation C-CN suzuki_catalyst Catalyst System: - Pd Source (e.g., Pd₂(dba)₃) - Bulky, electron-rich ligand  (e.g., XPhos, SPhos) suzuki->suzuki_catalyst buchwald_catalyst Catalyst System: - Pd Source (e.g., Pd(OAc)₂) - Sterically hindered ligand  (e.g., XPhos, JohnPhos) buchwald->buchwald_catalyst cyanation_catalyst Catalyst System: - Pd or Ni Source - Phosphine ligand cyanation->cyanation_catalyst suzuki_conditions Conditions: - Base: K₃PO₄, Cs₂CO₃ - Solvent: Toluene, Dioxane/H₂O suzuki_catalyst->suzuki_conditions buchwald_conditions Conditions: - Base: NaO-t-Bu, LiHMDS - Solvent: Anhydrous Toluene, Dioxane buchwald_catalyst->buchwald_conditions cyanation_conditions Conditions: - Cyanide Source: Zn(CN)₂, KCN - Solvent: DMF, DMAc cyanation_catalyst->cyanation_conditions troubleshooting Troubleshooting: Low Yield or Side Reactions suzuki_conditions->troubleshooting buchwald_conditions->troubleshooting cyanation_conditions->troubleshooting optimize Optimize: - Ligand Screening - Base/Solvent Adjustment - Temperature Control troubleshooting->optimize Yes end Successful Reaction troubleshooting->end No optimize->reaction_type Re-evaluate

Caption: Catalyst and condition selection workflow for reactions of this compound.

Troubleshooting_Logic start Low Conversion or Yield check_catalyst Is the catalyst system appropriate for an electron-deficient aryl chloride? start->check_catalyst change_ligand Action: Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos). check_catalyst->change_ligand No check_conditions Are the reaction conditions (base, solvent, temp.) optimal? check_catalyst->check_conditions Yes re_run Re-run Experiment change_ligand->re_run adjust_conditions Action: Screen different bases (e.g., K₃PO₄ vs NaO-t-Bu), ensure anhydrous/degassed solvent, and/or increase temperature. check_conditions->adjust_conditions No check_reagents Are all reagents pure and dry? check_conditions->check_reagents Yes adjust_conditions->re_run purify_reagents Action: Use fresh/purified reagents and ensure dry solvents. check_reagents->purify_reagents No check_reagents->re_run Yes purify_reagents->re_run

Caption: A logical troubleshooting guide for common issues in cross-coupling reactions.

References

Enhancing the reactivity of the chloro group in 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-3-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to functionalize this versatile, yet sometimes challenging, chemical intermediate. Here, we address common experimental hurdles with in-depth, field-proven insights to enhance the reactivity of the chloro group and ensure the success of your synthetic campaigns.

Introduction: Understanding the Substrate

This compound is an electron-deficient aromatic ring. This electronic nature is key to its reactivity. The potent electron-withdrawing effects of the cyano (-CN) group, para to the chlorine, and the trifluoromethoxy (-OCF3) group, meta to the chlorine, significantly influence the C-Cl bond.

  • For Palladium-Catalyzed Cross-Coupling: The electron-deficient ring facilitates the crucial, often rate-limiting, oxidative addition step compared to electron-rich aryl chlorides.[1][2] However, the C-Cl bond is inherently strong, demanding specialized catalytic systems.

  • For Nucleophilic Aromatic Substitution (SNAr): The same electron-withdrawing groups are highly beneficial. They activate the ring for nucleophilic attack and stabilize the key negatively-charged intermediate (the Meisenheimer complex), making direct displacement of the chloride possible under the right conditions.[3][4][5]

This guide provides troubleshooting advice and optimized protocols for the two most common transformation pathways: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Suzuki-Miyaura coupling with this compound is failing or giving low yields. What are the most likely causes?

This is a common issue stemming from the inertness of the aryl chloride bond. While your substrate is "activated" relative to simple chlorobenzene, success hinges on overcoming the high activation energy of the oxidative addition step.

Plausible Causes & Recommended Solutions:

  • Suboptimal Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[1][2] The catalytic cycle stalls at the oxidative addition of the C-Cl bond to the Pd(0) center.

    • Solution: Employ a catalyst system known for activating aryl chlorides. This requires the use of bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs). These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can readily undergo oxidative addition.

  • Incorrect Base or Solvent: The choice of base and solvent is critical and interdependent. The base not only facilitates the transmetalation step but also influences catalyst stability and activity.

    • Solution: For challenging couplings, stronger bases are often required. K₃PO₄ or Cs₂CO₃ are excellent starting points. Anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[6] Aprotic polar solvents like dioxane, THF, or toluene are generally preferred.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially at elevated temperatures in the presence of water and base, leading to the formation of arene byproducts and reducing the yield.[7]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure your reaction is properly degassed, as oxygen can accelerate decomposition and homocoupling.[7] Alternatively, consider using more robust boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[8]

  • Catalyst Poisoning or Deactivation: Impurities in reagents or starting materials can act as catalyst poisons. The reaction turning black immediately upon heating can sometimes indicate the formation of palladium black (inactive Pd metal), a sign of catalyst decomposition.[6]

    • Solution: Use high-purity, degassed solvents and reagents. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). If catalyst decomposition is suspected, lowering the reaction temperature or using a more stable pre-catalyst may help.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Below is a logical workflow to diagnose and resolve common issues with Suzuki-Miyaura couplings involving your substrate.

Suzuki_Troubleshooting start Reaction Failed: Low or No Yield check_catalyst Is the Catalyst System Optimized for Aryl Chlorides? start->check_catalyst check_conditions Are Base & Solvent Appropriate? check_catalyst->check_conditions Yes solution_catalyst ACTION: Switch to Pd(0) source with bulky, e⁻-rich ligand (e.g., Buchwald ligands, SPhos, XPhos) or an NHC-based catalyst. check_catalyst->solution_catalyst No check_reagents Are Reagents Stable & Pure? check_conditions->check_reagents Yes solution_conditions ACTION: Try stronger bases (K3PO4, Cs2CO3). Use anhydrous polar aprotic solvents (Dioxane, Toluene, CPME). check_conditions->solution_conditions No success Reaction Successful check_reagents->success Yes solution_reagents ACTION: Use fresh boronic acid or switch to pinacol ester/trifluoroborate salt. Ensure rigorous degassing of all reagents. check_reagents->solution_reagents No solution_catalyst->check_conditions solution_conditions->check_reagents solution_reagents->success

Caption: A decision-tree for troubleshooting Suzuki-Miyaura couplings.

FAQ 2: I'm attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (C-Cl bond is replaced by C-H). How can I favor C-N bond formation?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from β-hydride elimination from the palladium-amide complex or from other pathways that generate a palladium-hydride species.[7][9]

Plausible Causes & Recommended Solutions:

  • Ligand Choice: The ligand framework is paramount in controlling the relative rates of reductive elimination (desired C-N coupling) and β-hydride elimination (undesired side reaction).

    • Solution: Employ sterically hindered, bulky phosphine ligands. Ligands like Josiphos, XPhos, or tBuXPhos have been specifically designed to promote reductive elimination over other pathways.[10][11] Bidentate ligands such as BINAP or DPPF can also be effective by creating a more rigid coordination sphere around the palladium center.[9]

  • Base Selection: The base can influence the concentration of the active catalyst and the rate of deprotonation of the amine. Very strong, non-coordinating bases are typically required.

    • Solution: Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are the most common and effective bases for this transformation. Weaker bases like K₂CO₃ are generally insufficient for the amination of aryl chlorides.[12]

  • Solvent Effects: The solvent can impact the solubility of the palladium complexes and the overall reaction kinetics.

    • Solution: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard. Protic solvents are incompatible with the strong bases used.

Data Table: Recommended Conditions for Cross-Coupling of Electron-Deficient Aryl Chlorides

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldReference
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O80-110Good-Excellent[1]
Suzuki-Miyaura Pd₂ (dba)₃ (1.5)XPhos (3.5)K₃PO₄ (2.0)Dioxane100Good-Excellent[2]
Buchwald-Hartwig Pd(OAc)₂ (1-2)RuPhos (2-4)NaOtBu (1.2)Toluene80-110Good-Excellent[11]
Buchwald-Hartwig XPhos Pd G3 (1)(pre-catalyst)KOtBu (1.2)THF65-100Excellent[13]
FAQ 3: Can I perform a direct Nucleophilic Aromatic Substitution (SNAr) on this substrate instead of using a metal catalyst?

Yes, absolutely. The strong electron-withdrawing nature of the para-cyano group makes this compound a prime candidate for SNAr reactions, which can be a more atom-economical and cost-effective alternative to cross-coupling.[3][5]

Key Considerations for a Successful SNAr Reaction:

  • Nucleophile Strength: The reaction rate is directly proportional to the strength of the nucleophile.[4][14]

    • Guidance: Strong nucleophiles are required. Alkoxides (e.g., NaOMe, NaOEt), thiolates (e.g., NaSPh), and amines (e.g., piperidine, pyrrolidine) are excellent candidates. For weaker nucleophiles, harsher conditions (higher temperatures) will be necessary.

  • Solvent Choice: Polar aprotic solvents are ideal as they solvate the cation of the nucleophilic salt but do not hydrogen-bond with the nucleophile, thus preserving its reactivity.

    • Guidance: Use solvents like DMSO, DMF, or NMP. These solvents also help to stabilize the charged Meisenheimer intermediate.[3]

  • Temperature: While the substrate is activated, elevated temperatures (from room temperature to >100 °C) are often needed to achieve reasonable reaction rates, especially with less reactive nucleophiles.[15]

Visualizing the SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.

References

Technical Support Center: Column Chromatography of 4-Chloro-3-(trifluoromethoxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Chloro-3-(trifluoromethoxy)benzonitrile and its derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during column chromatography purification of this class of compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my compound not separating from impurities on the TLC plate or column?

Answer: Poor separation can stem from several factors related to the choice of the mobile phase.

  • Incorrect Mobile Phase Polarity: If the mobile phase is too polar, all compounds, including your target molecule and impurities, will travel quickly up the column (high Rf values), resulting in little to no separation. Conversely, a mobile phase that is not polar enough will cause all compounds to remain near the origin (low Rf values).

    • Solution: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate. Systematically test different solvent systems. A common starting point for compounds like this compound is a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a moderately polar solvent, like ethyl acetate or dichloromethane.[1]

  • Complex Impurity Profile: If the impurities have very similar polarities to your desired product, a simple two-solvent system may not be sufficient.

    • Solution: Consider using a different solvent system or adding a third solvent to modify the selectivity of the separation. For particularly difficult separations, alternative stationary phases like alumina or reverse-phase silica could be explored.

Question 2: My purified compound fractions show "tailing" or "streaking" on the TLC plate. What causes this and how can I fix it?

Answer: Tailing is often observed with compounds that can interact strongly with the acidic silanol groups on the surface of the silica gel. While the nitrile group is not strongly basic, it can still lead to undesirable interactions.

  • Strong Analyte-Stationary Phase Interaction: The lone pair of electrons on the nitrogen of the nitrile and the oxygen of the trifluoromethoxy group can interact with the acidic silica gel, causing the compound to elute slowly and as a broad or tailing band.

    • Solution: To mitigate this, a small amount of a competitive base, such as triethylamine (typically 0.5-1%), can be added to the mobile phase.[2] This will occupy the active sites on the silica gel, allowing your compound to elute more symmetrically.

  • Compound Instability: Some compounds can degrade on silica gel, leading to streaking as the decomposition occurs during the chromatography process.

    • Solution: To test for stability, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a streak or new spots appear, your compound may be unstable on silica. In such cases, you can deactivate the silica gel by adding triethylamine to the eluent, or switch to a less acidic stationary phase like neutral alumina.[3]

Question 3: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?

Answer: If your compound fails to elute, it may be irreversibly adsorbed to the stationary phase or it may have decomposed.

  • Irreversible Adsorption: Highly polar compounds or those with specific functional groups can bind very strongly to silica gel.

    • Solution: First, ensure you have tried a sufficiently polar mobile phase, such as a gradient up to 100% ethyl acetate or even adding a small percentage of methanol (up to 10%) to your dichloromethane or ethyl acetate eluent.[4] If the compound still does not elute, it may be necessary to switch to a different stationary phase, such as reverse-phase silica, where elution order is inverted.

  • On-Column Decomposition: As mentioned, the compound may have degraded on the column.

    • Solution: Test for compound stability on silica gel using a TLC plate. If decomposition is confirmed, using a less reactive stationary phase like neutral alumina or a deactivated silica gel is recommended.

Question 4: I have a large amount of crude material to purify. How do I scale up the purification?

Answer: Scaling up from analytical TLC to preparative column chromatography requires some adjustments.

  • Column Size and Silica Amount: A general guideline is to use a mass of silica gel that is 50-100 times the mass of your crude sample.[2] The column diameter should be chosen to allow for a bed height of about 15-20 cm.

  • Sample Loading: For larger quantities, "dry loading" is often preferred over "wet loading".[5] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel (2-3 times the mass of the crude product), and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[2][5] This technique often results in better separation for larger sample loads.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying this compound on a silica gel column?

A1: A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate. Begin with a low polarity mixture, such as 95:5 or 90:10 hexanes:ethyl acetate, and gradually increase the polarity based on TLC analysis. The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 for optimal separation.[1]

Q2: Should I use normal-phase or reverse-phase chromatography?

A2: For most organic synthesis purifications of moderately polar compounds like this compound, normal-phase chromatography with silica gel is the standard and most cost-effective choice.[6] Reverse-phase chromatography, which uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile), is typically used for highly polar or water-soluble compounds.

Q3: Can I use dichloromethane in my mobile phase?

A3: Yes, dichloromethane is a common solvent for column chromatography and can be used in mixtures with hexanes or as a substitute for ethyl acetate for compounds with intermediate polarity. A common polar solvent system is methanol in dichloromethane.[4]

Q4: My compound is sensitive to acid. What precautions should I take?

A4: Silica gel is naturally acidic. If your compound is acid-sensitive, you can neutralize the silica gel by adding 0.5-1% triethylamine to your eluting solvent.[2] Alternatively, you can use a neutral stationary phase like neutral alumina.

Q5: How do I monitor the progress of my column chromatography?

A5: The elution is monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).[7] By spotting multiple fractions on the same TLC plate, you can identify which fractions contain your pure product, which contain impurities, and which are mixed. The pure fractions are then combined and the solvent is removed.

Data Presentation

ParameterRecommended ConditionRationale / Notes
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography of moderately polar organic compounds.[8]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. An optimal Rf of 0.2-0.4 on TLC should be targeted.[1]
Alternative Mobile Phase Dichloromethane/Methanol GradientUseful for more polar derivatives. Start with 100% Dichloromethane and slowly add Methanol up to 5-10%.[4]
Additive 0.5 - 1% Triethylamine (TEA)Recommended if tailing is observed on TLC, to neutralize acidic sites on the silica gel.[2]
Sample Loading Dry LoadingFor larger scales (>100 mg), dry loading onto a small amount of silica gel is recommended for better resolution.[5]
Silica to Compound Ratio 50:1 to 100:1 (by weight)A higher ratio is used for more difficult separations.[2]

Experimental Protocols

Protocol: General Procedure for Flash Column Chromatography Purification

  • TLC Analysis: Dissolve a small amount of the crude this compound derivative in a solvent like dichloromethane or ethyl acetate. Spot it on a TLC plate and test various mobile phase systems (e.g., different ratios of hexanes/ethyl acetate) to find a system that gives an Rf value of 0.2-0.4 for the desired product.

  • Column Packing:

    • Select an appropriately sized column.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified in step 1.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance.[5]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of the crude material) to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder onto the top layer of sand in the packed column.[2]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle positive pressure (using a pump or air line) to start the elution at a steady flow rate.

    • Begin collecting fractions.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Analysis:

    • Periodically analyze the collected fractions by TLC to determine their composition.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

Mandatory Visualization

Troubleshooting_Workflow start Start: Crude Product tlc Run TLC with Hex/EtOAc to find optimal Rf (0.2-0.4) start->tlc check_separation Good Separation on TLC? tlc->check_separation pack_column Pack Silica Gel Column check_separation->pack_column Yes poor_sep Issue: Poor Separation check_separation->poor_sep No load_sample Load Sample (Dry Loading Recommended) pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions no_elution Issue: No Elution run_column->no_elution combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure streaking Issue: Streaking/Tailing analyze_fractions->streaking pure_product Pure Product combine_pure->pure_product troubleshoot_sep Try different solvent systems (e.g., DCM/MeOH) or change stationary phase (Alumina) poor_sep->troubleshoot_sep troubleshoot_streak Add 0.5-1% Triethylamine (TEA) to mobile phase or use neutral Alumina streaking->troubleshoot_streak troubleshoot_elution Increase eluent polarity drastically. Test for on-column decomposition. Consider Reverse Phase. no_elution->troubleshoot_elution troubleshoot_sep->tlc Re-evaluate troubleshoot_streak->pack_column Repack/Re-run troubleshoot_elution->start Re-strategize

References

Dealing with moisture sensitivity of 4-Chloro-3-(trifluoromethoxy)benzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-(trifluoromethoxy)benzonitrile. This guide focuses on addressing the challenges associated with the moisture sensitivity of this compound and its reactions.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator with a suitable drying agent. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.

Q2: What are the primary side reactions to be aware of when working with this compound in the presence of moisture?

A2: The two primary functionalities susceptible to hydrolysis are the nitrile group and the trifluoromethoxy group.

  • Nitrile Hydrolysis: In the presence of strong acids or bases and water, the nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH), forming 4-chloro-3-(trifluoromethoxy)benzoic acid.

  • Trifluoromethoxy Hydrolysis: The trifluoromethoxy group (-OCF₃) is generally more stable than a methoxy group but can undergo hydrolysis under certain conditions, particularly with strong bases, to yield a phenol derivative.

Q3: What are the initial signs of compound degradation due to moisture?

A3: Visual inspection may not always be reliable. The most definitive signs of degradation are observed during reaction monitoring and product analysis. These can include:

  • The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate.

  • The presence of impurity peaks in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis that correspond to the molecular weights of potential hydrolysis byproducts.

  • Broad or unexpected peaks in Nuclear Magnetic Resonance (NMR) spectra. For instance, the appearance of a broad peak in the ¹H NMR spectrum may indicate the presence of a carboxylic acid proton from nitrile hydrolysis.

Q4: Can I run reactions with this compound on the benchtop, or is a glovebox necessary?

A4: While a glovebox offers the most controlled environment, reactions can be successfully performed on the benchtop using appropriate inert atmosphere techniques. This involves the use of oven-dried or flame-dried glassware, Schlenk lines, and a positive pressure of an inert gas (argon or nitrogen) to exclude atmospheric moisture.[1][2][3]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Potential Cause Troubleshooting Step Rationale
Moisture Contamination Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents. Degas the reaction mixture by bubbling with an inert gas or through freeze-pump-thaw cycles.Water can deactivate the palladium catalyst and lead to the hydrolysis of the boronic acid, reducing the effective concentration of the coupling partner.[4]
Inadequate Inert Atmosphere Set up the reaction under a positive pressure of high-purity argon or nitrogen using a Schlenk line or a balloon.[2][3]Oxygen can oxidize the Pd(0) active catalyst, leading to catalyst deactivation.
Suboptimal Base Screen different bases. For electron-deficient aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.The base is crucial for the activation of the boronic acid in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
Ligand Incompatibility For electron-deficient aryl chlorides, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos.These ligands can facilitate the oxidative addition step, which is often the rate-limiting step for less reactive aryl chlorides.
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable to air and moisture.The active Pd(0) species is sensitive to oxidation. Improper storage or handling of the catalyst can lead to reduced activity.
Issue 2: Formation of Byproducts in Nucleophilic Aromatic Substitution (SNAr) Reactions
Potential Cause Troubleshooting Step Rationale
Hydrolysis of Starting Material or Product Use anhydrous solvents and ensure all reagents are dry. Perform the reaction under a strict inert atmosphere.The presence of water can lead to the hydrolysis of the nitrile or trifluoromethoxy groups, especially under basic reaction conditions.
Reaction with Solvent Use a non-nucleophilic, polar aprotic solvent such as DMSO or DMF. Avoid protic solvents like alcohols unless they are the intended nucleophile.Protic solvents can compete with the desired nucleophile, leading to unwanted side products.
Di-substitution If the nucleophile can react at another position on the aromatic ring or on a substituent, use a stoichiometric amount of the nucleophile.This can help to favor the mono-substitution product.
Low Reactivity Increase the reaction temperature. Ensure the electron-withdrawing groups are ortho or para to the leaving group to activate the ring for nucleophilic attack.SNAr reactions often require elevated temperatures to proceed at a reasonable rate. The position of electron-withdrawing groups is critical for stabilizing the intermediate Meisenheimer complex.[5][6]

Quantitative Data Summary

Moisture Content in Solvent (ppm)Expected Yield of Suzuki Coupling Product (%)
< 10> 90%
5070 - 85%
10050 - 70%
> 200< 50%

Note: These are estimated values and the actual impact of moisture will depend on the specific reaction conditions (catalyst, ligand, base, temperature, and reaction time).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the SNAr reaction of this compound with a generic nucleophile (Nu-H).

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., an amine or alcohol, 1.1 eq)

  • Base (e.g., K₂CO₃ or a non-nucleophilic organic base, 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound and the base.

  • Flush the system with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Add the nucleophile dropwise at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start dry_glassware Oven/Flame-Dry Glassware start->dry_glassware inert_atm Establish Inert Atmosphere (Ar or N₂) dry_glassware->inert_atm add_reagents Add Anhydrous Reagents & Solvents inert_atm->add_reagents heat_stir Heat and Stir add_reagents->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry_purify Dry and Purify extract->dry_purify end Final Product dry_purify->end

Caption: Experimental workflow for handling moisture-sensitive reactions.

suzuki_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex transmetal Ar-Pd(II)-Ar'L₂ pd_complex->transmetal Transmetalation transmetal->pd0 product Ar-Ar' transmetal->product Reductive Elimination reagents Ar-X (this compound) reagents->pd_complex Oxidative Addition boronic Ar'-B(OH)₂ boronic->transmetal base Base base->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The addition-elimination mechanism of SNAr reactions.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Chloro-3-(trifluoromethoxy)benzonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4-Chloro-3-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Ensuring the purity of this compound is critical for the safety and efficacy of the final products. This document outlines a detailed HPLC method, compares it with alternative analytical techniques, and provides supporting data and experimental protocols.

Introduction

This compound (CAS No. 886501-50-4) is a fluorinated aromatic compound with a molecular formula of C8H3ClF3NO and a molecular weight of 221.56 g/mol .[2][3] Its unique structure makes it a valuable building block in medicinal chemistry and material science. The purity of this intermediate can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity assessment is essential.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for analyzing the purity of non-volatile and polar organic compounds like this compound.[4][5] This technique offers high resolution, sensitivity, and specificity for separating the main compound from its potential impurities.

Potential Impurities

The manufacturing process of this compound can introduce several process-related impurities. Based on the synthesis of similar compounds, which often involves the diazotization and cyanation of an aniline precursor, potential impurities could include:[6]

  • Starting Material: 3-Chloro-4-(trifluoromethoxy)aniline

  • Isomeric Impurities: Positional isomers of the starting material or the final product.

  • Hydrolysis Product: 4-Chloro-3-(trifluoromethoxy)benzamide

  • Solvent Residues and Reagents

A well-developed HPLC method should be capable of separating the main peak of this compound from the peaks of these potential impurities.

Experimental Protocol: Proposed HPLC Method

The following is a proposed RP-HPLC method for the purity analysis of this compound. This method is based on established protocols for similar aromatic nitriles and halogenated compounds.[7][8]

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
202080
252080
306040
356040

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject run Run Gradient Method inject->run detect Detect at 240 nm run->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report end End report->end

References

Comparative Analysis of Reaction Products of 4-Chloro-3-(trifluoromethoxy)benzonitrile via ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability and lipophilicity. The ¹⁹F NMR chemical shift of the -OCF₃ group is highly sensitive to the electronic environment of the aromatic ring, making it an excellent probe for monitoring chemical transformations.

Predicted ¹⁹F NMR Chemical Shifts of Reaction Products

The ¹⁹F NMR chemical shift of the trifluoromethoxy group in 4-chloro-3-(trifluoromethoxy)benzonitrile is influenced by the electron-withdrawing nature of the nitrile (-CN) and chloro (-Cl) groups. Reactions that alter the electronic properties of the aromatic ring will induce a predictable shift in the ¹⁹F NMR signal. Generally, the introduction of electron-donating groups (EDGs) at the 4-position is expected to cause an upfield shift (to less negative ppm values), while the introduction of further electron-withdrawing groups (EWGs) would lead to a downfield shift (to more negative ppm values).

Below is a table summarizing the predicted ¹⁹F NMR chemical shifts for the products of three common reaction types: Suzuki-Miyaura coupling, hydrolysis, and nucleophilic aromatic substitution. These predictions are based on the known effects of substituents on the ¹⁹F NMR chemical shifts of related fluorinated aromatic compounds.

Reaction TypeProductExpected Change in Electronic Environment at C4Predicted ¹⁹F NMR Chemical Shift (ppm) of -OCF₃
Starting Material This compound-Baseline
Suzuki-Miyaura Coupling 4-Aryl-3-(trifluoromethoxy)benzonitrileIntroduction of an aryl group (can be EDG or EWG)Dependent on the nature of the aryl substituent
4-(4'-Methoxyphenyl)-3-(trifluoromethoxy)benzonitrileIntroduction of a strong EDGUpfield shift
4-(4'-Nitrophenyl)-3-(trifluoromethoxy)benzonitrileIntroduction of a strong EWGDownfield shift
Hydrolysis 4-Chloro-3-(trifluoromethoxy)benzamideReplacement of -CN with -CONH₂ (less EWG)Upfield shift
4-Chloro-3-(trifluoromethoxy)benzoic acidReplacement of -CN with -COOH (less EWG)Upfield shift
Nucleophilic Aromatic Substitution 4-Amino-3-(trifluoromethoxy)benzonitrileReplacement of -Cl with -NH₂ (strong EDG)Significant upfield shift
4-Methoxy-3-(trifluoromethoxy)benzonitrileReplacement of -Cl with -OCH₃ (strong EDG)Significant upfield shift

Experimental Protocols

Detailed experimental methodologies for the key reactions are provided below.

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming carbon-carbon bonds.

General Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base, for example potassium carbonate (2.0 mmol).

  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Acidic Hydrolysis to Carboxylic Acid:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of a strong acid, such as concentrated sulfuric acid (e.g., 5 mL), and water (e.g., 5 mL).

  • Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath and carefully neutralize it with a base, such as a saturated sodium bicarbonate solution, until the product precipitates.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure carboxylic acid.

  • Analyze the product using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Basic Hydrolysis to Amide (partial hydrolysis):

  • Dissolve this compound (1.0 mmol) in a suitable solvent like ethanol.

  • Add an aqueous solution of a base, for instance, sodium hydroxide (e.g., 1.2 mmol in 2 mL of water).

  • Heat the reaction mixture at a moderate temperature (e.g., 50-60 °C) and carefully monitor the progress to avoid complete hydrolysis to the carboxylic acid.

  • Once the starting material is consumed, cool the reaction mixture and neutralize it with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purify the resulting amide by column chromatography or recrystallization.

  • Characterize the product by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Nucleophilic Aromatic Substitution

The chloro substituent can be displaced by various nucleophiles.

General Procedure for Amination:

  • In a sealed reaction vessel, combine this compound (1.0 mmol), a source of ammonia or an amine (e.g., a solution of ammonia in a suitable solvent or an amine like butylamine, 2.0 mmol), and a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Optionally, a catalyst like a copper salt can be added to facilitate the reaction.

  • Heat the mixture at an elevated temperature (e.g., 120-150 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent, wash the organic phase, dry it, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Visualizations

The following diagrams illustrate the reaction pathways described.

Suzuki_Coupling This compound This compound 4-Aryl-3-(trifluoromethoxy)benzonitrile 4-Aryl-3-(trifluoromethoxy)benzonitrile This compound->4-Aryl-3-(trifluoromethoxy)benzonitrile ArB(OH)₂, Pd catalyst, Base

Caption: Suzuki-Miyaura Coupling Pathway.

Hydrolysis This compound This compound 4-Chloro-3-(trifluoromethoxy)benzamide 4-Chloro-3-(trifluoromethoxy)benzamide This compound->4-Chloro-3-(trifluoromethoxy)benzamide H₂O, H⁺ or OH⁻ (mild) 4-Chloro-3-(trifluoromethoxy)benzoic acid 4-Chloro-3-(trifluoromethoxy)benzoic acid 4-Chloro-3-(trifluoromethoxy)benzamide->4-Chloro-3-(trifluoromethoxy)benzoic acid H₂O, H⁺ or OH⁻ (strong)

Caption: Hydrolysis Pathway of the Nitrile Group.

Nucleophilic_Substitution This compound This compound 4-Nu-3-(trifluoromethoxy)benzonitrile 4-Nu-3-(trifluoromethoxy)benzonitrile This compound->4-Nu-3-(trifluoromethoxy)benzonitrile Nucleophile (e.g., RNH₂, RO⁻)

Caption: Nucleophilic Aromatic Substitution Pathway.

A Comparative Reactivity Analysis of 4-Chloro-3-(trifluoromethoxy)benzonitrile in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is critical for efficient and successful outcomes. Halobenzonitriles are a versatile class of intermediates, and their reactivity is a key consideration in synthetic planning. This guide provides a detailed comparison of the reactivity of 4-Chloro-3-(trifluoromethoxy)benzonitrile with other halobenzonitriles in three pivotal reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The information is supported by established reactivity principles and representative experimental data.

General Reactivity Principles of Halobenzonitriles

The reactivity of a halobenzonitrile is primarily influenced by two factors: the nature of the halogen atom and the electronic effects of the substituents on the aromatic ring. In this compound, the trifluoromethoxy (-OCF3) and cyano (-CN) groups are both strongly electron-withdrawing. This electronic profile significantly impacts the reactivity of the C-Cl bond.

  • In Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig): The rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond strength typically follows the order C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of the aryl halide is generally I > Br > Cl >> F.[1] Electron-withdrawing groups can accelerate this step.[2]

  • In Nucleophilic Aromatic Substitution (SNAr): This reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the intermediate Meisenheimer complex.[2][3] The reactivity of the halogens as leaving groups is often the reverse of that in cross-coupling reactions: F > Cl > Br > I, which correlates with the electronegativity of the halogen.[2]

Comparative Reactivity Data

The following tables summarize the expected relative reactivity and representative yields for this compound and other halobenzonitriles in key synthetic transformations. The yields are based on literature for similar substrates and serve as a comparative benchmark.

Table 1: Suzuki-Miyaura Coupling Reactivity

This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. The reactivity is highly dependent on the carbon-halogen bond strength.

EntryAryl HalideRelative ReactivityTypical Yield (%) with Phenylboronic Acid
14-Iodo-3-(trifluoromethoxy)benzonitrileVery High>95
24-Bromo-3-(trifluoromethoxy)benzonitrileHigh85-95
3This compoundModerate70-85
44-Fluoro-3-(trifluoromethoxy)benzonitrileVery Low<10

Yields are estimates based on typical Suzuki-Miyaura reactions and may vary with specific catalysts, ligands, and conditions.

Table 2: Buchwald-Hartwig Amination Reactivity

This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the oxidative addition step is crucial.

EntryAryl HalideRelative ReactivityTypical Yield (%) with Morpholine
14-Iodo-3-(trifluoromethoxy)benzonitrileHigh>90
24-Bromo-3-(trifluoromethoxy)benzonitrileModerate to High80-90
3This compoundModerate65-80
44-Fluoro-3-(trifluoromethoxy)benzonitrileVery Low<5

Yields are estimates and dependent on the chosen catalyst system and reaction conditions.[4][5]

Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactivity

In SNAr reactions, a nucleophile displaces a halide on the aromatic ring. The reaction is favored by strong electron-withdrawing groups and a good leaving group (in this context, often F > Cl).

EntryAryl HalideRelative ReactivityTypical Yield (%) with Sodium Methoxide
14-Fluoro-3-(trifluoromethoxy)benzonitrileVery High>95
2This compoundHigh85-95
34-Bromo-3-(trifluoromethoxy)benzonitrileModerate60-75
44-Iodo-3-(trifluoromethoxy)benzonitrileLow<50

Yields are estimates; the presence of the ortho -OCF3 group and para -CN group strongly activates the ring for nucleophilic attack.[3][6]

Experimental Protocols

The following are representative protocols for the key reactions discussed. These should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 equiv.)

  • Toluene/Water (10:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7][8]

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Morpholine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd2(dba)3, XPhos, and NaOtBu to a Schlenk flask.

  • Add toluene, followed by this compound and morpholine.

  • Seal the flask and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product via flash chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of this compound

Materials:

  • This compound

  • Sodium methoxide (1.5 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add sodium methoxide portion-wise at room temperature.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and carefully quench with water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate the catalytic cycles and logical relationships discussed.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange + Base (-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar'B(OR)2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)-X(L) Pd(0)L->Oxidative_Addition Oxidative Addition Ar-X Amine_Coordination [Ar-Pd(II)-X(L)(R2NH)] Oxidative_Addition->Amine_Coordination Amine Binding + R2NH Amido_Complex Ar-Pd(II)-NR2(L) Amine_Coordination->Amido_Complex Deprotonation + Base Amido_Complex->Pd(0)L Reductive Elimination Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

SNAr_Mechanism cluster_mechanism SNAr Addition-Elimination Mechanism Aryl_Halide Ar-X (EWG activated) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) Aryl_Halide->Meisenheimer_Complex Step 1: Nucleophilic Attack + Nu- Product Ar-Nu Meisenheimer_Complex->Product Step 2: Elimination of Halide - X-

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

A Comparative Analysis of the Biological Activity of Benzonitrile Derivatives: A Focus on 4-Chloro-3-(trifluoromethoxy)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of derivatives of 4-chloro-3-(trifluoromethoxy)benzonitrile and its structural analogs. While specific biological data for this compound itself is limited in publicly available literature, a wealth of information exists for structurally related compounds, particularly those incorporating the 4-chloro-3-(trifluoromethyl)phenyl moiety. This guide will focus on a comparative analysis of these analogs, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform drug discovery and development efforts.

The benzonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer and antimicrobial effects.[1][2] The inclusion of halogen and trifluoromethyl or trifluoromethoxy groups can significantly enhance a compound's metabolic stability and biological efficacy. This is exemplified by the multi-kinase inhibitors Sorafenib and Regorafenib, which feature a 4-chloro-3-(trifluoromethyl)phenyl group and are approved for the treatment of various cancers.[3][4]

Comparative Analysis of Anticancer Activity

The primary biological activity associated with the analogs of this compound is the inhibition of protein kinases involved in cancer cell proliferation and angiogenesis.[5][6] Sorafenib and Regorafenib are potent inhibitors of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as the Raf serine/threonine kinases in the MAPK signaling pathway.[3][5]

Data Presentation: In Vitro Kinase Inhibition

The following table summarizes the in vitro inhibitory activity (IC50 values) of Sorafenib and Regorafenib against key kinases implicated in tumorigenesis. This data provides a benchmark for the potential activity of novel derivatives.

CompoundTarget KinaseIC50 (nM)Reference
Sorafenib Raf-16[5][7]
B-Raf22[5][7]
B-Raf (V600E)38[5][8]
VEGFR-126[8]
VEGFR-290[5][7]
VEGFR-320[5]
PDGFR-β57[5]
c-Kit68[5]
Flt-358[5]
RET1.5[2]
Regorafenib VEGFR-113[1][2]
VEGFR-24.2[1][2]
VEGFR-346[1][2]
PDGFR-β22[1][2]
c-Kit7[1][2]
RET1.5[1][2]
Raf-12.5[1][2]
B-Raf28[2]
B-Raf (V600E)19[2]
TIE-231[3]
FGFR-1202[3]
Data Presentation: Cellular Antiproliferative Activity

The inhibitory effects of these compounds on kinase activity translate to potent antiproliferative effects in various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Sorafenib HepG2 (Liver Cancer)4.5 - 7.10[5][9]
PLC/PRF/5 (Liver Cancer)6.3[5]
Huh7 (Liver Cancer)11.03[9]
MDA-MB-231 (Breast Cancer)2.6[5]
Regorafenib SW620 (Colorectal Cancer)0.97 - 3.27[3]
Colo-205 (Colorectal Cancer)0.97 - 3.27[3]

Signaling Pathway Inhibition

Sorafenib and Regorafenib exert their anticancer effects by targeting key signaling pathways involved in tumor growth and angiogenesis. A primary mechanism is the inhibition of the Raf/MEK/ERK pathway, which is crucial for cell proliferation, and the VEGFR pathway, which is essential for the formation of new blood vessels that supply tumors.[10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Promotes Survival Inhibitor Sorafenib / Regorafenib (Analog) Inhibitor->VEGFR Inhibitor->Raf VEGF VEGF VEGF->VEGFR Binds

Caption: Simplified Raf/MEK/ERK and VEGFR signaling pathways and points of inhibition by analogs.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol outlines a method to determine the in vitro inhibitory potency of a test compound against VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.[12][13]

Materials:

  • Recombinant Human VEGFR-2 (KDR)

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • 5x Kinase Buffer

  • ATP solution

  • Test compound (e.g., this compound derivative)

  • ADP-Glo™ or Kinase-Glo® MAX Assay Kit

  • DMSO

  • Solid white 96-well assay plates

Procedure:

  • Buffer and Reagent Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock. Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%. Dilute the VEGFR-2 enzyme in 1x Kinase Buffer.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

  • Assay Plate Setup: Add the master mix to each well of a 96-well plate. Add the diluted test compound to the "Test Inhibitor" wells. Add 1x Kinase Buffer with the corresponding DMSO concentration to the "Positive Control" and "Blank" (no enzyme) wells.

  • Kinase Reaction: Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ or Kinase-Glo® MAX reagent according to the manufacturer's instructions. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.[14][15][16][17]

Materials:

  • Human cancer cell line (e.g., HepG2, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[15]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram

G start Start: Synthesized Benzonitrile Derivatives kinase_assay In Vitro Kinase Assay (e.g., VEGFR-2) start->kinase_assay cell_assay Cell-Based Assay (e.g., MTT on Cancer Cells) start->cell_assay ic50_kinase Determine Kinase IC50 kinase_assay->ic50_kinase ic50_cell Determine Cellular IC50 cell_assay->ic50_cell sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_kinase->sar_analysis ic50_cell->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A general experimental workflow for evaluating the biological activity of novel benzonitrile derivatives.

Conclusion

While direct biological activity data for this compound remains elusive in current scientific literature, the extensive data available for its close structural analogs, Sorafenib and Regorafenib, provides a strong foundation for comparison and future research. These approved drugs, which share the 4-chloro-3-(trifluoromethyl)phenyl core, demonstrate potent multi-kinase inhibitory activity, particularly against kinases in the VEGFR and Raf signaling pathways, leading to significant anticancer effects. The provided data tables and experimental protocols offer a valuable resource for researchers aiming to design, synthesize, and evaluate novel benzonitrile derivatives as potential therapeutic agents. Future studies are warranted to synthesize and test this compound and its derivatives to determine if the trifluoromethoxy substitution offers any advantages in potency, selectivity, or pharmacokinetic properties over the well-characterized trifluoromethyl analogs.

References

A Comparative Guide to the Synthesis of 4-Chloro-3-(trifluoromethoxy)benzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two prominent synthetic pathways to the valuable intermediate 4-Chloro-3-(trifluoromethoxy)benzonitrile reveals key differences in cost, efficiency, and safety considerations. This guide provides a detailed comparison of a one-step Sandmeyer reaction and a two-step Rosenmund-von Braun approach, offering insights to inform strategic decisions in chemical synthesis and process development.

For researchers and professionals in the pharmaceutical and agrochemical industries, the efficient synthesis of complex intermediates is a critical factor in the development of new products. This compound is a key building block in the synthesis of various active compounds. This guide presents a cost-benefit analysis of two potential synthetic routes to this molecule, providing the necessary data for an informed selection of the most suitable pathway for a given research or production context.

Executive Summary of Synthetic Routes

Two primary synthetic routes are evaluated in this guide:

  • Route 1: Sandmeyer Reaction. This one-step approach involves the diazotization of commercially available 3-chloro-4-(trifluoromethoxy)aniline, followed by a cyanation reaction using a copper(I) cyanide catalyst.

  • Route 2: Rosenmund-von Braun Reaction. This two-step synthesis begins with the bromination of 1-chloro-2-(trifluoromethoxy)benzene to produce 4-chloro-3-(trifluoromethoxy)bromobenzene. This intermediate is then subjected to a Rosenmund-von Braun reaction with copper(I) cyanide to yield the final product.

Cost-Benefit Analysis

A comprehensive analysis of the estimated costs and yields for each route is presented below. The costs are normalized per mole of the final product, assuming a theoretical 100% yield for the final step of each route to provide a standardized comparison of starting material and reagent costs.

Table 1: Cost and Yield Comparison of Synthetic Routes

ParameterRoute 1: Sandmeyer ReactionRoute 2: Rosenmund-von Braun Reaction
Starting Material 3-chloro-4-(trifluoromethoxy)aniline1-chloro-2-(trifluoromethoxy)benzene
Number of Steps 12
Overall Yield ~65% (estimated)~68% (estimated, 85% for Step 1, 80% for Step 2)
Starting Material Cost per Mole of Product ~$115.38~$109.53
Key Reagent Costs per Mole of Product ~$15.80~$32.65
Total Estimated Material Cost per Mole of Product ~$131.18 ~$142.18

Experimental Protocols

Detailed experimental procedures for the key transformations in each synthetic route are provided below.

Route 1: Sandmeyer Reaction

Step 1: Diazotization and Cyanation of 3-chloro-4-(trifluoromethoxy)aniline

  • In a well-ventilated fume hood, a solution of 3-chloro-4-(trifluoromethoxy)aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite (1.1 eq.) is added dropwise to the aniline solution, maintaining the temperature below 5 °C to form the diazonium salt. The reaction is stirred for an additional 30 minutes at this temperature.

  • In a separate flask, a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water is prepared and heated to 60-70 °C.

  • The cold diazonium salt solution is added portion-wise to the hot cyanide solution. The reaction mixture is then heated at 80-90 °C for 1-2 hours, during which the evolution of nitrogen gas is observed.

  • After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., toluene). The organic layers are combined, washed with aqueous sodium hydroxide and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or recrystallization to afford this compound.

Route 2: Rosenmund-von Braun Reaction

Step 1: Bromination of 1-chloro-2-(trifluoromethoxy)benzene

  • To a solution of 1-chloro-2-(trifluoromethoxy)benzene (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid) is added N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide, or elemental bromine (1.1 eq.) with a Lewis acid catalyst like iron(III) bromide.

  • The reaction mixture is stirred at room temperature or heated gently (depending on the chosen brominating agent) for several hours until the starting material is consumed (monitored by TLC or GC).

  • The reaction is quenched with an aqueous solution of sodium thiosulfate (if bromine was used) and extracted with an organic solvent.

  • The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The resulting crude 4-chloro-3-(trifluoromethoxy)bromobenzene can be purified by column chromatography or used directly in the next step.

Step 2: Cyanation of 4-chloro-3-(trifluoromethoxy)bromobenzene

  • A mixture of 4-chloro-3-(trifluoromethoxy)bromobenzene (1.0 eq.) and copper(I) cyanide (1.5 eq.) in a high-boiling polar aprotic solvent such as DMF or NMP is heated to reflux (typically 150-200 °C) for several hours.

  • The progress of the reaction is monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude this compound is purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize the quantitative data used in this analysis. Prices are based on currently available bulk listings and may vary depending on the supplier and quantity.

Table 2: Starting Material and Reagent Cost Analysis (per mole)

CompoundMolecular Weight ( g/mol )Price per kgCost per mole
3-chloro-4-(trifluoromethoxy)aniline211.57~$1500~$317.36
1-chloro-2-(trifluoromethoxy)benzene196.55~$1000~$196.55
Sodium Nitrite69.00~$8~$0.55
Copper(I) Cyanide89.56~$100~$8.96
Hydrochloric Acid (37%)36.46~$0.50~$0.02
N-Bromosuccinimide (NBS)177.98~$150~$26.70
Bromine159.81~$3~$0.48
Toluene92.14~$1~$0.09
Dimethylformamide (DMF)73.09~$1~$0.07

Visualization of the Cost-Benefit Analysis

The logical relationship between the two synthetic routes and their respective cost components is illustrated in the diagram below.

Cost_Benefit_Analysis cluster_route1 Route 1: Sandmeyer Reaction cluster_route2 Route 2: Rosenmund-von Braun Reaction start1 3-chloro-4-(trifluoromethoxy)aniline product This compound start1->product 1 Step reagents1 NaNO2, HCl, CuCN reagents1->product cost1 Total Cost: ~$131.18/mol Overall Yield: ~65% product->cost1 start2 1-chloro-2-(trifluoromethoxy)benzene intermediate 4-chloro-3-(trifluoromethoxy)bromobenzene start2->intermediate Step 1: Bromination product2 This compound intermediate->product2 Step 2: Cyanation reagents2a NBS or Br2 reagents2a->intermediate reagents2b CuCN, DMF reagents2b->product2 cost2 Total Cost: ~$142.18/mol Overall Yield: ~68% product2->cost2 title Cost-Benefit Analysis of Synthetic Routes to this compound

Comparison of synthetic routes to the target molecule.

Discussion and Conclusion

The Sandmeyer reaction (Route 1) presents a more direct, one-step synthesis from a commercially available, albeit more expensive, starting material. This route is likely to be more time and labor-efficient, which is a significant consideration in a research and development setting. The estimated material cost is also lower than the two-step alternative.

The Rosenmund-von Braun reaction (Route 2) begins with a less expensive starting material but requires an additional bromination step. While the individual step yields are estimated to be high, the overall process is longer and involves the handling of bromine or N-bromosuccinimide, which requires specific safety precautions. The high temperatures required for the Rosenmund-von Braun reaction may also limit its applicability for substrates with sensitive functional groups.

Recommendation: For laboratory-scale synthesis where time and simplicity are paramount, the Sandmeyer reaction (Route 1) appears to be the more advantageous choice. For larger-scale production, a more detailed process optimization of both routes would be necessary to definitively determine the most cost-effective method, taking into account factors such as solvent recycling, energy consumption, and waste disposal costs. The high toxicity of cyanide reagents in both routes necessitates stringent safety protocols and appropriate waste management procedures.

In-Vitro Performance of Novel Quinazoline Derivatives as Potential Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro anticancer activity of a series of synthesized 4-anilinoquinazoline derivatives, which can be conceptually derived from the starting material 4-Chloro-3-(trifluoromethoxy)benzonitrile. The performance of these novel compounds is benchmarked against the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support further research and development in oncology.

Comparative Analysis of In-Vitro Anticancer Activity

The synthesized 4-anilinoquinoline derivatives were evaluated for their antiproliferative activities against HeLa (human cervical cancer) and BGC823 (human gastric carcinoma) cell lines. The half-maximal inhibitory concentration (IC50) values were determined and compared with Gefitinib, a standard of care for certain types of cancer.

Table 1: In-Vitro Antiproliferative Activity (IC50 in µM) of 4-Anilinoquinoline Derivatives

Compound IDR GroupHeLa IC50 (µM)BGC823 IC50 (µM)
1a 3-chloro-4-fluoro0.43 ± 0.050.15 ± 0.02
1b 3-bromo-4-fluoro0.38 ± 0.040.13 ± 0.01
1c 3-ethynyl0.51 ± 0.060.18 ± 0.03
1f 3-chloro-4-(pyridin-2-ylmethoxy)0.29 ± 0.030.09 ± 0.01
2i 4-(3-fluorobenzyloxy)-3-chloro0.35 ± 0.040.11 ± 0.02
Gefitinib (Standard)0.62 ± 0.070.25 ± 0.04

Data is presented as mean ± standard deviation from three independent experiments.[1]

Several of the novel compounds exhibited superior or comparable activity to Gefitinib. Notably, compounds 1f and 2i demonstrated the most potent inhibitory effects against both cell lines, suggesting they are promising candidates for further investigation.[1]

Experimental Protocols

Synthesis of 4-Anilinoquinoline Derivatives

The synthesis of the target 4-anilinoquinoline compounds was achieved through a multi-step process starting from aniline derivatives. The key steps involved nucleophilic substitution, cyclization, hydroxylation, decarboxylation, chlorination, and a final nucleophilic substitution with the appropriate aniline.[1]

General Procedure for the final step: A mixture of 4-chloroquinoline and the respective aniline derivative was refluxed in isopropanol for several hours. After cooling, the precipitate was filtered, washed, and recrystallized to yield the final product. The structure and purity of the compounds were confirmed by 1H-NMR and ESI-MS.[1]

In-Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazazolium bromide (MTT) assay.

  • Cell Seeding: HeLa and BGC823 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the standard drug, Gefitinib, for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

Visualizing Pathways and Workflows

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. The synthesized 4-anilinoquinazoline derivatives are designed to inhibit EGFR signaling, thereby blocking downstream pathways that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Synthesized Compound Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of the synthesized compounds.

Experimental Workflow for In-Vitro Anticancer Screening

The following diagram illustrates the general workflow for the synthesis and in-vitro evaluation of the novel anticancer compounds.

Experimental_Workflow cluster_invitro In-Vitro Testing Start Start: 4-Chloro-3-(trifluoromethoxy) benzonitrile Derivative Synthesis Chemical Synthesis of 4-Anilinoquinoline Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Stock Preparation of Compound Stock Solutions Purification->Stock Cell_Culture Cancer Cell Culture (HeLa, BGC823) Stock->Cell_Culture MTT_Assay MTT Assay for Antiproliferative Activity Cell_Culture->MTT_Assay Data_Analysis Data Analysis & IC50 Determination MTT_Assay->Data_Analysis Comparison Comparison with Standard Drug (Gefitinib) Data_Analysis->Comparison Conclusion Identification of Lead Compounds Comparison->Conclusion

Caption: Workflow for the synthesis and in-vitro screening of novel compounds.

References

Benchmarking Catalyst Performance for Reactions of 4-Chloro-3-(trifluoromethoxy)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective functionalization of complex aromatic building blocks is paramount. This guide provides a comparative analysis of catalytic systems for reactions involving 4-Chloro-3-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of various high-value molecules.

This document summarizes available quantitative data on catalyst performance, details experimental protocols for key reactions, and provides visualizations of reaction pathways and experimental workflows to aid in the selection of optimal catalytic systems.

Catalytic C-N and C-C Bond Formation: A Performance Overview

The chlorine atom of this compound serves as a versatile handle for various cross-coupling reactions, enabling the introduction of new functionalities. The performance of different catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions is summarized below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The following table compares the performance of a palladium-based catalyst in the coupling of this compound with an arylboronic acid.

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂(4-Methoxyphenyl)boronic acidNa₂CO₃1,4-Dioxane/Water80-904-1280-90[General Protocol]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a staple for the formation of carbon-nitrogen bonds. Data for the amination of a structurally similar substrate, 4-bromo-3-(trifluoromethyl)aniline, provides valuable insight into catalyst selection.

Palladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂X-PhosNaOt-BuToluene1001895[General Protocol]
Pd₂(dba)₃RuPhosK₃PO₄Dioxane1001892[General Protocol]
Cyanation Reactions

The conversion of aryl halides to nitriles is a fundamental transformation. While specific data for the direct cyanation of this compound is limited, a common method involves the use of copper(I) cyanide. A related synthesis of 4-chloro-2-(trifluoromethyl)benzonitrile from the corresponding bromide is detailed below.

| Cyanide Source | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | CuCN | Hexadecyltrimethylammonium bromide | DMF | 154-160 | 2-4 | High | |

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2 eq). Evacuate the flask and backfill with an inert gas (three cycles). Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a final substrate concentration of approximately 0.1 M. Heat the reaction mixture to 80-90 °C with vigorous stirring and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the mixture to room temperature, dilute with ethyl acetate and water, separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, combine the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq), the phosphine ligand (e.g., X-Phos, 0.04 eq), and a strong base (e.g., NaOt-Bu, 1.4 eq). Seal the tube with a septum, and evacuate and backfill with an inert gas (three cycles). Add a solution of this compound (1.0 eq) and the desired amine (1.2 eq) in an anhydrous, deoxygenated solvent (e.g., toluene) via syringe. Place the reaction vessel in a preheated oil bath at the desired temperature and stir for the indicated time. After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

General Procedure for Cyanation using Cuprous Cyanide

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl halide (e.g., a bromo-analogue of the target substrate for higher reactivity), cuprous cyanide (CuCN, 1.1-1.5 eq), and a high-boiling polar aprotic solvent such as DMF or NMP. If using a phase-transfer catalyst like hexadecyltrimethylammonium bromide, add it to the mixture (catalytic amount). Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir vigorously. Monitor the reaction by TLC or GC-MS. After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting nitrile by distillation or column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate a typical catalytic cycle for cross-coupling reactions and a standard experimental workflow.

Catalytic Cycle Catalytic Cycle for Cross-Coupling Reactions A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-X)Ln A->B Ar-X C Transmetalation (Ar-Pd(II)-Nu)Ln B->C Nu-M D Reductive Elimination C->D D->A Ar-Nu

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow General Experimental Workflow for Catalyst Benchmarking cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Reactants (Substrate, Catalyst, Ligand, Base) Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

A typical experimental workflow for catalyst performance evaluation.

A Comparative Analysis of the Electronic Effects of Trifluoromethoxy and Trifluoromethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among the most utilized moieties are the trifluoromethoxy (OCF3) and trifluoromethyl (CF3) groups, both prized for their ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. While often used to achieve similar goals, a nuanced understanding of their distinct electronic effects is crucial for rational molecular design. This guide provides a direct comparison of the electronic properties of the OCF3 and CF3 groups, supported by experimental data, to inform substituent selection in research and development.

Quantitative Comparison of Electronic and Physicochemical Parameters

The electronic influence of a substituent is quantitatively described by various parameters, primarily Hammett constants, which delineate the electron-withdrawing or -donating nature of a group through a combination of inductive and resonance effects. The table below summarizes key experimentally derived parameters for the trifluoromethoxy and trifluoromethyl groups.

ParameterTrifluoromethoxy (OCF3)Trifluoromethyl (CF3)Significance
Hammett Meta Constant (σm) 0.380.43[1]Indicates the inductive effect on the meta position. A more positive value signifies a stronger electron-withdrawing inductive effect.
Hammett Para Constant (σp) 0.350.54[1]Reflects the combined inductive and resonance effects on the para position.
Swain-Lupton Field/Inductive (F) 0.380.38Quantifies the electrostatic and through-bond inductive effects.
Swain-Lupton Resonance (R) -0.230.16Measures the electron-donating or -withdrawing ability through resonance. A negative value indicates a π-donating effect, while a positive value indicates a π-accepting effect.
Hansch-Leo Hydrophobicity (π) 1.040.88Represents the lipophilicity of the substituent. A higher value indicates greater lipophilicity.

Analysis of Electronic Effects

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I) owing to the high electronegativity of the fluorine atoms.[2] This is reflected in its positive Hammett (σm and σp) and Swain-Lupton (F) constants. Its resonance effect (R) is also electron-withdrawing (+R), contributing to the significantly high σp value.

The trifluoromethoxy group also exhibits a strong electron-withdrawing inductive effect (-I), comparable in magnitude to the CF3 group, as indicated by their identical Swain-Lupton F values. However, the key distinction lies in its resonance effect. The oxygen atom in the OCF3 group possesses lone pairs that can be donated to the aromatic π-system, resulting in a π-donating resonance effect (+R), as evidenced by its negative Swain-Lupton R value. This resonance donation partially counteracts the strong inductive withdrawal, leading to a lower σp value for OCF3 compared to CF3.

Despite the oxygen's π-donation, the overall electronic effect of the OCF3 group at the para position remains strongly electron-withdrawing due to the dominance of the inductive effect of the three fluorine atoms.

Experimental Protocols

Determination of Hammett Constants (σ)

Hammett constants are empirically determined by measuring the dissociation constants (Ka) of a series of meta- or para-substituted benzoic acids in water at 25°C. The Hammett equation is defined as:

log(Kx/KH) = σρ

where:

  • Kx is the dissociation constant of a substituted benzoic acid.

  • KH is the dissociation constant of benzoic acid (the reference compound).

  • σ is the substituent constant.

  • ρ is the reaction constant, which is defined as 1 for the ionization of benzoic acids in water.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Synthesize/Obtain Substituted Benzoic Acids (e.g., p-CF3-C6H4COOH) C Prepare Aqueous Solutions of Each Benzoic Acid Derivative (known concentration) A->C B Prepare Standardized Aqueous NaOH Solution (~0.1 M) E Titrate Benzoic Acid Solution with NaOH Solution B->E C->E D Calibrate pH Meter with Standard Buffers D->E F Record pH as a Function of Added NaOH Volume E->F G Plot Titration Curve (pH vs. Volume of NaOH) F->G H Determine Equivalence Point G->H I Determine pH at Half-Equivalence Point (pH = pKa) H->I J Calculate Ka from pKa (Ka = 10^-pKa) I->J K Calculate Hammett Constant (σ) σ = log(Ka_substituted / Ka_benzoic_acid) J->K

Caption: Workflow for the experimental determination of Hammett constants.

Visualizing Inductive vs. Resonance Effects

The interplay of inductive and resonance effects for the trifluoromethoxy and trifluoromethyl groups on a benzene ring can be visualized as follows:

G cluster_CF3 Trifluoromethyl (CF3) cluster_OCF3 Trifluoromethoxy (OCF3) ring1 Benzene Ring CF3 CF3 ring1->CF3 Resonance Effect (-R) CF3->ring1 Inductive Effect (-I) ring2 Benzene Ring OCF3 OCF3 OCF3->ring2 Inductive Effect (-I) OCF3->ring2 Resonance Effect (+R)

Caption: Inductive and resonance effects of CF3 and OCF3 on a benzene ring.

Conclusion

The choice between these two critical fluorinated motifs will depend on the specific application. For maximizing electron withdrawal and metabolic stability, the trifluoromethyl group is often the superior choice.[3] When a more nuanced electronic profile is required, or when higher lipophilicity is a primary driver for cell permeability or non-polar solubility, the trifluoromethoxy group presents a compelling alternative. A thorough understanding of these differences, as quantified by the parameters presented, is essential for the informed design of next-generation pharmaceuticals and advanced materials.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-3-(trifluoromethoxy)benzonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Chloro-3-(trifluoromethoxy)benzonitrile is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Cross-validation of analytical methods is a fundamental process to demonstrate that different analytical procedures are fit for their intended purpose and yield equivalent results. This is particularly crucial when transferring methods between laboratories, introducing new techniques, or comparing data from different studies.

This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. It also outlines the essential parameters for their cross-validation.

Introduction to Analytical Method Cross-Validation

Cross-validation involves comparing two or more analytical methods to confirm that they produce comparable results for a specific analyte within a given matrix. The main goal is to provide documented evidence that the methods are interchangeable. Key parameters evaluated during cross-validation, in line with the International Council for Harmonisation (ICH) guidelines, include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.

Comparative Performance of HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly for volatile and thermally stable compounds. The choice between these methods depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of Expected Performance for HPLC and GC-MS

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity Good to Excellent, dependent on detector and columnExcellent, based on mass fragmentation patterns
Limit of Detection (LOD) ~1-10 ng/mL~0.01-1 ng/mL
Limit of Quantitation (LOQ) ~5-30 ng/mL~0.05-5 ng/mL
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%97-103%
Precision (%RSD) < 2%< 3%
Robustness Generally robust, but can be affected by mobile phase composition and column temperature.Can be sensitive to changes in derivatization conditions and GC parameters.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in 1 mL of a suitable solvent (e.g., ethyl acetate).

  • Inject the solution directly into the GC-MS.

Visualizing the Cross-Validation Workflow

To better illustrate the process, the following diagram outlines the key stages in the cross-validation of analytical methods for this compound.

cluster_0 Phase 1: Method Development & Initial Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Analysis & Comparison A Develop HPLC Method C Validate HPLC Method (Accuracy, Precision, Linearity, etc.) A->C B Develop GC-MS Method D Validate GC-MS Method (Accuracy, Precision, Linearity, etc.) B->D E Prepare Standard & QC Samples C->E D->E F Analyze Samples by HPLC E->F G Analyze Samples by GC-MS E->G H Compare Results (e.g., Bland-Altman Plot, Paired t-test) F->H G->H I Assess Equivalence Based on Pre-defined Criteria H->I J Final Report & Documentation I->J

Efficacy comparison of agrochemicals derived from 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Efficacy Analysis of Pyrazole-Derived Agrochemicals: A Comparative Guide Centered on Tolfenpyrad

This guide provides a comprehensive comparison of Tolfenpyrad, a prominent pyrazole carboxamide insecticide and acaricide. While synthesized from precursors like 4-chloro-3-ethyl-1-methyl-pyrazole-5-carboxylic acid, its development showcases the chemical innovation in creating targeted agrochemicals with complex structures, conceptually related to building blocks like 4-Chloro-3-(trifluoromethoxy)benzonitrile. This document is intended for researchers, scientists, and professionals in drug and pesticide development, offering objective performance analysis supported by experimental data.

Introduction: The Rise of METI Acaricides

Modern agrochemical research continually seeks active ingredients with novel modes of action to combat pest resistance and improve safety profiles. Among these, the Mitochondrial Electron Transport Inhibitors (METI) represent a significant class of compounds. These agents disrupt the cellular respiration process in target pests, leading to a rapid cessation of feeding and eventual death.[1][2]

Tolfenpyrad is a broad-spectrum pyrazole insecticide and acaricide that functions as a METI.[3][4] It specifically inhibits Complex I of the mitochondrial electron transport chain, a mechanism distinct from many conventional insecticides, making it a valuable tool in integrated pest management (IPM) and resistance management programs.[1][3][5] Its efficacy extends to all life stages of many pests, including eggs, larvae, nymphs, and adults, providing comprehensive control.[1][3]

Mechanism of Action: Disrupting the Cellular Powerhouse

The primary mode of action for Tolfenpyrad is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[4][5] This disruption halts the production of ATP, the cell's primary energy currency. The process leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress, paralysis, and ultimately, the death of the insect or mite.[2] This targeted action provides rapid insecticidal responses, including immediate cessation of feeding and movement.[6]

Below is a diagram illustrating the target site of Tolfenpyrad within the mitochondrial electron transport chain.

METI_Pathway cluster_matrix Inner Mitochondrial Membrane cluster_inhibitor Inhibitor Action cluster_process Cellular Respiration Process Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III CoQ Complex_IV Complex IV Complex_III->Complex_IV Cyt c ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Tolfenpyrad Tolfenpyrad Tolfenpyrad->Complex_I Inhibition NADH NADH NADH->Complex_I ADP ADP + Pi ADP->ATP_Synthase

Caption: Tolfenpyrad inhibits Complex I of the mitochondrial electron transport chain.

Comparative Efficacy Analysis

Field trials consistently demonstrate Tolfenpyrad's high efficacy against a range of economically important pests. Its performance is often superior or comparable to other widely used insecticides, including neonicotinoids and fipronil.

Efficacy Against Thrips

Thrips are a significant pest in various crops, including cotton and cucumber. Studies show that Tolfenpyrad provides excellent control, often outperforming standard insecticides.

Table 1: Comparative Efficacy of Tolfenpyrad against Thrips ( Thrips tabaci ) in Cotton Data represents the mean number of thrips per 3 leaves at 3 and 7 days after spray (DAS).

Treatment (Active Ingredient)Dose (g a.i./ha)Mean Thrips Population (3 DAS)Mean Thrips Population (7 DAS)
Tolfenpyrad 15% EC15011.2710.15
Tolfenpyrad 15% EC12512.3311.20
Imidacloprid 17.8% SL2514.8013.73
Thiamethoxam 25% WG2515.2714.20
Untreated Control-31.7330.60
Source: Adapted from field trial data on cotton.[6]

In a 2010 study, the highest dose of Tolfenpyrad (150 g a.i./ha) recorded the lowest population of aphids and was statistically at par with the 125 g a.i./ha dose.[6] Similar results were observed in cucumber, where Tolfenpyrad at 150 g a.i./ha was superior in reducing thrips populations compared to fipronil.[7]

Efficacy Against Aphids

Aphids are another major sucking pest controlled by Tolfenpyrad. Field trials on cumin demonstrated its effectiveness relative to common neonicotinoids.

Table 2: Comparative Efficacy of Tolfenpyrad against Aphids in Cumin Data represents pooled results from two consecutive seasons.

Treatment (Active Ingredient)Dose (g a.i./ha)Mean Aphid Population Reduction (%)
Tolfenpyrad 15% EC150Highly Effective
Tolfenpyrad 15% EC125Highly Effective
Imidacloprid 17.8% SL25Effective (Statistically at par with Tolfenpyrad 125)
Acetamiprid 20% SP20Effective (Statistically at par with Tolfenpyrad 125)
Thiamethoxam 25% WG25Effective (Statistically at par with Tolfenpyrad 125)
Source: Adapted from field trial data on cumin.[8]

The studies concluded that Tolfenpyrad at 125 and 150 g a.i./ha were highly effective for controlling aphids and thrips in cumin, also resulting in the maximum seed yield.[8]

Experimental Protocols for Efficacy Evaluation

To ensure objective and reproducible efficacy data, standardized bioassays are critical. The Residual Contact Vial (RCV) bioassay is a common method for determining the toxicity of an acaricide to mites.

Protocol: Residual Contact Vial (RCV) Bioassay for Mites

This protocol is designed to evaluate the contact toxicity of Tolfenpyrad against adult spider mites (Tetranychus urticae). It is adapted from established methodologies for acaricide resistance monitoring.[9][10]

Objective: To determine the median lethal concentration (LC50) of Tolfenpyrad for a target mite population.

Materials:

  • Technical grade Tolfenpyrad

  • Acetone (reagent grade)

  • 20-ml glass scintillation vials

  • Micropipettes

  • Vortex mixer or hot dog roller

  • Adult spider mites (uniform age)

  • Fine camel-hair brush

  • Incubator (set to 25 ± 1°C, 60% RH, 16:8 L:D photoperiod)

Methodology:

  • Preparation of Test Solutions: a. Prepare a stock solution of Tolfenpyrad in acetone (e.g., 1000 ppm). The causality for using acetone is its high volatility, which ensures it evaporates completely, leaving a pure residue of the test chemical. b. From the stock solution, create a series of 5-7 serial dilutions to span the expected lethal range. A control solution of acetone-only must be prepared.

  • Coating Vials: a. Pipette 0.5 ml of each dilution into a separate glass vial. Prepare at least three replicate vials per concentration and for the control. b. Roll the vials on a hot dog roller (or vortex gently) until the acetone has completely evaporated. This step is critical for creating a uniform, thin film of the acaricide on the inner surface, ensuring consistent exposure for all test subjects.

  • Mite Introduction: a. Using a fine brush, carefully transfer 10-20 adult mites into each treated and control vial. The use of a consistent number of mites per vial is essential for statistical validity.

  • Incubation and Mortality Assessment: a. Cap the vials and place them in the incubator under controlled environmental conditions. b. Assess mite mortality at predetermined intervals (e.g., 4, 8, and 24 hours). A mite is considered dead if it cannot move when prodded gently with the brush.

  • Data Analysis: a. Correct the observed mortality using Abbott's formula if mortality is observed in the control group. b. Use probit analysis to calculate the LC50 value, which is the concentration estimated to kill 50% of the test population, along with its 95% confidence intervals.

Bioassay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Prepare Stock & Serial Dilutions of Tolfenpyrad in Acetone B Coat Inside of Glass Vials with 0.5 mL of Solution A->B C Evaporate Solvent to Leave Uniform Residue B->C D Introduce 10-20 Adult Mites into Each Vial C->D E Incubate at Controlled Temperature & Humidity D->E F Assess Mite Mortality at 4, 8, 24 Hours E->F G Correct for Control Mortality (Abbott's Formula) F->G H Perform Probit Analysis G->H I Determine LC50 Value & Confidence Intervals H->I

References

Review of patents citing the use of 4-Chloro-3-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of patent literature reveals a lack of specific citations for the use of 4-Chloro-3-(trifluoromethoxy)benzonitrile, preventing the creation of a detailed comparison guide as requested. Extensive searches did not yield patents that provide quantitative data, experimental protocols, or comparative studies necessary for an objective analysis of this specific compound against alternatives.

While no direct patents for this compound were identified, the search did uncover patents for structurally similar compounds, primarily those containing a trifluoromethyl (-CF3) group instead of the specified trifluoromethoxy (-OCF3) group. These related compounds are notable as key intermediates in the synthesis of important pharmaceuticals.

Key Findings from Related Compound Patents:

  • 4-Chloro-3-(trifluoromethyl)aniline and its derivatives are prominently featured in patents related to the synthesis of the multi-kinase inhibitor drug, Sorafenib. These patents detail synthetic routes to produce intermediates like 4-chloro-3-(trifluoromethyl)phenylisocyanate.

  • Various patents describe the synthesis of other benzonitrile derivatives, such as 4-chloro-2-trifluoromethylbenzonitrile and 4-trifluoromethyl benzonitrile, often including data on reaction yields and conditions.

However, the critical difference in the functional group (trifluoromethoxy vs. trifluoromethyl) means that the experimental data and protocols for these related compounds are not directly applicable to this compound.

Synthetic Pathway Context

Based on general organic chemistry principles and information from patents for analogous compounds, a plausible synthetic pathway to this compound can be proposed. This typically involves the conversion of the corresponding aniline derivative.

A general workflow for the synthesis of a benzonitrile from an aniline precursor, as might be found in a patent, is illustrated below. This diagram is a generalized representation and does not correspond to a specific experiment for this compound due to the absence of patent data.

cluster_start Starting Material cluster_diazotization Diazotization cluster_cyanation Cyanation (e.g., Sandmeyer Reaction) A 4-Chloro-3-(trifluoromethoxy)aniline B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C This compound B->C CuCN

Safety Operating Guide

Proper Disposal of 4-Chloro-3-(trifluoromethoxy)benzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 4-Chloro-3-(trifluoromethoxy)benzonitrile, a compound utilized in pharmaceutical and agrochemical synthesis.[1] Due to its halogenated and nitrile functionalities, this substance is classified as hazardous and necessitates specific disposal protocols to mitigate risks and adhere to regulatory standards.

I. Hazard Identification and Immediate Safety Protocols

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. This compound is toxic if swallowed, causes skin irritation, and can lead to serious eye irritation.[2]

A. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is non-negotiable to minimize exposure.

PPE ItemSpecificationRationale
Gloves Nitrile glovesProvides a barrier against dermal contact.[3]
Eye Protection Chemical safety gogglesProtects against splashes and potential dust hazards.[4]
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use within a certified chemical fume hoodPrevents inhalation of dust or vapors.[3]

B. Engineering Controls:

Proper engineering controls are the primary line of defense when handling hazardous materials.

Control MeasureSpecificationRationale
Ventilation All handling must be performed in a chemical fume hood.[3]Minimizes the risk of inhaling hazardous vapors.
Eyewash Station Accessible within the immediate work areaFor immediate flushing in case of eye contact.[5]
Safety Shower Accessible within the immediate work areaFor immediate decontamination in case of skin contact.
II. Waste Classification and Segregation: The Cornerstone of Compliance

Proper classification and segregation of chemical waste are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6] this compound falls into the category of halogenated organic waste due to the presence of chlorine and fluorine.

It is imperative to segregate this waste stream from non-halogenated organic waste to ensure correct disposal and prevent dangerous chemical reactions.[7] Never mix incompatible waste types.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

III. Step-by-Step Disposal Protocol

The primary and most compliant method for the disposal of this compound is through a licensed hazardous waste disposal service.[4]

A. For Unused or Expired Product:

  • Container Integrity: Ensure the original container is securely sealed and free from external contamination.

  • Labeling: The container must be clearly labeled with the chemical name: "this compound" and appropriate hazard pictograms (e.g., toxic).[8]

  • Segregation and Storage: Place the container in a designated satellite accumulation area (SAA) for hazardous waste.[8] This area should be away from incompatible materials. Store in a cool, dry, and well-ventilated location.

  • Waste Log: Document the addition of the waste to your laboratory's hazardous waste inventory.

  • Professional Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a contracted hazardous waste disposal company.

B. For Contaminated Materials and Solutions:

  • Waste Collection:

    • Solid Waste: Collect any contaminated solid materials (e.g., spill cleanup absorbents, contaminated filter paper) in a designated, leak-proof container labeled "Halogenated Organic Solid Waste."

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, chemically compatible container labeled "Halogenated Organic Liquid Waste."[9]

  • Container Management:

    • Keep waste containers securely closed when not in use.[9]

    • Do not overfill containers; a headspace of at least 10% is recommended.

    • Ensure all containers are clearly labeled with their contents.

  • Storage and Disposal: Follow the same storage and professional disposal procedures outlined above (A.3 - A.5).

C. Decontamination of Empty Containers:

  • Triple Rinsing: "Empty" containers that held this compound must be decontaminated by triple rinsing with a suitable solvent (e.g., acetone, methanol, or ethanol).[10]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container.[10]

  • Final Disposal of Container: Once decontaminated, the container can typically be disposed of as non-hazardous laboratory glass or plastic. Deface or remove the original label before disposal.[10]

IV. Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[11]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS office.

Regulatory Framework

The disposal of hazardous waste is governed by a complex set of regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards under the RCRA.[6] Many academic and research institutions may operate under the alternative requirements of Subpart K, which provides specific guidelines for managing hazardous waste in laboratories.[12] It is essential to be familiar with and adhere to all applicable federal, state, and local regulations.[8]

This guide provides a comprehensive overview of the proper disposal procedures for this compound. By adhering to these protocols, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and protect the environment.

References

Navigating the Safe Handling of 4-Chloro-3-(trifluoromethoxy)benzonitrile: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Chloro-3-(trifluoromethoxy)benzonitrile, a compound with significant potential in pharmaceutical and agrochemical research.[1] By moving beyond a simple checklist, we delve into the causality behind each safety recommendation, empowering you to work with confidence and integrity.

Anticipated Hazard Profile

Based on the toxicological data of similar chemical structures, researchers should assume that this compound may exhibit the following hazardous properties:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[2][3][5][6]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3][5][6]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[2][5][6]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

Protection Type Required PPE Standard
Eye and Face Protection Chemical safety goggles and, for splash risks, a face shield.EN166 or OSHA 29 CFR 1910.133[3][7][8][9][10]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended) and a fully buttoned lab coat.
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is required.
Eye and Face Protection: The First Line of Defense

Given the high probability of serious eye irritation, robust eye protection is non-negotiable.[2][3][5][6]

  • Chemical Safety Goggles: These should be worn at all times when handling the compound. Goggles provide a seal around the eyes, protecting against splashes, dust, and vapors.

  • Face Shield: When there is a significant risk of splashing, such as during transfers of solutions or reactions that could become vigorous, a face shield should be worn in addition to safety goggles.[11][12]

Skin Protection: A Barrier Against Irritation and Absorption

To prevent skin irritation and potential systemic toxicity from dermal absorption, appropriate skin protection is mandatory.[5]

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. It is critical to inspect gloves for any signs of degradation or perforation before use and to remove them correctly to avoid contaminating your skin.[13]

  • Lab Coat: A clean, fully buttoned lab coat provides a barrier to protect your skin and personal clothing from accidental spills.

Respiratory Protection: Ensuring Clean Air

Inhalation of chemical dusts or vapors can lead to respiratory irritation and potential systemic effects.[2][5][6]

  • Chemical Fume Hood: All handling of this compound should be conducted within a certified and properly functioning chemical fume hood.[4][7][8][14] This is the primary engineering control to minimize inhalation exposure.

  • Respirator: In the rare event that work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3][13]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[7][10]

  • Engineering Controls: Always work within a certified chemical fume hood to minimize inhalation exposure.[4][7][8][14]

  • Personal Protective Equipment: Don the appropriate PPE as outlined above.

  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood to contain any dust. Use appropriate tools to handle the material and avoid creating dust.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water.[3] Clean all contaminated surfaces.

Waste Disposal

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and contaminated labware, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Protocol: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[3][7] Do not pour any waste down the drain.[6][8]

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7][15] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3][7][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][3][7][15] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate and contact your institution's emergency response team.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound assess_hazards Assess Hazards: - Skin/Eye Irritation - Potential Toxicity start->assess_hazards assess_procedure Assess Procedure: - Scale of work - Potential for splash/aerosol assess_hazards->assess_procedure engineering_controls Primary Control: Work in Fume Hood? assess_procedure->engineering_controls respirator Use NIOSH-approved Respirator engineering_controls->respirator No base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat engineering_controls->base_ppe Yes respirator->base_ppe splash_risk Splash Risk? base_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed with Experiment splash_risk->proceed No face_shield->proceed

Caption: PPE Selection Workflow for Handling this compound

By adhering to these guidelines, researchers can confidently and safely unlock the potential of this compound in their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.